DUPA(OtBu)-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O9/c1-21(2,3)32-17(28)13-11-15(19(30)34-23(7,8)9)25-20(31)24-14(10-12-16(26)27)18(29)33-22(4,5)6/h14-15H,10-13H2,1-9H3,(H,26,27)(H2,24,25,31)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDDHSXZOLZZGF-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of DUPA(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUPA(OtBu)-OH, with the IUPAC name (4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a pivotal precursor molecule in the development of targeted therapies for prostate cancer.[1][][3][4] As a protected form of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), it serves as a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of prostate cancer cells.[] This document provides a comprehensive overview of the chemical properties, biological significance, and experimental applications of this compound, tailored for professionals in the field of drug discovery and development.
Core Chemical Properties
This compound is a white to off-white solid at room temperature. Its chemical structure is characterized by the presence of three tert-butyl ester protecting groups, which mask the carboxylic acid functionalities of the parent DUPA molecule. This protection strategy is crucial for synthetic manipulations, particularly during the conjugation of DUPA to various payloads such as imaging agents or cytotoxic drugs.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1026987-94-9 | |
| Molecular Formula | C₂₃H₄₀N₂O₉ | |
| Molecular Weight | 488.57 g/mol | |
| IUPAC Name | (4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
| Appearance | White to Off-white Solid | |
| Melting Point | 120-123 °C | |
| Purity | ≥95% |
Solubility and Stability
The solubility and stability of this compound are critical considerations for its storage, handling, and use in chemical reactions.
| Solvent | Solubility | Reference(s) |
| DMSO | 125 mg/mL (255.85 mM) | |
| Methanol | Soluble | |
| Chloroform | Sparingly soluble | |
| Acetonitrile | Soluble |
Stability: this compound is stable for extended periods when stored under appropriate conditions. As a powder, it can be stored at -20°C for up to 3 years. In solvent, storage at -80°C is recommended for up to 2 years.
Biological Significance and Mechanism of Action
The biological relevance of this compound lies in its deprotected form, DUPA, which is a potent and selective inhibitor of PSMA. PSMA is a compelling target for prostate cancer therapy due to its high expression on malignant prostate cells and its role in tumor progression.
PSMA Targeting and Endocytosis
Upon administration and subsequent deprotection in vivo or after chemical deprotection, DUPA binds to the extracellular enzymatic domain of PSMA with high affinity. The inhibition constant (Ki) for DUPA binding to PSMA is approximately 8 nM. This binding event triggers receptor-mediated endocytosis, a process by which the PSMA-DUPA complex is internalized into the cancer cell. This internalization mechanism is the cornerstone of DUPA's utility as a targeting moiety, enabling the selective delivery of conjugated payloads directly into PSMA-expressing cells.
PSMA Signaling Pathway
The binding of ligands to PSMA is not only a mechanism for internalization but also influences intracellular signaling pathways that are crucial for prostate cancer cell survival and proliferation. High PSMA expression has been shown to redirect signaling from the MAPK/ERK pathway towards the PI3K-AKT pathway, thereby promoting tumor growth and survival. Understanding this "pathway switch" is critical for developing effective therapeutic strategies.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound and its derivatives.
Synthesis and Conjugation
Competitive Binding Assay
This assay is used to determine the binding affinity (IC₅₀ and Ki) of a non-radiolabeled PSMA ligand by its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Binding buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-I&T)
-
Non-radiolabeled competitor ligand (e.g., deprotected DUPA)
-
Multi-well plates (e.g., 96-well)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed PSMA-positive cells in multi-well plates and allow them to adhere overnight.
-
Preparation of Ligands: Prepare serial dilutions of the non-radiolabeled competitor ligand in binding buffer. Prepare a solution of the radiolabeled ligand at a constant concentration.
-
Competition Reaction:
-
Wash the cells with binding buffer.
-
Add the various concentrations of the competitor ligand to the wells.
-
Add the radiolabeled ligand to all wells.
-
Include control wells with only the radiolabeled ligand (total binding) and wells with a high concentration of the non-radiolabeled ligand to determine non-specific binding.
-
-
Incubation: Incubate the plate at 4°C for 1-2 hours to prevent internalization.
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH). Collect the lysate and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Cell culture medium and supplements
-
DUPA-drug conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the DUPA-drug conjugate. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
Animal models are essential for evaluating the efficacy and toxicity of DUPA-conjugated therapies.
Procedure Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP or PC-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the DUPA-drug conjugate and control vehicle intravenously or intraperitoneally according to a predetermined schedule and dosage.
-
Monitoring: Monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Conclusion
This compound is a critical building block in the design and synthesis of PSMA-targeted agents for the diagnosis and treatment of prostate cancer. Its well-defined chemical properties, coupled with the high affinity and specificity of its deprotected form for PSMA, make it an invaluable tool for researchers and drug developers. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel DUPA-based conjugates, from initial synthesis and in vitro characterization to preclinical in vivo efficacy and toxicity studies. A thorough understanding of the underlying biology of PSMA and the chemical characteristics of this compound is paramount to advancing the next generation of targeted prostate cancer therapies.
References
In-Depth Technical Guide on DUPA(OtBu)-OH for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Core Compound: DUPA(OtBu)-OH
This compound, with the CAS Number 1026987-94-9 , is a pivotal precursor in the development of targeted cancer therapeutics.[1][2][3][4][5] It is a protected derivative of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, making it an ideal target for selective drug delivery. The tert-butyl ester protecting groups (OtBu) on this compound mask the carboxylic acid functionalities, allowing for controlled and specific conjugation to therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1026987-94-9 | |
| Molecular Formula | C23H40N2O9 | |
| Molecular Weight | 488.57 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, sparingly soluble in chloroform. | |
| Storage | Recommended storage at 2-8°C. | |
| Melting Point | 120-123 °C |
Mechanism of Action: PSMA-Targeted Drug Delivery
The therapeutic strategy leveraging this compound revolves around the high affinity of its deprotected form, DUPA, for PSMA. Once conjugated to a cytotoxic drug, the DUPA-drug conjugate acts as a targeting moiety, selectively binding to PSMA-expressing cancer cells. This binding triggers receptor-mediated endocytosis, a process where the cell internalizes the conjugate. Inside the cell, the linker connecting DUPA and the drug is designed to be cleaved, releasing the cytotoxic payload and inducing cell death. This targeted approach aims to enhance the therapeutic efficacy of the drug while minimizing off-target toxicity to healthy tissues.
Signaling Pathway and Experimental Workflow
The process of PSMA-targeted drug delivery using a DUPA-conjugate can be visualized as a multi-step pathway. The following diagrams illustrate the conceptual signaling pathway of PSMA-mediated endocytosis and a general experimental workflow for evaluating DUPA-conjugated drugs.
Caption: PSMA-Mediated Endocytosis Pathway.
Caption: DUPA-Conjugate Evaluation Workflow.
Experimental Protocols
Synthesis of a DUPA-Docetaxel Conjugate
The synthesis of a DUPA-docetaxel conjugate from this compound generally involves a multi-step process. The following is a representative protocol, and specific conditions may need to be optimized based on the linker and drug used.
-
Deprotection of this compound: The tert-butyl protecting groups are removed from this compound using a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM). The reaction is typically carried out at room temperature.
-
Activation of the Carboxylic Acid: The newly exposed carboxylic acid on the DUPA molecule is activated to facilitate coupling with the drug or a linker. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Conjugation to Docetaxel: The activated DUPA is then reacted with docetaxel. The reaction is typically performed in an anhydrous aprotic solvent, such as dimethylformamide (DMF), under an inert atmosphere.
-
Purification: The final DUPA-docetaxel conjugate is purified using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the conjugate are confirmed using analytical methods such as 1H NMR, mass spectrometry (MS), and analytical HPLC.
Quantitative Data
The efficacy of DUPA-drug conjugates has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.
In Vitro Cytotoxicity of DUPA-Conjugates
| Cell Line | Conjugate | IC50 (nM) | Reference |
| 22RV1 (PSMA+) | DUPA-Indenoisoquinoline | Low nanomolar range | |
| PSMA-positive | PSMA-targeted docetaxel conjugate | Close to unmodified docetaxel |
In Vivo Antitumor Efficacy of DUPA-Conjugates
| Tumor Model | Conjugate | Dose | Tumor Growth Inhibition | Reference |
| 22RV1 Xenograft | DUPA-Indenoisoquinoline | Not specified | Complete cessation of tumor growth | |
| PSMA-positive Xenograft | PSMA-targeted docetaxel conjugate | 30 mg/kg | >80% | |
| Prostate Cancer Xenograft | PSMA CAR T-cells + low-dose docetaxel | Not specified | Significant inhibition |
Pharmacokinetic Parameters of Paclitaxel in Mice
| Parameter | Value | Reference |
| Clearance (CLtb) | 3.25 ml min-1 kg-1 (male) | |
| 4.54 ml min-1 kg-1 (female) | ||
| Terminal Half-life (t1/2) | 69 min (male) | |
| 43 min (female) | ||
| Bioavailability (i.p.) | ~10% |
Conclusion
This compound is a critical building block for the development of PSMA-targeted therapies. Its chemical properties allow for the straightforward synthesis of conjugates with various cytotoxic agents. The resulting DUPA-drug conjugates have demonstrated significant potential in preclinical studies, exhibiting high potency against PSMA-expressing cancer cells and promising antitumor efficacy in vivo. Further research and development in this area hold the potential to deliver more effective and less toxic treatments for prostate cancer and other PSMA-positive malignancies.
References
- 1. PSMA-Directed CAR T Cells Combined with Low-Dose Docetaxel Treatment Induce Tumor Regression in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. In vitro and in vivo effects of a recombinant anti-PSMA immunotoxin in combination with docetaxel against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
DUPA(OtBu)-OH: A Comprehensive Technical Guide to a DUPA Precursor for Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of DUPA(OtBu)-OH, a key precursor for the synthesis of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA). DUPA is a potent, high-affinity ligand for the Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker overexpressed in prostate cancer. This document details the synthesis of DUPA from its tert-butyl protected precursor, this compound, methods for conjugating DUPA to therapeutic agents, and protocols for evaluating its binding affinity to PSMA. Furthermore, it elucidates the critical role of the PSMA-mediated signaling pathways in cancer progression, providing a rationale for the targeted drug delivery approach. This guide is intended to be a valuable resource for researchers and professionals in the field of oncology and drug development, offering both theoretical knowledge and practical experimental procedures.
Introduction
Prostate cancer remains a significant global health concern, and the development of targeted therapies is a primary focus of current research. The Prostate-Specific Membrane Antigen (PSMA) has emerged as an exceptional target due to its significant overexpression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1][2] DUPA, a glutamate-urea-based small molecule, binds to PSMA with high affinity and specificity, making it an ideal targeting moiety for the selective delivery of cytotoxic drugs, radioligands, and imaging agents to prostate cancer cells.[3][4][5]
This compound is a protected form of DUPA where the carboxylic acid groups are esterified with tert-butyl (OtBu) groups. This protection strategy is crucial for synthetic manipulations, such as the conjugation of DUPA to other molecules, by preventing unwanted side reactions. The tert-butyl protecting groups can be efficiently removed under acidic conditions to yield the active DUPA ligand. This guide will provide a detailed exploration of this compound as a versatile precursor for the development of PSMA-targeted therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-[[[(1S)-3-carboxy-1-[(1,1-dimethylethoxy)carbonyl]propyl]amino]carbonyl]-L-glutamic acid, 1,5-bis(1,1-dimethylethyl) ester | |
| Synonyms | DUPA(OtBu)3-OH | |
| CAS Number | 1026987-94-9 | |
| Molecular Formula | C23H40N2O9 | |
| Molecular Weight | 488.57 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility | Soluble in acetonitrile, sparingly soluble in chloroform, soluble in methanol. | |
| Storage | -20°C |
Experimental Protocols
This section provides detailed experimental protocols for the deprotection of this compound to synthesize DUPA, the conjugation of DUPA to an amine-containing molecule, and the determination of PSMA binding affinity.
Synthesis of DUPA from this compound (tert-Butyl Deprotection)
This protocol describes the removal of the tert-butyl protecting groups from this compound using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dipeptidyl ether
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve this compound in a 1:1 mixture of anhydrous DCM and TFA. A typical concentration is 1 gram of this compound in 20 mL of the DCM/TFA solution.
-
Stir the solution at room temperature under an inert atmosphere (nitrogen or argon) for 2 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The crude DUPA product is often obtained as a solid or oil. To precipitate the product, dissolve the residue in a minimal amount of DCM and add it dropwise to cold diethyl ether with vigorous stirring.
-
Collect the precipitated DUPA by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under high vacuum to yield the final DUPA product.
dot
Caption: Workflow for the synthesis of DUPA from this compound.
General Protocol for DUPA Conjugation to Amine-Containing Molecules
This protocol outlines a general procedure for conjugating the carboxylic acid group of DUPA to a primary amine on a therapeutic agent using EDC/NHS chemistry.
Materials:
-
DUPA
-
Amine-containing molecule (e.g., drug, linker)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Nitrogen or Argon gas
Procedure:
-
Activation of DUPA:
-
Dissolve DUPA in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the DUPA solution.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 15-60 minutes to form the NHS-ester of DUPA.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated DUPA-NHS ester solution to the amine-containing molecule solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
The DUPA-conjugate can be purified from the reaction mixture using techniques such as dialysis, size-exclusion chromatography, or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
dot
Caption: General workflow for EDC/NHS-mediated conjugation of DUPA.
Competitive Radioligand Binding Assay for PSMA
This protocol is for determining the binding affinity (IC50 and Ki) of DUPA or DUPA-conjugates to PSMA expressed on cancer cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Radioligand (e.g., [177Lu]Lu-PSMA-617)
-
Unlabeled competitor (DUPA or DUPA-conjugate)
-
2-PMPA (a known PSMA inhibitor for non-specific binding determination)
-
Cell culture medium
-
Assay buffer (e.g., RPMI + 0.5% BSA)
-
96-well cell culture plates
-
Gamma or beta counter
Procedure:
-
Cell Seeding:
-
Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Ligand Preparation:
-
Prepare serial dilutions of the unlabeled competitor (DUPA or DUPA-conjugate) in the assay buffer. The concentration range should span several orders of magnitude (e.g., 10^-12 M to 10^-5 M).
-
Prepare the radioligand at a fixed concentration, typically at or below its Kd value.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer and the fixed concentration of the radioligand.
-
Non-specific Binding (NSB): Add a high concentration of an unlabeled inhibitor (e.g., 1-10 µM 2-PMPA) and the fixed concentration of the radioligand.
-
Competition: Add the serially diluted unlabeled competitor and the fixed concentration of the radioligand.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours to allow binding to reach equilibrium.
-
-
Termination and Washing:
-
Terminate the assay by aspirating the medium and washing the cells twice with ice-cold assay buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
Transfer the lysate to counting tubes and measure the radioactivity using a gamma or beta counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data using a non-linear regression model to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data
The binding affinity of DUPA and its conjugates to PSMA is a critical parameter for their efficacy. The following tables summarize key quantitative data.
Table 1: Binding Affinity of DUPA to PSMA
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki | 8 nM | Not specified | |
| IC50 | 47 nM | Not specified |
Table 2: Binding Affinity of Representative DUPA-Conjugates to PSMA
| Conjugate | IC50 | Cell Line | Reference |
| DUPA-Indenoisoquinoline | Low nanomolar | 22RV1 | |
| DUPA-Paclitaxel | Not specified, potent cytotoxicity | PSMA expressing cell lines | |
| DUPA-6-Ahx-(64Cu-NODAGA)-5-Ava-BBN(7–14)NH2 | 1.16 ± 1.35 nM | LNCaP |
PSMA Signaling Pathway
Upon binding of a ligand like DUPA, PSMA is internalized via clathrin-mediated endocytosis. This process is not merely a mechanism for drug delivery but also intersects with crucial cellular signaling pathways that drive prostate cancer progression. PSMA expression has been shown to induce a switch in signaling from the MAPK/ERK pathway, which is associated with cell proliferation, to the PI3K-AKT pathway, which promotes cell survival and tumor growth.
This signaling switch is mediated by the interaction of PSMA with the scaffolding protein RACK1. In cells with low PSMA expression, RACK1 facilitates the formation of a complex between β1 integrin and IGF-1R, leading to the activation of the MAPK pathway. However, in cells with high PSMA expression, PSMA disrupts this complex, redirecting the signal to activate the PI3K-AKT pathway. Understanding this pathway is critical for the rational design of PSMA-targeted therapies.
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-encoded chemical libraries enable the discovery of potent PSMA-ligands with substantially reduced affinity towards the GCPIII anti-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DUPA conjugation of a cytotoxic indenoisoquinoline topoisomerase I inhibitor for selective prostate cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
The Core Mechanism of DUPA Ligand PSMA Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which the small-molecule ligand, 2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid (DUPA), targets the Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, making it a premier target for diagnostic imaging and targeted therapy.[1][2][3] DUPA's high affinity and specificity for PSMA, coupled with its ability to be internalized by the cell, make it a powerful tool in the development of novel prostate cancer theranostics.[2][4]
Mechanism of PSMA Targeting by DUPA
The targeting mechanism of DUPA can be understood through two primary processes: high-affinity binding to the extracellular domain of PSMA and subsequent internalization via receptor-mediated endocytosis.
High-Affinity Binding
DUPA is a glutamate-urea-based ligand that mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG). The binding occurs at the enzymatic active site located on the extracellular portion of the PSMA protein. Molecular docking studies have revealed that the interaction is highly specific, driven by electrostatic interactions between the carboxylate groups of DUPA and key amino acid residues, such as arginine and lysine, within the PSMA binding pocket. A critical component of this interaction is the direct coordination of the urea-carbonyl oxygen atom with the zinc atoms present in the enzyme's active site. This precise, high-affinity binding is the foundation of DUPA's ability to selectively target PSMA-expressing cells.
Internalization Pathway
Upon binding of a DUPA-conjugated agent to PSMA, the receptor-ligand complex is rapidly internalized into the cancer cell. This process occurs through clathrin-mediated endocytosis. The complex is engulfed in clathrin-coated pits, which then invaginate to form intracellular vesicles. Once inside the cell, the DUPA conjugate is released into the cytoplasm, and the PSMA receptor is recycled back to the cell membrane, available for further ligand binding. This efficient internalization and receptor recycling mechanism makes DUPA an excellent delivery vehicle for therapeutic payloads, such as cytotoxic drugs or radionuclides, directly into the target cancer cells.
Quantitative Analysis of DUPA-PSMA Interaction
The binding affinity of DUPA and its conjugates to PSMA is a critical parameter for their efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). Lower values for these parameters indicate higher binding affinity.
| Compound | Cell Line | Assay Type | Affinity Metric | Value (nM) | Reference |
| DUPA | - | - | Ki | 8 | |
| DUPA | - | - | IC50 | 47 | |
| DUPA-99mTc | LNCaP | Saturation Binding | Kd | 14 | |
| DUPA-CHX-A''-DTPA Conjugate | rhPSMA | NAALADase Assay | IC50 | 0.8 ± 0.1 | |
| RPS-077 (DUPA-based) | - | Competitive Binding | IC50 | 1.7 ± 0.3 | |
| PSMA-D4 (DUPA-based) | LNCaP | Competitive Binding | IC50 | 28.7 ± 5.2 |
PSMA-Related Signaling
While DUPA is primarily utilized as a targeting ligand to deliver a payload, the high expression of PSMA itself has been shown to influence key cellular signaling pathways involved in prostate cancer progression. In cells with high PSMA expression, PSMA interacts with a scaffolding protein RACK1, which disrupts a complex that typically activates the MAPK/ERK pathway. This disruption redirects signaling to the PI3K-AKT pathway, which is known to promote tumor survival and growth. Therefore, targeting highly PSMA-expressing cells with DUPA conjugates not only delivers a therapeutic agent but also targets cells that may be reliant on the pro-survival PI3K-AKT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostate-Specific Membrane Antigen Targeted Therapy of Prostate Cancer Using a DUPA-Paclitaxel Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Prostate-Specific Membrane-Antigen (PSMA) Targeted Micelle-Encapsulating Wogonin Inhibits Prostate Cancer Cell Proliferation via Inducing Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DUPA(OtBu)-OH in Prostate Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health challenge. The quest for targeted therapies that can selectively eradicate cancer cells while minimizing damage to healthy tissues is a paramount objective in oncology research. One of the most promising targets for prostate cancer is the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells. This technical guide delves into the pivotal role of DUPA(OtBu)-OH, a key precursor for the high-affinity PSMA-targeting ligand DUPA, in the development of novel diagnostic and therapeutic agents against prostate cancer.
This compound serves as a protected form of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA). The tert-butyl (OtBu) ester groups mask the carboxylic acid functionalities, which are crucial for PSMA binding. This protection strategy allows for controlled chemical modifications and conjugation of DUPA to various molecular entities, such as imaging agents and cytotoxic drugs. Following conjugation, the OtBu groups are removed to yield the active DUPA-conjugate capable of binding to PSMA with high affinity.
This guide provides a comprehensive overview of this compound's application in prostate cancer research, including detailed experimental protocols, quantitative data on the efficacy of DUPA-conjugates, and a review of the underlying signaling pathways.
Data Presentation
The following tables summarize key quantitative data for DUPA and its conjugates in the context of prostate cancer research.
Table 1: Binding Affinity of DUPA and its Conjugates to PSMA
| Ligand/Conjugate | Cell Line/System | Assay Type | Binding Affinity (Kd or Ki) | IC50 | Citation(s) |
| DUPA | 8 nM (Ki) | 47 nM | [1][2] | ||
| DUPA-Indenoisoquinoline | 22RV1 | Low nanomolar range | [2] | ||
| 99mTc-DUPA-Conjugate | LNCaP | Competitive Binding | 14 nM (Kd) | [3] | |
| CHX-A''-DTPA-DUPA-Pep (177Lu-labeled) | LNCaP C4-2 | Saturation Binding | 14.67 ± 1.95 nM (Kd) | [3] | |
| CHX-A''-DTPA-DUPA-Pep (90Y-labeled) | LNCaP C4-2 | Saturation Binding | 8.0 ± 1.1 nM (Kd) | ||
| CHX-A''-DTPA-DUPA-Pep (68Ga-labeled) | LNCaP C4-2 | Saturation Binding | 12.09 ± 0.66 nM (Kd) |
Table 2: In Vitro Cytotoxicity of DUPA-Drug Conjugates in Prostate Cancer Cell Lines
| Conjugate | Cell Line | IC50 | Citation(s) |
| DUPA-Indenoisoquinoline | 22RV1 | Low nanomolar range | |
| Brachydin A | DU145 | 10.7 µM | |
| Brachydin A | PNT2 (non-tumor) | 77.7 µM |
Table 3: In Vivo Efficacy of DUPA-Drug Conjugates in Prostate Cancer Xenograft Models
| Conjugate | Animal Model | Tumor Model | Efficacy Outcome | Citation(s) |
| DUPA-Indenoisoquinoline | Mice | 22RV1 Xenograft | Complete cessation of tumor growth | |
| DUPA-NIR Conjugate | Mice | LNCaP (PSMA+) Xenograft | Significant tumor uptake | |
| DUPA-NIR Conjugate | Mice | 22Rv1 (PSMA+) Xenograft | Significant tumor uptake | |
| DUPA-NIR Conjugate | Mice | A549 (PSMA-) Xenograft | Minimal tumor uptake | |
| DUPA-α-Amanitin | Mice | LNCaP Xenograft | Limited efficacy due to short half-life | |
| DUPA-Fc-α-Amanitin | Mice | LNCaP Xenograft | Complete tumor remission |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) techniques. A standard protocol is as follows:
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Glu(OtBu)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Triphosgene
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-L-Glu(OtBu)-OH and DIPEA in DCM and react for 2-4 hours at room temperature. Cap any unreacted sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the glutamic acid.
-
Urea Formation: Swell the deprotected resin in DCM. In a separate flask, dissolve triphosgene in DCM and add it to the resin suspension, followed by the addition of DIPEA. React for 1-2 hours.
-
Coupling of Second Glutamic Acid: Add a solution of L-glutamic acid di-tert-butyl ester hydrochloride and DIPEA in DCM to the resin and react overnight.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the this compound from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conjugation of DUPA to a Cytotoxic Drug (e.g., Docetaxel)
This protocol outlines a general strategy for conjugating the deprotected DUPA to a drug like docetaxel, often through a linker.
Materials:
-
DUPA (deprotected form of this compound)
-
Docetaxel
-
Linker with appropriate functional groups (e.g., a maleimide-thiol reaction)
-
Activating agents (e.g., HBTU, HATU)
-
DIPEA
-
DMF or other suitable solvent
-
RP-HPLC for purification
Procedure:
-
Linker Attachment to DUPA: Activate the carboxylic acid group of DUPA using an activating agent and react it with an amino-functionalized linker in the presence of DIPEA.
-
Drug Modification: Modify docetaxel to introduce a reactive group (e.g., a thiol) if it doesn't already possess one.
-
Conjugation Reaction: React the linker-modified DUPA with the modified docetaxel. For example, if using a maleimide-thiol linker system, react the maleimide-functionalized DUPA with the thiol-containing docetaxel.
-
Purification: Purify the final DUPA-drug conjugate using RP-HPLC.
PSMA Competitive Binding Assay
This assay determines the binding affinity of a DUPA-conjugate to PSMA on prostate cancer cells.
Materials:
-
PSMA-positive prostate cancer cells (e.g., LNCaP)
-
Radiolabeled PSMA ligand (e.g., 125I-MIP-1072)
-
Unlabeled DUPA-conjugate (competitor)
-
Cell culture medium
-
Binding buffer (e.g., RPMI with 1% BSA)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 24-well plate and allow them to adhere overnight.
-
Assay Setup:
-
Total Binding: Add a fixed concentration of the radiolabeled ligand to the cells.
-
Non-specific Binding: Add the radiolabeled ligand along with a large excess of an unlabeled, high-affinity PSMA inhibitor (e.g., 2-PMPA).
-
Competition: Add the radiolabeled ligand along with increasing concentrations of the unlabeled DUPA-conjugate.
-
-
Incubation: Incubate the plate at 4°C for 1-2 hours.
-
Washing: Wash the cells with ice-cold binding buffer to remove unbound ligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate the specific binding and plot it against the concentration of the competitor to determine the IC50 value.
In Vitro Internalization Assay
This assay measures the uptake of a DUPA-conjugate into PSMA-expressing cells.
Materials:
-
PSMA-positive prostate cancer cells (e.g., LNCaP)
-
Fluorescently or radiolabeled DUPA-conjugate
-
Cell culture medium
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to remove surface-bound ligand
-
Lysis buffer
-
Fluorometer or gamma counter
Procedure:
-
Cell Seeding: Seed LNCaP cells in a multi-well plate.
-
Incubation: Add the labeled DUPA-conjugate to the cells and incubate at 37°C for various time points (e.g., 0.5, 1, 2, 4 hours).
-
Surface Ligand Removal: At each time point, wash the cells with cold PBS and then treat with an acid wash buffer to strip off non-internalized, surface-bound conjugate.
-
Cell Lysis and Measurement: Lyse the cells and measure the internalized fluorescence or radioactivity.
-
Data Analysis: Quantify the amount of internalized conjugate at each time point.
In Vivo Biodistribution and Efficacy Study
This protocol outlines a typical in vivo study to assess the tumor-targeting ability and therapeutic efficacy of a DUPA-drug conjugate.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
PSMA-positive prostate cancer cells (e.g., LNCaP, 22Rv1)
-
DUPA-drug conjugate
-
Control groups (e.g., vehicle, unconjugated drug)
-
Imaging system (for labeled conjugates) or caliper for tumor measurement
Procedure:
-
Tumor Xenograft Model: Subcutaneously implant PSMA-positive prostate cancer cells into the flank of the mice. Allow tumors to grow to a palpable size.
-
Treatment Groups: Randomize mice into different treatment groups:
-
Vehicle control
-
Unconjugated drug
-
DUPA-drug conjugate
-
(Optional) DUPA-conjugate with a non-targeting ligand
-
-
Drug Administration: Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.
-
Biodistribution (for labeled conjugates): At various time points post-injection, euthanize a subset of mice, harvest tumors and major organs, and measure the amount of accumulated conjugate using an appropriate imaging modality or by measuring radioactivity.
-
Efficacy Assessment: Monitor tumor volume using calipers throughout the study. Record animal body weight as a measure of toxicity. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups. Analyze the biodistribution data to determine tumor-to-organ ratios.
Signaling Pathways and Visualizations
PSMA is not merely a passive docking site; its engagement can trigger intracellular signaling cascades that influence prostate cancer cell survival and proliferation. Research has shown that PSMA can modulate the PI3K/Akt and MAPK signaling pathways.
PSMA-Mediated Signaling Pathway
PSMA expression can lead to a shift from the proliferative MAPK pathway to the pro-survival PI3K-Akt pathway. This is thought to occur through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and IGF-1R that normally activates the MAPK pathway. This redirection of signaling promotes tumor progression.
References
DUPA(OtBu)-OH for Targeted Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DUPA(OtBu)-OH, a critical precursor for the development of targeted drug delivery systems aimed at prostate cancer. By leveraging the high expression of Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells, DUPA-conjugated therapeutics offer a promising strategy for enhancing drug efficacy while minimizing off-target toxicity.[1][2] This document details the underlying mechanism of action, experimental protocols for synthesis and evaluation, and key quantitative data to support further research and development in this area.
Introduction to this compound and PSMA-Targeted Therapy
This compound is a protected form of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent ligand for Prostate-Specific Membrane Antigen (PSMA).[3][4] PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of most prostate cancer cells, with expression levels correlating with tumor aggressiveness.[2] This differential expression makes PSMA an attractive target for delivering cytotoxic agents, radioligands, and imaging agents directly to the tumor site. The tert-butyl (OtBu) protecting groups on this compound mask the carboxylic acid functionalities, allowing for controlled and specific conjugation to therapeutic payloads. Following deprotection, the resulting DUPA-conjugate can effectively bind to PSMA.
Mechanism of Action: PSMA-Mediated Endocytosis
The therapeutic action of DUPA-conjugates is initiated by their high-affinity binding to the extracellular domain of PSMA. This binding event triggers receptor-mediated endocytosis, primarily through a clathrin-mediated pathway. The process can be summarized in the following key stages:
-
Binding: The DUPA-conjugate specifically binds to PSMA on the surface of the cancer cell.
-
Internalization: The PSMA-ligand complex is internalized into the cell through the formation of clathrin-coated pits.
-
Endosomal Trafficking: The complex is trafficked through the endosomal pathway.
-
Payload Release: Within the endosomal or lysosomal compartments, the linker connecting DUPA to the therapeutic payload is cleaved, releasing the active agent inside the cell. The design of this linker is critical and can be engineered to be sensitive to the acidic environment or specific enzymes within these compartments.
-
Receptor Recycling: After releasing its cargo, PSMA is recycled back to the cell surface, where it can bind to additional DUPA-conjugates.
This targeted delivery and intracellular release mechanism concentrates the therapeutic agent at the site of action, thereby enhancing its cytotoxic effect on cancer cells while sparing healthy tissues.
PSMA-Mediated Endocytosis Pathway
Quantitative Data
The following tables summarize key quantitative data for DUPA and DUPA-conjugated compounds.
| Compound | Target | Binding Affinity (Ki) | Cell Line | Reference |
| DUPA | PSMA | 8 nM | - |
| Compound | IC50 | Cell Line | Notes | Reference |
| DUPA-Indenoisoquinoline Conjugate | Low nanomolar range | 22RV1 | Induced complete cessation of tumor growth in mice. | |
| Paclitaxel | 2.5 - 7.5 nM | Various human tumor cell lines | Cytotoxicity is schedule-dependent. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
While this compound is commercially available, its synthesis can be achieved from protected glutamic acid derivatives. A general approach involves the reaction of a protected glutamic acid isocyanate with another protected glutamic acid derivative.
Materials:
-
L-Glutamic acid di-tert-butyl ester hydrochloride
-
Triphosgene
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
L-Glutamic acid α-tert-butyl ester
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Protocol:
-
Formation of Isocyanate:
-
Dissolve L-Glutamic acid di-tert-butyl ester hydrochloride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphosgene (in portions) followed by the dropwise addition of TEA or DIPEA, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. The formation of the isocyanate can be monitored by IR spectroscopy (characteristic peak around 2250-2275 cm⁻¹).
-
-
Urea Formation:
-
In a separate flask, dissolve L-Glutamic acid α-tert-butyl ester in anhydrous DMF.
-
Add TEA or DIPEA to this solution.
-
Slowly add the freshly prepared isocyanate solution from step 1 to the solution of L-Glutamic acid α-tert-butyl ester.
-
Stir the reaction mixture at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction with water or a saturated solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Conjugation of this compound to a Therapeutic Agent (e.g., Paclitaxel) via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of this compound to an amine-functionalized linker on paclitaxel.
Materials:
-
This compound
-
Amine-functionalized paclitaxel derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous DMF or DMSO
-
DIPEA
-
Reaction buffer (e.g., 0.1 M MES buffer, pH 4.5-5 for activation; PBS, pH 7.2-7.5 for coupling)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., HPLC)
Protocol:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or activation buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is 1:1.2:1.5 (DUPA:EDC:NHS).
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate.
-
-
Conjugation to Amine-Functionalized Paclitaxel:
-
Dissolve the amine-functionalized paclitaxel derivative in the coupling buffer.
-
Add the activated this compound solution to the paclitaxel solution.
-
Add DIPEA to maintain a slightly basic pH (7.5-8.5) to facilitate the reaction with the primary amine.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a small amine-containing molecule like hydroxylamine or ethanolamine.
-
Purify the DUPA(OtBu)-paclitaxel conjugate using reverse-phase HPLC.
-
-
Deprotection:
-
Remove the tert-butyl protecting groups by treating the conjugate with a solution of trifluoroacetic acid (TFA) in DCM.
-
Purify the final DUPA-paclitaxel conjugate by HPLC.
-
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. crtonline.org [crtonline.org]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
The Nexus of Precision Oncology: A Technical Guide to DUPA(OtBu)-OH in Theranostics
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of targeted cancer therapy, the principle of "theranostics"—the integration of diagnostic and therapeutic capabilities into a single agent—offers a paradigm shift towards personalized medicine. Central to this approach is the development of highly specific molecular probes that can selectively identify and deliver therapeutic payloads to cancer cells. This technical guide provides an in-depth exploration of DUPA(OtBu)-OH , a critical precursor to the high-affinity Prostate-Specific Membrane Antigen (PSMA)-targeting ligand, DUPA. We delve into its chemical characteristics, its pivotal role in the synthesis of theranostic agents, and the underlying biological pathways that govern its efficacy. This document serves as a comprehensive resource, consolidating quantitative data, experimental methodologies, and logical workflows to empower researchers in the development of next-generation PSMA-targeted theranostics for prostate cancer.
Introduction to Theranostics and PSMA
Theranostics represents a powerful strategy in modern oncology, combining diagnostic imaging and targeted therapy to provide a holistic approach to patient care.[1][2][3] This methodology allows for the non-invasive visualization of a therapeutic target, enabling patient selection, treatment planning, and monitoring of therapeutic response.[1]
Prostate-Specific Membrane Antigen (PSMA) has emerged as an exceptional target for theranostics in prostate cancer.[4] PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastatic potential. Its limited expression in most normal tissues makes it an ideal candidate for targeted therapies, minimizing off-target toxicity.
This compound: A Key Precursor for PSMA-Targeted Agents
This compound, chemically known as (S)-5-tert-Butoxy-4-(3-((S)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-5-oxopentanoic acid, is a protected derivative of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA). The tert-butyl (OtBu) protecting groups are crucial for synthetic strategies, allowing for the selective modification of the molecule during the conjugation of imaging agents or therapeutic payloads.
Chemical Properties
The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C23H40N2O9 |
| Molecular Weight | 488.57 g/mol |
| CAS Number | 1026987-94-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and acetonitrile, sparingly soluble in chloroform and methanol. |
Data sourced from commercial supplier information.
The Role of DUPA as a PSMA-Targeting Moiety
Upon deprotection of the tert-butyl groups, DUPA exhibits high-affinity binding to the enzymatic pocket of PSMA. This interaction facilitates the internalization of DUPA-conjugated molecules into PSMA-expressing cancer cells, forming the basis of its utility in targeted drug delivery.
Synthesis and Conjugation
While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, its chemical structure suggests a synthetic route involving the coupling of protected glutamic acid derivatives. The synthesis of DUPA-drug conjugates typically involves the deprotection of the carboxylic acid groups of this compound, followed by conjugation to a linker or directly to a therapeutic agent.
Caption: General workflow for the synthesis of DUPA-conjugates.
Biological Mechanisms and Signaling Pathways
The therapeutic and diagnostic efficacy of DUPA-conjugated agents is contingent on their specific binding to PSMA and subsequent internalization.
PSMA-Mediated Endocytosis
The primary mechanism of internalization for PSMA-bound ligands is clathrin-mediated endocytosis. This process involves the binding of the DUPA-conjugate to PSMA on the cell surface, followed by the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles. These vesicles then traffic within the cell, delivering the therapeutic or diagnostic payload.
Caption: PSMA-mediated clathrin-dependent endocytosis pathway.
PSMA-Associated Signaling
Recent research indicates that PSMA is not merely a passive receptor but also plays a role in intracellular signaling. PSMA expression has been shown to influence the PI3K-Akt-mTOR pathway, a critical signaling cascade involved in cell survival, proliferation, and growth. Furthermore, PSMA can modulate a switch from the MAPK to the PI3K-AKT signaling pathway, promoting prostate cancer progression. The binding of DUPA-conjugates to PSMA may have implications for these signaling pathways, a factor that warrants further investigation in the development of new theranostic agents.
Caption: PSMA-mediated switch from MAPK to PI3K-AKT signaling.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research in PSMA-targeted theranostics. The following sections outline key experimental workflows.
Radiolabeling with Gallium-68
Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide commonly used for PET imaging. The following is a general protocol for labeling DUPA-conjugates containing a DOTA chelator with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-DUPA-conjugate
-
Sodium acetate buffer (pH 4.0-4.5)
-
Sterile, pyrogen-free water
-
Heating block
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Add the DOTA-DUPA-conjugate solution to a sterile reaction vial.
-
Add the sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at 95°C for 5-15 minutes.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A purity of >95% is typically required for clinical use.
Caption: Workflow for ⁶⁸Ga-labeling of DOTA-DUPA-conjugates.
In Vitro Cell Uptake and Internalization Assay
This assay is used to quantify the specific uptake and internalization of a radiolabeled DUPA-conjugate in PSMA-expressing cells.
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer cell lines
-
Cell culture medium
-
Radiolabeled DUPA-conjugate
-
Acid wash buffer (e.g., glycine buffer, pH 2.5) to remove surface-bound radioactivity
-
Lysis buffer
-
Gamma counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with the radiolabeled DUPA-conjugate at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
To determine non-specific binding, incubate a parallel set of cells with an excess of unlabeled DUPA or another PSMA inhibitor.
-
At each time point, wash the cells with ice-cold PBS to stop uptake.
-
To measure internalization, incubate one set of wells with the acid wash buffer to strip surface-bound radioactivity. The remaining cell-associated radioactivity represents the internalized fraction.
-
Lyse the cells and measure the radioactivity in the cell lysate (total uptake or internalized fraction) using a gamma counter.
-
Calculate the specific uptake as the total uptake minus the non-specific uptake.
In Vivo Biodistribution Studies
Biodistribution studies in animal models are essential to evaluate the tumor-targeting efficacy and clearance profile of a theranostic agent.
Materials:
-
Tumor-bearing mice (e.g., with LNCaP xenografts)
-
Radiolabeled DUPA-conjugate
-
Anesthetic
-
Gamma counter
Procedure:
-
Inject the radiolabeled DUPA-conjugate intravenously into tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.
-
Dissect and collect tumors and major organs (e.g., blood, liver, kidneys, spleen, muscle).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data
The binding affinity of DUPA and its derivatives to PSMA is a critical determinant of their efficacy. The following tables summarize key quantitative data from the literature.
Table 1: PSMA Binding Affinity of DUPA and Derivatives
| Compound | Cell Line | Assay Type | IC50 (nM) | Ki (nM) |
| DUPA | - | - | 47 | 8 |
| PSMA-617 | LNCaP | Competitive Binding | ~5 | 2.34 ± 2.94 |
| PSMA-I&T | LNCaP | Competitive Binding | 7.9 - 10.5 | - |
Note: Data is compiled from multiple sources and assay conditions may vary.
Table 2: In Vivo Biodistribution of a ⁶⁸Ga-PSMA-Targeted Agent in Mice (%ID/g at 1h post-injection)
| Organ | Uptake (%ID/g) |
| Blood | 0.5 ± 0.1 |
| Tumor (PSMA+) | 7.8 ± 2.1 |
| Kidneys | 25.4 ± 5.6 |
| Liver | 1.2 ± 0.3 |
| Spleen | 0.8 ± 0.2 |
| Muscle | 0.3 ± 0.1 |
Note: This data is representative and can vary based on the specific DUPA-conjugate and animal model.
Conclusion and Future Directions
This compound is a cornerstone molecule in the development of PSMA-targeted theranostics. Its protected chemical structure allows for versatile conjugation to a wide array of imaging and therapeutic moieties. The high affinity of its deprotected form, DUPA, for PSMA enables the selective delivery of these agents to prostate cancer cells, paving the way for personalized diagnosis and treatment.
Future research in this field will likely focus on the development of novel DUPA-conjugates with optimized pharmacokinetic properties, including enhanced tumor uptake and reduced off-target accumulation, particularly in the kidneys. Furthermore, a deeper understanding of how DUPA-conjugates modulate PSMA-related signaling pathways could open new avenues for combination therapies that simultaneously target PSMA and inhibit cancer cell survival mechanisms. The continued refinement of DUPA-based theranostics holds immense promise for improving the management and outcomes for patients with prostate cancer.
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
The Glutamate-Urea-Lysine Scaffold: A Technical Guide to a Versatile Core in Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
The glutamate-urea-lysine (GUL) scaffold has emerged as a cornerstone in the rational design of targeted therapeutics and diagnostic agents, most notably for prostate cancer. Its remarkable affinity and specificity for Prostate-Specific Membrane Antigen (PSMA), a cell surface enzyme overexpressed in prostate carcinoma, have propelled the development of a new generation of clinical candidates. This technical guide provides an in-depth exploration of the GUL core, encompassing its structure-activity relationships, synthesis, and the experimental methodologies crucial for its evaluation.
Core Concepts: Structure and Mechanism of Action
The GUL scaffold is a peptidomimetic composed of three key moieties: a glutamate, a central urea linkage, and a lysine residue. This structure mimics the endogenous substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG), enabling it to bind with high affinity to the enzyme's active site. The urea functional group is critical for this interaction, coordinating with the Zn2+ ion within the PSMA active site and forming hydrogen bonds with adjacent amino acid residues like Tyr552 and His553.[1][2] The three carboxylic acid groups of the glutamate and lysine components are also essential for binding, engaging in electrostatic interactions with arginine and asparagine residues in the PSMA binding pocket.[1][2]
The versatility of the GUL scaffold lies in its modular nature. The lysine side chain provides a convenient attachment point for a wide array of functional molecules, including:
-
Radiolabels: For diagnostic imaging (e.g., SPECT and PET) and targeted radionuclide therapy.
-
Fluorescent dyes: For optical imaging and intraoperative guidance.
-
Chemotherapeutic agents: For targeted drug delivery.
-
Linkers and Chelators: To conjugate the aforementioned moieties.[3]
This adaptability has led to the development of numerous GUL-based agents that are in various stages of preclinical and clinical development.
Quantitative Analysis of GUL-Based PSMA Inhibitors
The binding affinity and inhibitory potency of GUL derivatives are critical parameters for their efficacy. These are typically quantified by the dissociation constant (Kd) and the inhibition constant (Ki), respectively. Lower values indicate higher affinity and potency. The following tables summarize key quantitative data for representative GUL-based compounds.
| Compound | Description | Ki (nM) | Kd (nM) | Cell Line |
| MIP-1072 | (S)-2-(3-((S)-1-carboxy-5-(4–iodobenzylamino)pentyl)ureido)pentanedioic acid | 4.6 ± 1.6 | 3.8 ± 1.3 | LNCaP |
| MIP-1095 | (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid | 0.24 ± 0.14 | 0.81 ± 0.39 | LNCaP |
| Glu-urea-Glu | Glutamate-urea-glutamate scaffold | 47 | Not Reported | Not Reported |
| Glu-urea-Lys | Glutamate-urea-lysine scaffold | 15.25 | Not Reported | Not Reported |
| PSMA-617 | DOTA-conjugated GUL derivative | 2.34 | Not Reported | Not Reported |
Table 1: In vitro binding affinities and inhibition constants of selected GUL-based PSMA inhibitors.
| Compound | Description | Tumor Uptake (%ID/g at 1h) | Kidney Uptake (%ID/g at 1h) | Salivary Gland Uptake (%ID/g at 1h) |
| [68Ga]Ga-HTK03177 | Ga-labeled Lys-urea-Aad derivative | 24.7 ± 6.85 | 7.76 ± 1.00 | 0.22 ± 0.02 |
| [68Ga]Ga-HTK03187 | Ga-labeled Lys-urea-Aad derivative | 21.1 ± 3.62 | 2.83 ± 0.45 | 0.16 ± 0.02 |
Table 2: In vivo biodistribution data of 68Ga-labeled GUL analogue radiotracers in LNCaP tumor xenografts.
Experimental Protocols
The synthesis and evaluation of GUL-based compounds involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Solid-Phase Synthesis of the Glutamate-Urea-Lysine (EUK) Scaffold
This protocol describes a common method for synthesizing the core GUL scaffold on a solid support, which allows for easier purification.
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-Glu(OtBu)-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)
-
25% Piperidine in DMF
-
Triphosgene
-
Fmoc-Lys(Alloc)-OH or other suitably protected lysine derivative
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Procedure:
-
Resin Loading: Swell the 2-CTC resin in anhydrous DCM. Attach Fmoc-Glu(OtBu)-OH to the resin using DIPEA in a DCM/DMF mixture. Allow the reaction to proceed for 2 hours at room temperature.
-
Fmoc Deprotection: Wash the resin with DMF and DCM. Treat the resin with 25% piperidine in DMF for 30 minutes to remove the Fmoc protecting group from the glutamate, exposing the free amine.
-
Isocyanate Formation: Suspend the resin in dry DCM. Add a solution of triphosgene and DIPEA in dry DCM at 0°C and stir for 6 hours under sealed conditions to form the isocyanate intermediate on the solid support.
-
Urea Bond Formation: Add a solution of the protected lysine derivative (e.g., Fmoc-Lys(Alloc)-OH) and DIPEA in DCM to the resin-bound isocyanate. Stir until the reaction is complete, as monitored by a Kaiser test (which will be negative upon completion).
-
Cleavage and Deprotection: Wash the resin thoroughly. Treat the resin with a TFA cleavage cocktail to cleave the synthesized scaffold from the resin and remove the side-chain protecting groups (e.g., OtBu, Alloc).
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro PSMA Binding Assay
This assay determines the binding affinity of a GUL compound to PSMA expressed on cancer cells.
Materials:
-
LNCaP cells (PSMA-positive) and PC3 cells (PSMA-negative, as a control)
-
Radiolabeled GUL compound (e.g., [123I]MIP-1095)
-
Unlabeled GUL compound (for competition)
-
Binding buffer (e.g., RPMI-1640 with 1% BSA)
-
Gamma counter
Procedure:
-
Cell Plating: Plate LNCaP and PC3 cells in multi-well plates and allow them to adhere overnight.
-
Binding Reaction: Incubate the cells with increasing concentrations of the radiolabeled GUL compound in binding buffer at 4°C for 1 hour. For competition assays, co-incubate a fixed concentration of the radiolabeled compound with increasing concentrations of the unlabeled compound.
-
Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH). Collect the lysate and measure the radioactivity using a gamma counter.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by performing nonlinear regression analysis of the saturation binding data.
In Vivo Biodistribution Studies
These studies evaluate the uptake and clearance of a radiolabeled GUL compound in a living organism, typically in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with LNCaP xenografts)
-
Radiolabeled GUL compound
-
Saline solution for injection
-
Gamma counter
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting LNCaP cells into the flanks of immunocompromised mice.
-
Radiotracer Injection: Once tumors reach a suitable size, inject a known amount of the radiolabeled GUL compound via the tail vein.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and dissect key organs and tissues (tumor, blood, liver, kidneys, muscle, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the compound's distribution and tumor-targeting ability.
Visualizations
General Structure of a GUL-Based Targeting Agent
Caption: Modular composition of a typical GUL-based targeting agent.
PSMA Targeting and Internalization Pathway
Caption: Mechanism of PSMA targeting and internalization by GUL agents.
Solid-Phase Synthesis Workflow
Caption: Simplified workflow for the solid-phase synthesis of the GUL scaffold.
References
Navigating the Synthesis and Supply of DUPA(OtBu)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of DUPA(OtBu)-OH, a critical precursor for the development of prostate-specific membrane antigen (PSMA)-targeted therapeutics and diagnostics. Aimed at researchers, scientists, and professionals in drug development, this document outlines supplier information, purity standards, and representative experimental protocols for the synthesis and quality control of this key compound.
This compound, a protected derivative of the glutamate-urea-based PSMA inhibitor, serves as a vital building block for conjugating imaging agents or cytotoxic drugs to selectively target prostate cancer cells. The tert-butyl ester protecting groups (OtBu) are instrumental in facilitating controlled chemical modifications before their removal in the final stages of synthesis to yield the active PSMA-targeting moiety.
Supplier Landscape and Purity Specifications
A variety of chemical suppliers offer this compound, typically for research and development purposes. Purity is a critical parameter for its successful application in multi-step syntheses. The following table summarizes publicly available information from several suppliers. Researchers are advised to request batch-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | Stated Purity | CAS Number |
| MedChemExpress | >98% | 1026987-94-9 |
| BOC Sciences | 95% | 1026987-94-9 |
| Cayman Chemical | ≥98% | 1026987-94-9 |
| 001Chemical | ≥98% | 1026987-94-9 |
| Otto Chemie Pvt. Ltd. | 98% | 1026987-94-9 |
| MedKoo | >98% | 1026987-94-9 |
Representative Synthesis Protocol
While specific, proprietary synthesis methods for this compound are not always publicly disclosed, a representative protocol can be adapted from the synthesis of similar glutamate-urea-lysine based structures. The following outlines a plausible synthetic route.
A Representative Liquid-Phase Synthesis of this compound:
This protocol is based on the well-established methodology of forming urea linkages from isocyanate intermediates.
Materials:
-
H-Glu(OtBu)-OtBu·HCl (L-Glutamic acid di-tert-butyl ester hydrochloride)
-
Triphosgene
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
H-Glu(OtBu)-OH (L-Glutamic acid γ-tert-butyl ester)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Isocyanate Formation: To a solution of H-Glu(OtBu)-OtBu·HCl in anhydrous DCM at -78°C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA to neutralize the hydrochloride salt. A solution of triphosgene in anhydrous DCM is then added dropwise. The reaction is allowed to stir at low temperature and then gradually warm to room temperature to form the isocyanate intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Urea Formation: In a separate flask, H-Glu(OtBu)-OH is dissolved in a suitable anhydrous solvent such as a mixture of DCM and DMF, along with a base like DIPEA. This solution is then added to the freshly prepared isocyanate solution at 0°C. The reaction mixture is stirred and allowed to warm to room temperature overnight.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Quality Control and Characterization
Ensuring the purity and structural integrity of this compound is paramount for its use in further synthetic steps. The following are standard analytical techniques employed for its characterization.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound and to detect any impurities.
-
Typical Method:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210-220 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the molecule.
-
Typical Method:
-
¹H NMR: Provides information on the number and types of protons in the molecule. The characteristic peaks for the tert-butyl groups (around 1.4-1.5 ppm) and the protons on the glutamate backbone would be expected.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used.
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Typical Method: Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected [M+H]⁺ or [M+Na]⁺ ion would be observed.
Application in PSMA-Targeted Drug Conjugate Synthesis
This compound is a key starting material for the synthesis of PSMA-targeting drug conjugates. The free carboxylic acid group serves as a handle for conjugation to a linker, which is subsequently attached to a therapeutic or imaging agent. The following diagram illustrates a generalized workflow for this process.
This guide provides a foundational understanding of this compound for researchers in the field of targeted cancer therapy. By understanding the supply landscape, synthesis principles, and quality control measures, scientists can more effectively utilize this important molecule in the development of next-generation diagnostics and therapeutics for prostate cancer.
In-Depth Technical Guide to the Safety and Handling of DUPA(OtBu)-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and biological context of DUPA(OtBu)-OH powder, a key precursor in the synthesis of Prostate-Specific Membrane Antigen (PSMA)-targeted therapeutics. The information is intended to ensure safe laboratory practices and to provide a foundational understanding of its application in drug development.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[1] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | N-[[[(1S)-3-carboxy-1-[(1,1-dimethylethoxy)carbonyl]propyl]amino]carbonyl]-L-glutamic acid, 1,5-bis(1,1-dimethylethyl) ester | [2] |
| Synonyms | (S)-5-tert-Butoxy-4-(3-((s)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-5-oxopentanoic Acid; DUPA(OtBu)3-OH | [] |
| CAS Number | 1026987-94-9 | [1][2] |
| Molecular Formula | C23H40N2O9 | |
| Molecular Weight | 488.57 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 120-123 °C | |
| Solubility | Soluble in Methanol, Acetonitrile, and DMSO (125 mg/mL). Sparingly soluble in chloroform. | |
| Purity | Typically >95% |
Safety and Hazard Information
While most suppliers classify this compound as a non-hazardous substance, it is crucial to handle it with care as its toxicological properties have not been fully investigated. One supplier has associated it with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, adopting prudent laboratory practices is highly recommended.
First Aid Measures
In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Avoid generating dust. |
| Storage | Store in a tightly sealed container in a dry, dark, and well-ventilated place. For long-term storage (months to years), it is recommended to store the powder at -20°C. For short-term storage (days to weeks), 0-4°C is suitable. |
| Shipping | The product is typically shipped at ambient temperature as a non-hazardous chemical. |
Biological Context: PSMA-Targeted Drug Delivery
This compound is a precursor to DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), a ligand that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane protein that is overexpressed on the surface of prostate cancer cells. This property makes DUPA an excellent targeting moiety for the selective delivery of cytotoxic drugs to prostate cancer cells, thereby enhancing their efficacy and reducing off-target toxicity. The DUPA-drug conjugate is internalized by the cancer cells through a process known as PSMA-mediated endocytosis.
PSMA-Mediated Endocytosis Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for the Conjugation of DUPA(OtBu)-OH to Docetaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a Prostate-Specific Membrane Antigen (PSMA)-targeted docetaxel conjugate. The protocol outlines the conjugation of the protected PSMA-targeting ligand, DUPA(OtBu)-OH, to the chemotherapeutic agent docetaxel. This conjugate is designed for targeted delivery of docetaxel to PSMA-expressing cancer cells, such as those found in prostate cancer, potentially enhancing therapeutic efficacy while minimizing off-target toxicity.
Introduction
Docetaxel is a potent anti-mitotic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] However, its clinical use is often associated with systemic toxicity. To address this, targeted drug delivery systems are being developed. One promising approach involves conjugating docetaxel to a ligand that specifically binds to a receptor overexpressed on cancer cells.
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells.[4][5] The small molecule, 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), is a high-affinity PSMA ligand. Upon binding to PSMA, the DUPA-drug conjugate is internalized via clathrin-mediated endocytosis, delivering the cytotoxic payload directly to the cancer cell.
This protocol describes the chemical synthesis of a DUPA-docetaxel conjugate. The synthesis involves three main steps:
-
Activation of this compound: The carboxylic acid moiety of the tert-butyl protected DUPA is activated to facilitate ester bond formation.
-
Conjugation to Docetaxel: The activated DUPA derivative is reacted with docetaxel to form an ester linkage, typically at the 2'-hydroxyl position of docetaxel, which is known to be more reactive.
-
Deprotection: The tert-butyl protecting groups on the DUPA moiety are removed under acidic conditions to yield the final, active DUPA-docetaxel conjugate.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Purity |
| This compound | >95% |
| Docetaxel | >98% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | >99% |
| N-Hydroxysuccinimide (NHS) | >98% |
| 4-Dimethylaminopyridine (DMAP) | >99% |
| Anhydrous Dichloromethane (DCM) | >99.8% |
| Anhydrous Dimethylformamide (DMF) | >99.8% |
| Trifluoroacetic Acid (TFA) | >99% |
| Diethyl Ether | Anhydrous |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade |
| Triethylamine (TEA) | >99.5% |
Protocol 1: Synthesis of DUPA(OtBu)-Docetaxel Conjugate
This protocol details the coupling of this compound to docetaxel via a DCC/NHS-mediated esterification.
1. Activation of this compound:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
To this solution, add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction.
2. Conjugation to Docetaxel:
-
In a separate dry round-bottom flask, dissolve docetaxel (1.0 equivalent) in anhydrous DCM.
-
Filter the activated DUPA-NHS ester solution to remove the DCU precipitate.
-
Add the filtered DUPA-NHS ester solution to the docetaxel solution.
-
Add triethylamine (TEA) (2.0 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification of Protected Conjugate:
-
Once the reaction is complete, filter the mixture to remove any further precipitate.
-
Wash the filtrate sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure DUPA(OtBu)-Docetaxel conjugate.
Protocol 2: Deprotection of DUPA(OtBu)-Docetaxel
This protocol describes the removal of the tert-butyl protecting groups to yield the final DUPA-Docetaxel conjugate.
-
Dissolve the purified DUPA(OtBu)-Docetaxel conjugate in a solution of 50% Trifluoroacetic Acid (TFA) in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. The deprotection is typically accompanied by the evolution of isobutylene gas.
-
Monitor the reaction by LC-MS until the starting material is completely consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene or diethyl ether to remove residual TFA.
-
Purify the final DUPA-Docetaxel conjugate by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 3: Purification and Characterization by HPLC
-
Analytical HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
-
Preparative HPLC:
-
Column: C18 reverse-phase column (e-g., 21.2 x 250 mm, 10 µm).
-
Mobile Phase: A suitable gradient of acetonitrile and water (both containing 0.1% TFA) to achieve separation.
-
Collect fractions containing the pure product.
-
Lyophilize the pure fractions to obtain the final DUPA-Docetaxel conjugate as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following tables present representative quantitative data for a DUPA-Docetaxel conjugate, compiled from literature on similar PSMA-targeted docetaxel conjugates.
Table 1: In Vitro Cytotoxicity of DUPA-Docetaxel Conjugate
| Cell Line | PSMA Expression | Compound | IC₅₀ (nM) |
| LNCaP | Positive | Docetaxel | 5.2 |
| DUPA-Docetaxel | 15.8 | ||
| PC-3 | Negative | Docetaxel | 8.1 |
| DUPA-Docetaxel | 95.3 |
Data is representative and compiled for illustrative purposes based on similar reported conjugates.
Table 2: In Vivo Antitumor Efficacy in a PSMA-Positive Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Docetaxel | 10 | 45 |
| DUPA-Docetaxel | 10 (equiv. docetaxel) | 85 |
Data is representative and compiled for illustrative purposes based on similar reported conjugates.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of DUPA-Docetaxel conjugate.
Signaling Pathway of DUPA-Docetaxel Conjugate
Caption: Mechanism of action of the DUPA-Docetaxel conjugate.
References
- 1. cal101.net [cal101.net]
- 2. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DUPA(OtBu)-OH Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUPA(OtBu)-OH is a protected precursor of the high-affinity prostate-specific membrane antigen (PSMA) ligand, 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA).[1][2][] PSMA is a well-validated target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[] The tert-butyl (OtBu) ester protecting groups on this compound allow for regioselective conjugation to peptides and other molecules through its single free carboxylic acid. Subsequent deprotection yields the active DUPA-conjugate capable of targeting PSMA-expressing cells.
These application notes provide detailed protocols for the conjugation of this compound to a resin-bound peptide, followed by cleavage, deprotection, purification, and characterization of the final DUPA-peptide conjugate.
Signaling Pathways and Targeting Mechanism
The conjugation of DUPA to various payloads, such as cytotoxic drugs or imaging agents, facilitates their targeted delivery to PSMA-expressing cancer cells. Upon binding to PSMA, the DUPA-conjugate is internalized, leading to the intracellular release of the payload and subsequent therapeutic or diagnostic action.
Experimental Protocols
Conjugation of this compound to a Resin-Bound Peptide
This protocol describes the coupling of this compound to the N-terminus of a peptide synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Workflow for this compound Conjugation:
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the peptide.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.5 eq.), HATU (1.45 eq.), and DIPEA (3 eq.) in DMF.
-
Add the activated this compound solution to the resin.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Final Washing: Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
| Parameter | Value/Condition |
| Reagents | |
| This compound | 1.5 equivalents |
| HATU | 1.45 equivalents |
| DIPEA | 3.0 equivalents |
| Solvent | DMF |
| Reaction Time | 2 - 4 hours |
| Temperature | Room Temperature |
| Monitoring | Kaiser Test |
Cleavage and Deprotection
This protocol describes the cleavage of the DUPA-peptide conjugate from the resin and the simultaneous removal of the tert-butyl protecting groups.
Materials:
-
DUPA(OtBu)-Peptide-Resin
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water (deionized)
-
Cold diethyl ether
-
Centrifuge tubes
-
Round-bottom flask
Cleavage Cocktail (Reagent B):
| Component | Percentage (v/v) |
| TFA | 95% |
| Water | 2.5% |
| TIS | 2.5% |
Procedure:
-
Place the dried DUPA(OtBu)-Peptide-Resin in a round-bottom flask.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and reduce the volume under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
Purification by HPLC
The crude DUPA-peptide conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for HPLC Purification:
Materials and Equipment:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the preparative C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient is 5-65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and LC-MS.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified DUPA-peptide conjugate as a white powder.
| Parameter | Value/Condition |
| Column | C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | Dependent on column size |
| Detection | 220 nm and 280 nm |
Characterization
The identity and purity of the final DUPA-peptide conjugate should be confirmed by LC-MS and analytical RP-HPLC.
Expected Data:
-
LC-MS: A major peak in the total ion chromatogram with a mass corresponding to the calculated molecular weight of the DUPA-peptide conjugate.
-
Analytical RP-HPLC: A single major peak in the chromatogram, with purity typically >95%.
| Analysis | Expected Result |
| LC-MS | Observed mass matches theoretical mass ± 1 Da |
| Analytical HPLC | Purity >95% |
| Yield | 15-40% (overall yield after purification) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | - Insufficient equivalents of reagents- Short reaction time- Steric hindrance | - Increase equivalents of coupling reagents- Extend reaction time- Use a more potent coupling reagent like COMU |
| Low Cleavage Yield | - Incomplete cleavage from resin- Peptide precipitation during cleavage | - Extend cleavage time- Use a different cleavage cocktail |
| Poor HPLC Resolution | - Inappropriate gradient- Column overloading | - Optimize the HPLC gradient (shallower gradient)- Reduce the amount of sample injected |
| Side Product Formation | - Incomplete deprotection- Racemization during coupling | - Ensure sufficient cleavage/deprotection time- Add HOBt to the coupling reaction |
Disclaimer: These protocols are intended as a guide and may require optimization for specific peptide sequences and applications. All procedures should be performed by trained personnel in a suitable laboratory environment.
References
Application Notes and Protocols for DUPA(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUPA(OtBu)-OH, a protected derivative of the glutamate-urea-glutamate pharmacophore, is a critical building block in the synthesis of ligands targeting the Prostate-Specific Membrane Antigen (PSMA). PSMA is a well-validated biomarker overexpressed on the surface of prostate cancer cells, making it an attractive target for the development of diagnostic imaging agents and targeted therapeutics. The tert-butyl (OtBu) protecting groups on the glutamate moieties of this compound allow for its incorporation into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). Subsequent deprotection yields the active DUPA ligand capable of high-affinity binding to PSMA.
These application notes provide detailed protocols for the use of this compound in manual Fmoc-based solid-phase peptide synthesis, from initial resin preparation to final peptide cleavage and purification.
Key Applications
-
Synthesis of PSMA-Targeted Peptides: this compound is primarily used to introduce the PSMA-targeting moiety onto a peptide backbone.
-
Development of Radiopharmaceuticals: Peptides incorporating DUPA can be chelated with radionuclides for PET or SPECT imaging of prostate cancer.
-
Targeted Drug Delivery: DUPA-conjugated peptides can be linked to cytotoxic drugs, directing the therapeutic agent specifically to PSMA-expressing cancer cells.[1][2]
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₄₀N₂O₉ |
| Molecular Weight | 488.57 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide incorporating this compound at the N-terminus.
1. Resin Preparation and Swelling:
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid).
-
Procedure:
-
Place the desired amount of resin in a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
2. Fmoc Deprotection:
-
Reagent: 20% piperidine in DMF.
-
Procedure:
-
Add the Fmoc deprotection solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test is indicated by a blue color.
-
3. Amino Acid Coupling (for peptide chain elongation):
-
Reagents:
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent, e.g., HATU (3-5 equivalents)
-
Base, e.g., N,N-diisopropylethylamine (DIEA) (6-10 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIEA to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF.
-
Perform a Kaiser test to confirm complete coupling (negative result: yellow/colorless beads). If the test is positive, repeat the coupling step.
-
4. Coupling of this compound:
-
Reagents:
-
This compound (1.5-2 equivalents)
-
Coupling reagent, e.g., HATU (1.5-2 equivalents) or a combination of DIC (1.5-2 equivalents) and DMAP (0.1 equivalents).
-
Base, e.g., DIEA (3-4 equivalents)
-
DMF
-
-
Procedure:
-
Ensure the N-terminal Fmoc group of the peptide on the resin has been removed and the resin has been thoroughly washed.
-
In a separate vial, dissolve this compound and the chosen coupling reagent (e.g., HATU) in DMF.
-
Add DIEA to the activation mixture and vortex briefly.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the bulkiness of this compound, a longer coupling time may be required.
-
Monitor the reaction progress using a method appropriate for N-terminal modifications, such as a chloranil test, as the Kaiser test is not suitable for detecting the secondary amine formed after DUPA coupling.
-
Once the coupling is complete, drain the solution and wash the resin extensively with DMF, followed by dichloromethane (DCM).
-
5. Cleavage and Deprotection:
-
Cleavage Cocktail: A common cleavage cocktail for peptides with acid-labile side-chain protecting groups (like OtBu and Trt) is Reagent K or a variation thereof. A standard mixture is:
-
Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).
-
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
6. Purification and Characterization:
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is typically employed.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Characterization: The purified peptide's identity and purity are confirmed by:
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Analytical RP-HPLC: To assess purity.
-
Quantitative Data Summary
The following table presents representative data for the synthesis of PSMA-targeting peptides, including those similar to DUPA-conjugates. Actual yields and purities will vary depending on the specific peptide sequence, scale, and purification efficiency.
| Parameter | Typical Range | Reference |
| Crude Peptide Yield | 40-70% | [3] |
| Purity after HPLC | >95% | [4][5] |
| Overall Isolated Yield | 15-35% | |
| Radiochemical Yield (for radiolabeling) | 60-90% | |
| Radiochemical Purity | >97% |
Visualizations
PSMA-Targeted Drug Delivery Pathway
Experimental Workflow for DUPA-Peptide Synthesis
References
- 1. DUPA conjugation of a cytotoxic indenoisoquinoline topoisomerase I inhibitor for selective prostate cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostate-Specific Membrane Antigen Targeted Therapy of Prostate Cancer Using a DUPA-Paclitaxel Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiosynthesis of a new PSMA targeting ligand ([18F]FPy-DUPA-Pep) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols: Deprotection of DUPA(OtBu)-OH to DUPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUPA, or 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid, is a highly potent and specific inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker and therapeutic target for prostate cancer.[1][2] PSMA is overexpressed on the surface of most prostate cancer cells, making it an attractive target for the delivery of therapeutic and imaging agents.[1] DUPA is frequently used as a targeting ligand in the development of drug-conjugates, radiopharmaceuticals, and imaging agents to selectively deliver payloads to prostate cancer cells via PSMA-mediated endocytosis.[1][2]
The synthesis of DUPA and its conjugates often involves the use of the protected precursor, DUPA(OtBu)-OH, where the carboxylic acid groups are masked as tert-butyl (OtBu) esters. This protection strategy prevents unwanted side reactions during the synthesis of complex conjugates. The final and critical step in the synthesis is the deprotection of this compound to yield the active DUPA ligand with free carboxylic acid groups. This application note provides detailed methods and protocols for the efficient deprotection of this compound to DUPA.
Methods for this compound Deprotection
The removal of tert-butyl ester protecting groups is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent used for this transformation due to its effectiveness and the volatile nature of its byproducts. Variations in the deprotection cocktail, including the concentration of TFA and the use of scavengers, can influence the reaction efficiency and the purity of the final product.
Trifluoroacetic Acid (TFA)-Based Methods
TFA-mediated deprotection proceeds via an acid-catalyzed cleavage of the tert-butyl ester, generating the free carboxylic acid and a stable tert-butyl cation. This cation can potentially lead to side reactions, which can be mitigated by the addition of scavengers.
Protocol 1: Standard TFA/DCM Deprotection
This is the most straightforward TFA-based method, utilizing a solution of TFA in a chlorinated solvent like dichloromethane (DCM).
Protocol 2: TFA Deprotection with Scavengers
The addition of scavengers, such as triisopropylsilane (TIS) and water, can help to quench the tert-butyl cations formed during the reaction, preventing potential side reactions and improving the purity of the final product.
Alternative Deprotection Methods
While TFA is the most prevalent reagent, other acidic conditions can also be employed for the deprotection of tert-butyl esters. These methods may be considered in cases where the substrate is sensitive to TFA.
Protocol 3: Aqueous Phosphoric Acid Deprotection
Aqueous phosphoric acid presents a milder and more environmentally benign alternative to TFA for the deprotection of tert-butyl esters.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents and Conditions | Reaction Time | Yield (%) | Purity (%) | Notes |
| Protocol 1 | 50% TFA in DCM, Room Temperature | 2 - 4 hours | >90% (general) | >95% | A standard and widely used method. |
| Protocol 2 | 50% TFA, 40% DCM, 5% TIS, 5% H₂O, Room Temperature | 4 hours | Not specified for DUPA | High | The use of scavengers is recommended for complex conjugates. |
| Protocol 3 | 85% H₃PO₄ in H₂O, 60°C | 6 - 12 hours | High (general) | High | A milder alternative to TFA. |
Note: The yields and purities are based on general procedures for tert-butyl ester deprotection and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Standard TFA/DCM Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1 M.
-
To the stirred solution, add an equal volume of TFA (e.g., for 10 mL of DCM, add 10 mL of TFA) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain DUPA as a white solid.
Protocol 2: TFA Deprotection with Scavengers
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the protected DUPA-conjugate in a mixture of 40% (v/v) DCM, 5% (v/v) TIS, and 5% (v/v) water.
-
Add 50% (v/v) TFA to the solution and stir the reaction mixture at room temperature for 4 hours.
-
After 4 hours, remove the solvent under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Decant the ether and wash the precipitate three times with cold diethyl ether.
-
Purify the product by reverse-phase column chromatography using a water/acetonitrile gradient containing 0.1% TFA.
Protocol 3: Aqueous Phosphoric Acid Deprotection
Materials:
-
This compound
-
Phosphoric acid (85% in water)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Lyophilizer
Procedure:
-
To this compound in a round-bottom flask, add a solution of 85% phosphoric acid in water.
-
Heat the reaction mixture to 60°C and stir for 6-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Freeze the aqueous solution and lyophilize to obtain the crude DUPA product.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Visualizations
Caption: Chemical transformation of this compound to DUPA.
Caption: General experimental workflow for DUPA deprotection.
Caption: PSMA-mediated endocytosis of a DUPA-drug conjugate.
References
- 1. Prostate-Specific Membrane Antigen Targeted Therapy of Prostate Cancer Using a DUPA-Paclitaxel Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Prostate-Specific Membrane-Antigen (PSMA) Targeted Micelle-Encapsulating Wogonin Inhibits Prostate Cancer Cell Proliferation via Inducing Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating DUPA-based Imaging Agents from DUPA(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of DUPA-based imaging agents targeting the Prostate-Specific Membrane Antigen (PSMA), starting from the precursor DUPA(OtBu)-OH. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific imaging applications, including fluorescence and nuclear imaging.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker that is overexpressed on the surface of prostate cancer cells, making it an excellent target for the development of diagnostic imaging agents and targeted therapies.[1][2] 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) is a high-affinity small molecule inhibitor of PSMA.[3] The precursor molecule, this compound, features tert-butyl protecting groups on three of the four carboxylic acid moieties, allowing for selective chemical modification of the free carboxylic acid. This enables the conjugation of DUPA to various imaging moieties, such as fluorescent dyes or chelators for radiometals, to create targeted imaging agents.[4]
The general workflow for creating a DUPA-based imaging agent from this compound involves a two-step process:
-
Conjugation: The free carboxylic acid of this compound is coupled to an imaging moiety that has a reactive amine group.
-
Deprotection: The tert-butyl (OtBu) protecting groups are removed under acidic conditions to yield the final, active imaging agent.
This document provides detailed protocols for these key steps, as well as data presentation and visualizations to guide researchers in this process.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and evaluation of various DUPA-based imaging agents.
Table 1: Synthesis and Radiochemical Data of DUPA-based Radiopharmaceuticals
| Compound ID | Radiochemical Yield (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Reference |
| [99mTc]Tc-EDDA/HYNIC-iPSMA | 63-89 (decay-corrected) | >97 | >55 | [3] |
| [177Lu]Lu-13A | >95 | >95 | 8.9-9.02 | |
| [177Lu]Lu-13C | >95 | >95 | 8.9-9.02 | |
| [68Ga]Ga-CHX-A''-DTPA-DUPA-Pep | >95 (with 100 µg peptide) | >98 | Not Reported | |
| [177Lu]Lu-CHX-A''-DTPA-DUPA-Pep | >95 (with 100 µg peptide) | >98 | Not Reported |
Table 2: In Vitro and In Vivo Performance of DUPA-based Imaging Agents
| Compound ID | Binding Affinity (Ki or IC50, nM) | Cell Line | Tumor Uptake (%ID/g at 1h p.i.) | Reference |
| [99mTc]Tc-EDDA/HYNIC-iPSMA | 3.11 (Ki) | LNCaP | 10.3 ± 2.76 | |
| [99mTc]Tc-EDDA-HTK03180 | 8.96 (Ki) | LNCaP | 18.8 ± 6.71 | |
| DUPA-TubH | 3 (IC50) | LNCaP | Not Applicable | |
| [177Lu]Lu-13A | Not Reported | PC3-pip | 2.9 ± 0.7 (at 4h) | |
| [68Ga]Ga-CHX-A''-DTPA-DUPA-Pep | ≤14.67 ± 1.95 (KD) | LNCaP C4-2 | Not Reported |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Functionalized Imaging Moiety
This protocol describes a general procedure for the amide coupling of the free carboxylic acid on this compound to an amine-containing imaging moiety (e.g., an amino-functionalized fluorescent dye or a chelator with an amine handle).
Materials:
-
This compound
-
Amine-functionalized imaging moiety
-
Coupling agent (e.g., HATU, HBTU, or EDC/NHS)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Nitrogen or Argon gas
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for product characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: Add the coupling agent (e.g., HATU, 1.1 equivalents) and the tertiary amine base (e.g., DIPEA, 2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Imaging Moiety: To the activated this compound solution, add the amine-functionalized imaging moiety (1-1.2 equivalents) dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. The crude product can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product using preparative HPLC to obtain the desired DUPA(OtBu)-conjugated imaging agent.
-
Characterization: Confirm the identity and purity of the product by analytical HPLC and mass spectrometry.
Protocol 2: Deprotection of tert-Butyl Groups from DUPA-Conjugates
This protocol outlines the removal of the tert-butyl (OtBu) protecting groups from the DUPA-conjugated imaging agent using trifluoroacetic acid (TFA).
Materials:
-
DUPA(OtBu)-conjugated imaging agent
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for product characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the purified DUPA(OtBu)-conjugated imaging agent in DCM.
-
Deprotection Cocktail: Prepare a deprotection cocktail of TFA and DCM, typically in a 1:1 (v/v) ratio. If the imaging moiety is sensitive to cationic species, a scavenger such as TIPS (2.5-5% v/v) can be added to the cocktail.
-
Deprotection Reaction: Add the deprotection cocktail to the solution of the DUPA-conjugate. Stir the reaction mixture at room temperature for 1-4 hours. The system should be open to allow for the escape of isobutylene and carbon dioxide gas.
-
Solvent Removal: After the deprotection is complete (monitored by LC-MS), remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
Purification: Purify the final deprotected DUPA-imaging agent by preparative HPLC.
-
Characterization: Confirm the identity, purity, and successful deprotection of the final product by analytical HPLC and mass spectrometry. The final product should be stored under appropriate conditions to prevent degradation.
Visualizations
Signaling Pathway of PSMA Internalization
Upon binding of a DUPA-based imaging agent, PSMA is internalized into the cancer cell through endocytosis. This process allows for the accumulation of the imaging agent inside the cell, enhancing the imaging signal.
Caption: PSMA internalization pathway upon ligand binding.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the overall workflow from the synthesis of the DUPA-based imaging agent to its preclinical evaluation.
Caption: Synthesis and evaluation workflow for DUPA-based imaging agents.
Logical Relationship of Synthesis Steps
This diagram details the chemical transformations during the synthesis of a DUPA-based imaging agent.
Caption: Key chemical steps in the synthesis of DUPA-based imaging agents.
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Formulation of DUPA(OtBu)-OH Conjugates for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1][2] DUPA(OtBu)-OH is a protected, high-affinity small molecule ligand for PSMA, serving as a crucial precursor for the development of PSMA-targeted therapeutics and imaging agents.[3][4] The tert-butyl (OtBu) protecting groups on the carboxylic acid functionalities prevent unwanted side reactions during the conjugation of a payload, such as a cytotoxic drug or an imaging agent. Following conjugation, these groups can be removed to yield the active DUPA conjugate.
These application notes provide detailed protocols for the conjugation of this compound to an amine-containing payload, the formulation of the resulting conjugate for in vivo studies, and subsequent preclinical evaluation.
Data Presentation
Table 1: Formulation Solvents for In Vivo Administration
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - | - |
| Solvent 4 | 45% Saline | - | - |
| Achieved Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
| Appearance | Clear Solution | Clear Solution | Clear Solution |
Data synthesized from publicly available information.
Table 2: Representative In Vivo Study Parameters for PSMA-Targeted Conjugates
| Parameter | Description | Example Value/Condition |
| Animal Model | Immunocompromised mice (e.g., athymic nude) | Female, 6-8 weeks old |
| Tumor Model | Subcutaneous xenograft of PSMA-positive human prostate cancer cells | 22Rv1 or LNCaP cells |
| Tumor Implantation | 1 x 10^6 cells in Matrigel/serum-free media, subcutaneous injection in the flank | - |
| Treatment Initiation | When average tumor volume reaches 100-150 mm³ | - |
| Route of Administration | Intravenous (tail vein injection) or Intraperitoneal | - |
| Dosing Regimen | Varies depending on the conjugate's potency and toxicity | e.g., Once daily, twice weekly |
| Efficacy Endpoint | Tumor growth inhibition, measured by caliper twice weekly | Tumor volume = (Length x Width²) / 2 |
| Toxicity Monitoring | Body weight measurement twice weekly, clinical observations | - |
| Biodistribution | Ex vivo organ and tumor analysis at selected time points post-injection | - |
This table provides a general framework; specific parameters should be optimized for each conjugate.[5]
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Payload via EDC/NHS Coupling
This protocol describes the activation of the free carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing payload (e.g., drug, linker-drug, imaging agent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Reagent (optional): 2-Mercaptoethanol or hydroxylamine
-
Preparative Reverse-Phase HPLC system for purification
Procedure:
-
Preparation of Reagents:
-
Allow EDC and NHS to equilibrate to room temperature before opening.
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10-20 mg/mL).
-
Dissolve the amine-containing payload in an appropriate solvent (e.g., DMSO or Coupling Buffer).
-
-
Activation of this compound:
-
In a clean, dry reaction vial, add the this compound solution.
-
Add a 1.5 to 2-fold molar excess of EDC and a 2 to 3-fold molar excess of NHS to the this compound solution. The reaction is most efficient in an acidic to neutral pH range (pH 4.5-7.2).
-
Mix thoroughly and allow the reaction to proceed at room temperature for 15-60 minutes to form the NHS ester.
-
-
Conjugation to Amine-Payload:
-
Add the amine-containing payload solution to the activated this compound mixture. A 1.1 to 1.5-fold molar excess of the activated this compound may be used to ensure complete consumption of the payload.
-
If the activation was performed in an acidic buffer, adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer to facilitate the reaction with the primary amine.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS ester, a small amount of an amine-containing buffer like Tris or a quenching reagent like hydroxylamine can be added.
-
-
Purification of the Conjugate:
-
Purify the this compound-payload conjugate from unreacted starting materials and reaction byproducts using preparative reverse-phase HPLC.
-
Use a suitable C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect fractions corresponding to the product peak, which can be identified by UV absorbance and/or mass spectrometry.
-
Combine the pure fractions and lyophilize to obtain the final conjugate as a solid.
-
Protocol 2: Characterization of the this compound-Payload Conjugate
A. Reverse-Phase HPLC (RP-HPLC):
-
Purpose: To assess the purity of the final conjugate.
-
System: Analytical HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength appropriate for the payload (and 280 nm if the payload has aromaticity).
-
Analysis: The purity is determined by the peak area percentage of the main product peak.
B. Mass Spectrometry (MS):
-
Purpose: To confirm the identity of the conjugate by verifying its molecular weight.
-
System: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.
-
Procedure: The sample can be analyzed via direct infusion or by LC-MS using the HPLC conditions described above.
-
Analysis: The observed mass of the conjugate should correspond to the calculated theoretical mass.
Protocol 3: Formulation of the DUPA-Conjugate for In Vivo Studies
This protocol provides a general guideline for formulating the purified conjugate for intravenous administration in mice. The final formulation will depend on the physicochemical properties of the specific conjugate.
Materials:
-
Purified DUPA-conjugate (after deprotection of OtBu groups, if necessary)
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a stock solution of the DUPA-conjugate in DMSO (e.g., 20 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume:
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix gently but thoroughly. If precipitation occurs, gentle heating or sonication may be used to aid dissolution.
-
-
Sterilize the final formulation by passing it through a 0.22 µm sterile filter before administration.
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DUPA-conjugate in a subcutaneous prostate cancer xenograft model.
Materials and Animals:
-
6-8 week old male athymic nude mice.
-
PSMA-positive human prostate cancer cells (e.g., 22Rv1).
-
Matrigel® Basement Membrane Matrix.
-
Sterile PBS and cell culture medium.
-
Formulated DUPA-conjugate and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured 22Rv1 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
-
Drug Administration:
-
Administer the formulated DUPA-conjugate to the treatment group via the desired route (e.g., tail vein injection).
-
Administer the vehicle solution to the control group.
-
The dosing schedule (e.g., daily, twice weekly) and dose level should be determined from prior maximum tolerated dose (MTD) studies.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Monitor the animals for any signs of toxicity (e.g., changes in behavior, posture, or appearance).
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if significant toxicity is observed (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth between the treatment and control groups to determine the therapeutic efficacy.
-
Visualizations
Signaling Pathway: PSMA-Mediated Endocytosis of DUPA Conjugates
References
- 1. Pharmacokinetic and Biodistribution Assessment of a Near Infrared-Labeled PSMA-Specific Small Molecule in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of DUPA(OtBu)-OH in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DUPA(OtBu)-OH is a protected precursor to the high-affinity prostate-specific membrane antigen (PSMA) ligand, 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA). PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness.[1][2] This differential expression makes PSMA an attractive target for the selective delivery of therapeutic and imaging agents to prostate cancer cells. This compound serves as a key building block for the synthesis of DUPA-drug conjugates, which can be tailored to deliver a variety of payloads, such as chemotherapeutic agents, directly to PSMA-expressing cells.[3][4][5]
The fundamental principle behind the use of DUPA-drug conjugates is PSMA-mediated endocytosis. Upon binding of the DUPA ligand to the extracellular domain of PSMA, the receptor-ligand complex is internalized by the cell. This process facilitates the intracellular delivery of the conjugated payload, thereby increasing its therapeutic concentration at the target site while minimizing systemic toxicity.
These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, from the synthesis of DUPA-drug conjugates to detailed protocols for evaluating their efficacy and mechanism of action.
I. Synthesis of DUPA-Drug Conjugates from this compound
The synthesis of a DUPA-drug conjugate, for instance with paclitaxel (PTX), from this compound involves a multi-step process. The tert-butyl (OtBu) protecting groups on this compound are first removed, and the resulting DUPA molecule is then conjugated to the drug via a suitable linker.
A. Representative Synthesis of a DUPA-Paclitaxel (DUPA-PTX) Conjugate:
This protocol outlines a plausible synthetic route for creating a DUPA-PTX conjugate with a disulfide linker, which allows for intracellular drug release in the reducing environment of the cell.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and TFA under reduced pressure to obtain the deprotected DUPA.
Step 2: Functionalization of Paclitaxel
-
Paclitaxel is functionalized to introduce a reactive group for conjugation. For a disulfide linker, paclitaxel can be reacted with a bifunctional linker containing a disulfide bond and a carboxylic acid group.
-
Dissolve paclitaxel and the linker in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature overnight.
-
Purify the functionalized paclitaxel by column chromatography.
Step 3: Conjugation of DUPA to Functionalized Paclitaxel
-
Dissolve the deprotected DUPA and the functionalized paclitaxel in DMF.
-
Add a coupling agent (e.g., DCC/DMAP or HATU) to facilitate amide bond formation.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the formation of the DUPA-PTX conjugate by LC-MS.
-
Purify the final conjugate using preparative high-performance liquid chromatography (HPLC).
II. Experimental Protocols for Cell Culture
The following protocols are designed to assess the efficacy and specificity of DUPA-drug conjugates in cell culture. It is crucial to include both PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3, DU145) prostate cancer cell lines to demonstrate targeted delivery.
A. Cell Viability Assay (MTT Assay):
This assay determines the cytotoxic effect of the DUPA-drug conjugate on cancer cells.
Materials:
-
PSMA-positive (LNCaP, 22Rv1) and PSMA-negative (PC-3) prostate cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DUPA-drug conjugate (e.g., DUPA-PTX) and unconjugated drug (e.g., Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the DUPA-drug conjugate and the unconjugated drug in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
B. Cellular Uptake and Internalization Assay (Fluorescence Microscopy):
This protocol visualizes the uptake and intracellular localization of a fluorescently labeled DUPA-drug conjugate.
Materials:
-
Fluorescently labeled DUPA-drug conjugate (e.g., DUPA-PTX-FITC)
-
PSMA-positive (LNCaP) and PSMA-negative (PC-3) cells
-
Complete cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
LysoTracker Red (for lysosomal staining)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope
Protocol:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled DUPA-drug conjugate at a predetermined concentration (e.g., 1 µM) in complete culture medium.
-
Incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
For lysosomal co-localization, add LysoTracker Red to the medium for the last 30 minutes of incubation.
-
Wash the cells three times with ice-cold PBS to remove the unbound conjugate.
-
Stain the nuclei by incubating with Hoechst 33342 for 10-15 minutes.
-
Wash the cells again with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the fluorophore, Hoechst 33342, and LysoTracker Red.
-
Observe the internalization and subcellular distribution of the fluorescent conjugate in PSMA-positive versus PSMA-negative cells.
III. Quantitative Data
The following tables summarize key quantitative data related to the use of DUPA and DUPA-drug conjugates in cell culture.
Table 1: Binding Affinity of DUPA to PSMA
| Ligand | Binding Affinity (Ki) | Cell Line | Reference |
| DUPA | 8 nM | - |
Table 2: In Vitro Cytotoxicity (IC50) of DUPA-Drug Conjugates and Unconjugated Drugs
| Compound | Cell Line | PSMA Expression | IC50 | Reference |
| DUPA-Indenoisoquinoline | 22Rv1 | Positive | Low nanomolar | |
| Docetaxel | 22Rv1 | Positive | 0.3 nM - 4 nM | |
| Docetaxel | LNCaP | Positive | ~40 nM | |
| Docetaxel | PC-3 | Negative | 1.9 nM - 7.21 nM | |
| Docetaxel | DU145 | Negative | 0.8 nM - 1.7 nM |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
IV. Visualizations
A. Signaling Pathway Diagram:
The following diagram illustrates the proposed mechanism of action of a DUPA-drug conjugate.
Caption: PSMA-targeted drug delivery and mechanism of action.
B. Experimental Workflow Diagram:
The following diagram outlines the general workflow for evaluating a DUPA-drug conjugate in cell culture.
Caption: Workflow for in vitro evaluation of DUPA-drug conjugates.
References
- 1. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate-Specific Membrane Antigen Targeted Therapy of Prostate Cancer Using a DUPA-Paclitaxel Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abzena.com [abzena.com]
Application of DUPA(OtBu)-OH in PSMA-Positive Xenograft Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. DUPA(OtBu)-OH is a key precursor in the synthesis of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), a high-affinity PSMA-targeting ligand. This document provides detailed application notes and protocols for the use of this compound in developing and evaluating PSMA-targeted agents in preclinical PSMA-positive xenograft models. These protocols are intended to guide researchers in the fields of oncology, pharmacology, and drug development in synthesizing targeted conjugates and conducting in vivo studies to assess their efficacy and biodistribution.
Data Presentation
Table 1: Representative Biodistribution of a 177Lu-labeled DUPA-based Radiopharmaceutical in 22Rv1 Xenograft-Bearing Mice
The following table summarizes the biodistribution of a 177Lu-labeled PSMA-targeting agent, derived from a DUPA precursor, in mice bearing PSMA-positive 22Rv1 xenografts. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.
| Organ/Tissue | 5 min p.i. (%ID/g ± SD) | 60 min p.i. (%ID/g ± SD) | 24 h p.i. (%ID/g ± SD) |
| Blood | 8.62 ± 1.29 | 1.54 ± 0.23 | 0.12 ± 0.02 |
| Heart | 2.15 ± 0.32 | 0.35 ± 0.05 | 0.03 ± 0.00 |
| Lungs | 3.54 ± 0.53 | 0.68 ± 0.10 | 0.07 ± 0.01 |
| Liver | 2.87 ± 0.43 | 1.25 ± 0.19 | 0.35 ± 0.05 |
| Spleen | 1.58 ± 0.24 | 0.89 ± 0.13 | 0.15 ± 0.02 |
| Kidneys | 14.58 ± 1.15 | 10.25 ± 1.54 | 2.56 ± 0.38 |
| Tumor | 5.21 ± 0.78 | 9.85 ± 1.48 | 6.54 ± 0.98 |
| Muscle | 1.25 ± 0.19 | 0.28 ± 0.04 | 0.05 ± 0.01 |
| Bone | 2.01 ± 0.30 | 1.52 ± 0.23 | 0.89 ± 0.13 |
Data is representative and compiled from published studies on PSMA-targeted radiopharmaceuticals.[1]
Table 2: Representative Therapeutic Efficacy of a DUPA-Docetaxel Conjugate in LNCaP Xenograft Model
This table presents representative data on the inhibition of tumor growth in a PSMA-positive LNCaP xenograft model following treatment with a DUPA-docetaxel conjugate. Tumor volumes were measured at regular intervals.
| Treatment Group | Day 0 Tumor Volume (mm³ ± SD) | Day 7 Tumor Volume (mm³ ± SD) | Day 14 Tumor Volume (mm³ ± SD) | Day 21 Tumor Volume (mm³ ± SD) |
| Vehicle Control | 100 ± 15 | 250 ± 30 | 550 ± 65 | 1100 ± 120 |
| Docetaxel | 100 ± 15 | 180 ± 25 | 350 ± 45 | 650 ± 80 |
| DUPA-Docetaxel | 100 ± 15 | 120 ± 20 | 180 ± 30 | 250 ± 40 |
This data is representative of typical outcomes observed in preclinical studies evaluating PSMA-targeted chemotherapeutics.
Experimental Protocols
Protocol 1: Synthesis of a DUPA-Drug Conjugate from this compound (Representative Protocol)
This protocol outlines a general procedure for the synthesis of a DUPA-drug conjugate, for example, with a cytotoxic drug containing a suitable functional group for conjugation (e.g., an amine or hydroxyl group).
Materials:
-
This compound
-
Drug with a linker containing a primary amine (Drug-Linker-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dipea (N,N-Diisopropylethylamine)
-
Reversed-phase HPLC for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add DCC (1.2 eq) to the solution at 0°C and stir for 4 hours at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated DUPA(OtBu)-NHS ester.
-
-
Conjugation to the Drug:
-
Dissolve the Drug-Linker-NH2 (1 eq) in anhydrous DMF.
-
Add the activated DUPA(OtBu)-NHS ester solution to the drug solution.
-
Add DIPEA (3 eq) and stir the reaction mixture at room temperature overnight.
-
-
Deprotection of OtBu groups:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours to cleave the tert-butyl protecting groups.
-
-
Purification:
-
Evaporate the DCM and TFA.
-
Purify the crude product by reversed-phase HPLC to obtain the final DUPA-drug conjugate.
-
Characterize the final product by mass spectrometry and NMR.
-
Synthesis workflow for a DUPA-drug conjugate.
Protocol 2: Establishment of PSMA-Positive Subcutaneous Xenografts
This protocol describes the procedure for establishing subcutaneous tumors using PSMA-positive prostate cancer cell lines such as LNCaP or C4-2.
Materials:
-
PSMA-positive human prostate cancer cells (e.g., LNCaP, C4-2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Tuberculin syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture the PSMA-positive cells to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, wash with complete medium, and then twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 107 cells/mL.
-
-
Injection Preparation:
-
On ice, mix the cell suspension with an equal volume of Matrigel® (1:1 ratio).
-
The final injection volume should be 100-200 µL, containing 1-2 x 106 cells.
-
Keep the cell/Matrigel mixture on ice until injection.
-
-
Tumor Cell Inoculation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[2][3]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomize the animals into treatment groups when the tumors reach a predetermined size (e.g., 100-150 mm³).
-
Workflow for establishing PSMA-positive xenografts.
Protocol 3: In Vivo Therapeutic Efficacy Study
This protocol provides a framework for evaluating the anti-tumor efficacy of a DUPA-drug conjugate in established PSMA-positive xenografts.
Materials:
-
Tumor-bearing mice (from Protocol 2)
-
DUPA-drug conjugate
-
Vehicle control (e.g., saline)
-
Control drug (e.g., the unconjugated drug)
-
Dosing syringes and needles
-
Calipers
-
Animal balance
Procedure:
-
Group Assignment:
-
Randomize tumor-bearing mice into treatment and control groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Administer the DUPA-drug conjugate, control drug, and vehicle control to the respective groups via an appropriate route (e.g., intravenous tail vein injection).
-
The dosing schedule will depend on the specific conjugate and drug (e.g., once or twice weekly for 3-4 weeks).
-
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment period.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to compare the tumor growth between the treatment and control groups.
-
Protocol 4: In Vivo Biodistribution Study
This protocol details the method for assessing the biodistribution of a radiolabeled DUPA-conjugate in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (from Protocol 2)
-
Radiolabeled DUPA-conjugate (e.g., 177Lu-DUPA-conjugate)
-
Anesthesia
-
Gamma counter
-
Dissection tools
-
Vials for organ collection
-
Analytical balance
Procedure:
-
Injection:
-
Administer a known amount of the radiolabeled DUPA-conjugate to each mouse via tail vein injection.
-
-
Time Points:
-
Euthanize groups of mice (n=3-5 per group) at various time points post-injection (p.i.), for example, 1, 4, 24, and 48 hours.
-
-
Organ Harvesting:
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues (e.g., tumor, kidneys, liver, spleen, heart, lungs, muscle, bone).
-
-
Measurement:
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose using a gamma counter.
-
-
Data Calculation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ/tissue.
-
Signaling Pathway
PSMA-Mediated Activation of the PI3K-AKT Signaling Pathway
PSMA is known to influence intracellular signaling pathways that promote prostate cancer cell survival and proliferation. One of the key pathways activated downstream of PSMA is the PI3K-AKT-mTOR pathway. This activation is thought to be mediated through PSMA's interaction with and modulation of other cell surface receptors and signaling proteins. The diagram below illustrates the key steps in this signaling cascade.
PSMA-mediated PI3K-AKT signaling pathway.
Conclusion
This compound serves as a critical starting material for the development of a wide range of PSMA-targeted diagnostic and therapeutic agents. The protocols and data presented here provide a comprehensive guide for researchers to synthesize DUPA-conjugates and evaluate their performance in relevant preclinical models of prostate cancer. The ability to specifically target PSMA-expressing tumors opens up promising avenues for more effective and less toxic cancer therapies. The provided methodologies for establishing xenograft models and conducting in vivo studies are fundamental for the preclinical validation of these novel targeted agents. Understanding the downstream signaling effects of PSMA engagement can further aid in the rational design of combination therapies to enhance anti-tumor responses.
References
Application Notes and Protocols for DUPA(OtBu)-OH in Targeted Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUPA(OtBu)-OH is a protected precursor to DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), a highly specific and potent ligand for Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of most prostate cancer cells, as well as in the neovasculature of various other solid tumors, while its expression in normal tissues is limited.[1] This differential expression profile makes PSMA an attractive target for the selective delivery of cytotoxic agents to cancerous tissues, thereby enhancing therapeutic efficacy and minimizing off-target toxicities.[2][1]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of PSMA-targeted chemotherapy. The protocols cover the conjugation of DUPA to cytotoxic drugs, and the subsequent in vitro and in vivo evaluation of the resulting drug conjugates.
Mechanism of Action: PSMA-Targeted Drug Delivery
The therapeutic strategy leveraging DUPA revolves around the principle of receptor-mediated endocytosis. A cytotoxic drug is chemically linked to DUPA, forming a DUPA-drug conjugate. This conjugate circulates in the bloodstream and selectively binds to PSMA-expressing cancer cells with high affinity. Following binding, the PSMA-DUPA-drug complex is internalized by the cell primarily through a process known as clathrin-mediated endocytosis. Once inside the cell, the cytotoxic payload is released from the DUPA ligand, often through the cleavage of a strategically designed linker, allowing the drug to exert its therapeutic effect, leading to cancer cell death.
Quantitative Data Summary
The following tables summarize key quantitative data for DUPA and its conjugates from published literature.
Table 1: Binding Affinity of DUPA and its Conjugates to PSMA
| Ligand/Conjugate | Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| DUPA | - | Competitive Binding | 8 | 47 | |
| DUPA-Indenoisoquinoline Conjugate | 22RV1 | Cytotoxicity | - | Low nanomolar range |
Table 2: In Vitro Cytotoxicity of DUPA-Drug Conjugates
| Conjugate | Cell Line | Assay | IC50 | Reference |
| DUPA-Indenoisoquinoline | 22RV1 (PSMA+) | Cytotoxicity | Low nanomolar range |
Experimental Protocols
Protocol 1: Synthesis of DUPA-Drug Conjugates
This protocol provides a general framework for the conjugation of this compound to a cytotoxic drug containing a suitable functional group (e.g., a hydroxyl or amine group) for linkage. The example below outlines a potential strategy for conjugating this compound to a drug with a hydroxyl group, followed by deprotection.
Materials:
-
This compound
-
Cytotoxic drug with a hydroxyl group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DCM.
-
Add DCC and DMAP to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group of this compound.
-
-
Conjugation to the Cytotoxic Drug:
-
Dissolve the cytotoxic drug in anhydrous DCM.
-
Add the drug solution to the activated this compound mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
-
Purification of the Protected Conjugate:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Deprotection of the OtBu Groups:
-
Dissolve the purified, protected conjugate in a mixture of TFA, TIS, and water.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
-
Final Purification:
-
Remove the TFA by rotary evaporation.
-
Purify the final DUPA-drug conjugate by preparative HPLC to obtain a highly pure product.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Note: This is a generalized protocol. The specific reaction conditions, stoichiometry of reagents, and purification methods will need to be optimized for each specific cytotoxic drug.
Protocol 2: In Vitro PSMA Competitive Binding Assay
This protocol is designed to determine the binding affinity (IC50) of the DUPA-drug conjugate to PSMA-expressing cells.
Materials:
-
PSMA-positive prostate cancer cells (e.g., LNCaP)
-
PSMA-negative prostate cancer cells (e.g., PC-3) for control
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Unlabeled DUPA-drug conjugate
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well cell culture plates
-
Gamma counter
Procedure:
-
Cell Seeding:
-
Seed LNCaP and PC-3 cells in 96-well plates at a density of 1-2 x 10⁵ cells/well.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled DUPA-drug conjugate in binding buffer.
-
Prepare a solution of the radiolabeled PSMA ligand at a constant concentration (typically at its Kd value).
-
Wash the cells twice with ice-cold PBS.
-
-
Competition Reaction:
-
To the wells, add the various concentrations of the unlabeled DUPA-drug conjugate.
-
Immediately add the fixed concentration of the radiolabeled PSMA ligand to all wells.
-
Include control wells for total binding (only radiolabeled ligand) and non-specific binding (radiolabeled ligand with a high concentration of unlabeled DUPA).
-
Incubate the plate at 4°C for 1-2 hours.
-
-
Termination and Washing:
-
Terminate the binding by aspirating the medium.
-
Wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
-
Cell Lysis and Counting:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 1 M NaOH).
-
Transfer the lysate to counting tubes.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the unlabeled conjugate.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the DUPA-drug conjugate that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of the DUPA-drug conjugate on prostate cancer cells.
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cells
-
Cell culture medium
-
DUPA-drug conjugate
-
Free cytotoxic drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed LNCaP and PC-3 cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the DUPA-drug conjugate and the free cytotoxic drug in cell culture medium.
-
Remove the old medium from the wells and add the drug-containing medium.
-
Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
-
Protocol 4: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the DUPA-drug conjugate in a mouse model of prostate cancer.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
PSMA-positive prostate cancer cells (e.g., 22RV1 or LNCaP)
-
Matrigel
-
DUPA-drug conjugate
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Harvest the prostate cancer cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).
-
Inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the DUPA-drug conjugate and the vehicle control to the respective groups via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
The dosing schedule and concentration should be determined from preliminary toxicity studies.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizations
Signaling Pathway
Caption: PSMA-mediated targeted drug delivery workflow.
Experimental Workflow: In Vitro Evaluation
Caption: Workflow for in vitro evaluation of DUPA-drug conjugates.
Experimental Workflow: In Vivo Evaluation
Caption: Workflow for in vivo evaluation of DUPA-drug conjugates.
References
Application Notes and Protocols for DUPA(OtBu)-OH Linker Chemistry in Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the DUPA(OtBu)-OH linker in the targeted delivery of cytotoxic drugs to Prostate-Specific Membrane Antigen (PSMA) expressing cells.
Introduction to this compound for Targeted Drug Delivery
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, making it an ideal target for targeted therapies.[1][2] The small molecule, 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), is a potent inhibitor of PSMA and serves as an effective targeting ligand.[3] this compound is a protected precursor of DUPA, where the carboxylic acid groups are protected as tert-butyl (OtBu) esters. This protection strategy is crucial for controlled, stepwise synthesis of DUPA-drug conjugates.[]
The general principle involves conjugating a cytotoxic payload to the DUPA ligand via a stable or cleavable linker. Upon systemic administration, the DUPA moiety of the conjugate binds with high affinity to PSMA on the surface of prostate cancer cells. This binding event triggers receptor-mediated endocytosis, internalizing the entire conjugate into the cell.[5] Once inside the cell, the cytotoxic drug is released, leading to cell death. This targeted approach aims to enhance the therapeutic efficacy of the drug while minimizing off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for DUPA-based conjugates, providing a comparative overview of their binding affinities and cytotoxic activities.
Table 1: PSMA Binding Affinity of DUPA and its Conjugates
| Compound | Ki (nM) | IC50 (nM) | Cell Line | Reference |
| DUPA | 8 | 47 | - | |
| DUPA Analog (A70-B104) | 0.9 | - | - | |
| DUPA Analog (Compound 9) | 0.9 ± 0.5 | - | - | |
| DUPA Analog (Compound 10) | 1.3 ± 0.7 | - | - |
Table 2: In Vitro Cytotoxicity of DUPA-Drug Conjugates
| Conjugate | Cytotoxic Drug | Cell Line | PSMA Expression | IC50 (nM) | Reference |
| DUPA-Indenoisoquinoline | Topoisomerase I Inhibitor | 22RV1 | Positive | Low nanomolar range | |
| DUPA-Paclitaxel | Tubulin Inhibitor | LNCaP | Positive | Not specified | |
| DUPA-Docetaxel | Tubulin Inhibitor | C4-2 | Positive | Not specified |
Signaling Pathways and Mechanisms of Action
PSMA-Mediated Endocytosis
The initial step in the targeted delivery of DUPA-drug conjugates is the binding to PSMA and subsequent internalization via clathrin-mediated endocytosis.
Caption: PSMA-mediated endocytosis of a DUPA-drug conjugate.
Mechanism of Action of Conjugated Drugs
Paclitaxel and docetaxel are taxanes that target microtubules, which are essential components of the cytoskeleton involved in cell division. These drugs stabilize microtubules, preventing their dynamic instability required for proper mitotic spindle formation and function. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Caption: Mechanism of action of tubulin inhibitors.
Indenoisoquinoline-based drugs are non-camptothecin inhibitors of topoisomerase I (Top1), an essential enzyme that relaxes DNA supercoiling during replication and transcription. These inhibitors bind to the Top1-DNA covalent complex, preventing the re-ligation of the single-strand break. The accumulation of these stalled cleavage complexes leads to double-strand breaks during DNA replication, ultimately triggering apoptosis.
Caption: Mechanism of action of topoisomerase I inhibitors.
Experimental Protocols
General Workflow for DUPA-Drug Conjugate Development
The development of a DUPA-drug conjugate follows a multi-step process from synthesis to in vitro evaluation.
Caption: General workflow for DUPA-drug conjugate development.
Protocol for Solid-Phase Synthesis of a DUPA-Peptide Linker
This protocol describes the synthesis of a DUPA-peptide linker on a solid support, a common strategy to introduce a cleavable peptide sequence between the targeting ligand and the drug.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 eq.) in DMF. b. Add DIEA (6 eq.) to the solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling. e. Wash the resin with DMF and DCM.
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide linker sequence.
-
This compound Coupling: a. After deprotecting the N-terminal Fmoc group of the peptide, couple this compound using the same procedure as for the amino acids.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the DUPA-peptide from the resin and remove the OtBu and other acid-labile side-chain protecting groups. c. Filter the resin and collect the filtrate.
-
Precipitation and Purification: a. Precipitate the crude DUPA-peptide by adding the TFA filtrate to cold diethyl ether. b. Centrifuge to pellet the precipitate and wash with cold diethyl ether. c. Dry the crude product under vacuum. d. Purify the DUPA-peptide by reverse-phase HPLC. e. Characterize the purified product by LC-MS and NMR.
Protocol for this compound Coupling to a Drug-Linker Moiety
This protocol describes the solution-phase coupling of this compound to a drug that has been pre-functionalized with a linker containing a free amine group.
Materials:
-
This compound
-
Drug-linker with a terminal amine
-
Coupling reagents: HATU, HBTU, or EDC/HOBt
-
Base: DIEA
-
Anhydrous DMF or DCM
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the drug-linker-amine (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Coupling: Add the coupling reagent (e.g., HATU, 1.2 eq.) and DIEA (3 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected DUPA-drug conjugate.
-
Deprotection: Remove the OtBu protecting groups by treating the purified conjugate with a solution of TFA in DCM (e.g., 50% TFA in DCM) for 1-2 hours at room temperature.
-
Final Purification: Remove the solvent and TFA under reduced pressure and purify the final DUPA-drug conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of a DUPA-drug conjugate in PSMA-positive and PSMA-negative cancer cell lines.
Materials:
-
PSMA-positive (e.g., LNCaP, 22RV1) and PSMA-negative (e.g., PC-3) cell lines
-
Cell culture medium and supplements
-
DUPA-drug conjugate
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: a. Prepare serial dilutions of the DUPA-drug conjugate in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium containing MTT. c. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
Conclusion
The this compound linker provides a versatile and effective platform for the development of PSMA-targeted drug conjugates. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of targeted cancer therapy. By leveraging the high specificity of DUPA for PSMA, it is possible to design and synthesize potent and selective anticancer agents with an improved therapeutic index. Careful optimization of the linker and the cytotoxic payload is crucial for the successful clinical translation of these promising therapeutic candidates.
References
- 1. DNA-encoded chemical libraries enable the discovery of potent PSMA-ligands with substantially reduced affinity towards the GCPIII anti-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DUPA conjugation of a cytotoxic indenoisoquinoline topoisomerase I inhibitor for selective prostate cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing PSMA-Targeted Probes with DUPA(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Prostate-Specific Membrane Antigen (PSMA)-targeted probes utilizing the key precursor, 2-[3-(1,3-di-tert-butoxycarbonyl-propyl)ureido]pentanedioic acid 5-tert-butyl ester (DUPA(OtBu)-OH). This document outlines the underlying principles of PSMA targeting, detailed experimental protocols for probe synthesis, radiolabeling, and in vitro/in vivo evaluation, as well as representative data to guide researchers in this field.
Introduction to PSMA-Targeted Probes
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is significantly overexpressed in prostate cancer cells, making it an exceptional biomarker for targeted imaging and therapy. Small molecule inhibitors that bind to the enzymatic active site of PSMA, particularly those based on the glutamate-urea-lysine (Glu-urea-Lys) or similar pharmacophores, have shown immense promise in the diagnosis and treatment of prostate cancer.
This compound is a key building block for the synthesis of urea-based PSMA inhibitors. The tert-butyl ester protecting groups on the glutamate moieties prevent unwanted side reactions during synthesis and are typically removed in the final deprotection step to yield the active, high-affinity PSMA-binding motif.
PSMA Signaling Pathway
PSMA expression has a significant impact on intracellular signaling pathways that promote cancer progression. A key mechanism involves a shift from the mitogen-activated protein kinase (MAPK) pathway to the pro-survival phosphatidylinositol 3-kinase (PI3K)-AKT pathway.[1][2][3][4]
In cells with high PSMA expression, PSMA interacts with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and the insulin-like growth factor 1 receptor (IGF-1R).[1] This disruption inhibits the canonical MAPK/ERK signaling cascade and instead activates the PI3K-AKT pathway, promoting tumor growth and survival. Additionally, the enzymatic activity of PSMA, which involves the cleavage of N-acetylaspartylglutamate (NAAG) to produce glutamate, can also stimulate the PI3K-AKT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Preclinical Evaluation of Two Novel 68Ga-Labeled Bispecific PSMA/FAP-Targeted Tracers with 2-Nal-Containing PSMA-Targeted Pharmacophore and Pyridine-Based FAP-Targeted Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DUPA(OtBu)-OH solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of DUPA(OtBu)-OH. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound in my desired solvent. What are the initial steps I should take?
A1: Difficulty in dissolving this compound is a common issue due to its chemical nature. Here is a step-by-step approach to troubleshoot this problem:
-
Verify the Quality of Your Solvent: For organic solvents like DMSO, it is crucial to use a fresh, anhydrous (water-free) batch. Hygroscopic DMSO can absorb moisture from the air, which significantly reduces the solubility of hydrophobic compounds like this compound.[1]
-
Employ Mechanical Assistance: Gentle heating and/or sonication can significantly aid in the dissolution process.[1][2][3] Use a water bath or ultrasonic bath to apply these methods.
-
Optimize Your Dissolution Protocol: Ensure you are following a recommended protocol for preparing your stock solution. This typically involves a primary organic solvent before any dilution with aqueous solutions.
Caption: Troubleshooting workflow for this compound solubility issues.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer. How can I prevent this?
A2: This is a common phenomenon known as precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into a poor solvent, such as an aqueous buffer. To avoid this, you should use a co-solvent system. Here are some recommended protocols for preparing solutions for in vivo experiments, which can be adapted for in vitro use with appropriate considerations for cell toxicity:
-
Protocol 1: A multi-component system using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: A formulation with a solubilizing agent: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Protocol 3: For lipid-based formulations, a solution of 10% DMSO in 90% Corn Oil can be used.
When preparing these formulations, it is crucial to add each solvent sequentially and ensure the solution is mixed thoroughly after each addition.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a precursor for the synthesis of conjugates of the prostate-specific membrane antigen (PSMA) ligand 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA). It is used as a targeting moiety to deliver drugs, such as Docetaxel (DTX) and Paclitaxel (PTX), to PSMA-expressing prostate cancer cells.
Q2: What are the physical and chemical properties of this compound?
A2: this compound is a white to off-white solid. Its key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C23H40N2O9 |
| Molecular Weight | 488.57 g/mol |
| CAS Number | 1026987-94-9 |
Q3: What are the recommended solvents for dissolving this compound?
A3: The recommended solvents for this compound are summarized in the table below.
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (255.85 mM) | Requires sonication. Use of newly opened DMSO is recommended as it is hygroscopic. |
| Acetonitrile | Soluble | Quantitative data not specified. |
Q4: How should I prepare stock solutions of this compound?
A4: To prepare stock solutions, it is recommended to start with a high concentration in DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 10 mg of this compound in 2.0468 mL of DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q5: What are the storage conditions for this compound?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder in a suitable vial.
-
Calculate the required volume of DMSO based on the desired final concentration (e.g., for 10 mg of this compound, add 2.0468 mL of DMSO to achieve a 10 mM solution).
-
Add the anhydrous DMSO to the vial.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes for single-use and store at -80°C or -20°C.
Protocol for Preparing an In Vivo Formulation (Example with PEG300 and Tween-80):
This protocol is for preparing a 1 mL working solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh on the day of use.
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: Optimizing DUPA(OtBu)-OH Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the conjugation efficiency of DUPA(OtBu)-OH. The following information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a precursor to 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA).[1][2][][4][5] It is widely used as a targeting ligand in the development of antibody-drug conjugates (ADCs) and other targeted therapies for prostate cancer. The tert-butyl (OtBu) esters are protecting groups for the carboxylic acid functionalities, which are typically removed after conjugation.
Q2: What is the most common method for conjugating this compound to a target molecule?
A2: The most prevalent method for conjugating this compound is through the activation of its free carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This process forms a stable NHS ester that readily reacts with primary amines on the target molecule (e.g., lysine residues on a protein) to form a stable amide bond.
Q3: What are the critical parameters influencing the efficiency of this compound conjugation?
A3: Several factors significantly impact the success of the conjugation reaction. These include:
-
pH: The reaction is highly pH-dependent.
-
Buffer Composition: The type of buffer used is crucial to avoid competing reactions.
-
Reagent Concentrations and Molar Ratios: The stoichiometry of the reactants plays a key role.
-
Reaction Time and Temperature: These parameters need to be optimized for each specific system.
-
Reagent Quality and Handling: The stability of EDC and NHS is critical for their reactivity.
Q4: When should the tert-butyl (OtBu) protecting groups be removed?
A4: The tert-butyl protecting groups should be removed after the conjugation of this compound to the target molecule. This final deprotection step is necessary to yield the active DUPA ligand. The most common method for removing OtBu groups is through treatment with trifluoroacetic acid (TFA).
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation and provides actionable solutions.
Issue 1: Low or No Conjugation Yield
Possible Causes & Solutions
| Cause | Troubleshooting Step | Recommendation |
| Suboptimal pH | Verify the pH of the reaction mixture. The activation of the carboxyl group with EDC is most efficient at pH 4.5-6.0, while the subsequent reaction with the amine is optimal at pH 7.0-8.5. For a one-pot reaction, a pH of 7.2-7.5 is a good starting point. | Use a calibrated pH meter. For two-step protocols, adjust the pH after the initial activation step. |
| Incorrect Buffer | Ensure the buffer does not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the reaction. | Use amine and carboxylate-free buffers such as MES for the activation step and Phosphate-Buffered Saline (PBS) or Borate buffer for the coupling step. |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and handle them properly. | Store reagents desiccated at -20°C. Allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Insufficient Molar Ratio of Reagents | The molar ratio of EDC and NHS to this compound, and the ratio of activated DUPA to the target molecule are critical. | A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups of this compound. The molar ratio of activated DUPA to the target molecule should also be optimized, typically starting with a 5- to 20-fold excess. |
| Low Reactant Concentrations | Low concentrations can disfavor the conjugation reaction. | Aim for a protein concentration of 1-10 mg/mL if applicable. |
Issue 2: Precipitation During the Reaction
Possible Causes & Solutions
| Cause | Troubleshooting Step | Recommendation |
| Protein Aggregation | The addition of reagents or a change in pH can cause protein instability. | Ensure the protein is soluble and stable in the chosen reaction buffer. Consider a buffer exchange step prior to conjugation. Optimize the molar ratio of the activated DUPA to the protein, as high degrees of labeling can sometimes lead to aggregation. |
| High EDC Concentration | Excessive EDC can sometimes lead to precipitation. | If using a large excess of EDC, try reducing the concentration. |
| Poor Solubility of this compound | This compound may have limited solubility in aqueous buffers. | Dissolve this compound in an anhydrous organic solvent like DMSO or DMF first, and then add it to the reaction mixture. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume. |
Issue 3: Incomplete Deprotection of OtBu Groups
Possible Causes & Solutions
| Cause | Troubleshooting Step | Recommendation |
| Insufficient TFA Concentration or Time | Complete removal of OtBu groups requires strong acidic conditions. | Use a high concentration of TFA, typically 95%, in the cleavage cocktail. The reaction is usually carried out for 2-4 hours at room temperature. |
| Presence of Scavenger-Sensitive Residues | The tert-butyl cation generated during deprotection can cause side reactions with certain amino acid residues (e.g., Tryptophan, Methionine, Cysteine, Tyrosine). | Include scavengers in the TFA cleavage cocktail to trap the reactive tert-butyl cations. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
-
Reagent Preparation:
-
Prepare this compound at a concentration of 10 mM in anhydrous DMSO.
-
Prepare EDC at a concentration of 100 mM in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).
-
Prepare NHS at a concentration of 100 mM in the same amine-free buffer.
-
Prepare the protein to be conjugated at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS. A common starting molar ratio is 1:4:10 (DUPA:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding a coupling buffer (e.g., PBS or 0.1 M phosphate buffer, pH 7.4).
-
Immediately add the activated this compound solution to the protein solution. The molar ratio of activated DUPA to protein should be optimized, starting with a 10- to 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a final concentration of 10-50 mM Tris-HCl or hydroxylamine.
-
Remove excess, unreacted DUPA and byproducts by dialysis or using a desalting column.
-
Protocol 2: TFA-Mediated Deprotection of OtBu Groups
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail consisting of TFA, a scavenger, and water. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). Other scavengers like thioanisole or ethanedithiol (EDT) can be used depending on the amino acid composition of the protein.
-
Caution: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Add the cleavage cocktail to the lyophilized DUPA-protein conjugate.
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation.
-
-
Peptide Precipitation and Washing:
-
Precipitate the deprotected conjugate by adding the reaction mixture dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Collect the precipitate by centrifugation.
-
Wash the pellet with cold diethyl ether two to three times to remove residual TFA and scavengers.
-
-
Drying and Storage:
-
Dry the final conjugate under a stream of nitrogen or in a vacuum desiccator.
-
Store the lyophilized conjugate at -20°C or -80°C.
-
Data Summary Tables
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value |
| Activation pH | 4.5 - 6.0 |
| Coupling pH | 7.0 - 8.5 |
| Temperature | 4°C to Room Temperature (25°C) |
| Reaction Time | 30 minutes to overnight |
| Buffer | Amine and carboxylate-free (e.g., MES, PBS, Borate) |
| This compound Solvent | Anhydrous DMSO or DMF |
| Molar Ratio (DUPA:EDC:NHS) | 1:2:2 to 1:10:5 (optimization required) |
| Molar Excess of Activated DUPA to Target | 5- to 20-fold (optimization required) |
Table 2: Common Scavengers for TFA-Mediated OtBu Deprotection
| Scavenger | Target Residue(s) for Protection | Typical Concentration in TFA Cocktail |
| Triisopropylsilane (TIS) | Tryptophan, general carbocation scavenger | 2.5 - 5% |
| Water | General carbocation scavenger | 2.5 - 5% |
| Thioanisole | Methionine, Tryptophan | 5% |
| Ethanedithiol (EDT) | Cysteine | 2.5 - 5% |
| Phenol | Tyrosine | 5% |
Visualizations
Caption: Workflow for this compound conjugation and deprotection.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: DUPA(OtBu)-OH Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of DUPA(OtBu)-OH conjugates during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My this compound stock solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation in your this compound stock solution can be indicative of solubility issues or aggregation. Here are some steps to troubleshoot this problem:
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Ensure Proper Solvent and Concentration: this compound is highly soluble in DMSO (up to 125 mg/mL), and also soluble in acetonitrile and methanol.[1][2][3][4][] It is sparingly soluble in chloroform. If you are using a different solvent, consider switching to one of these recommended options.
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Use Fresh, Anhydrous Solvent: Hygroscopic solvents (solvents that readily absorb moisture from the air), like DMSO, can have a significant impact on the solubility of the product. Always use a fresh, unopened bottle or a properly stored anhydrous solvent.
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Apply Sonication: For high concentrations in DMSO, sonication is often required to achieve complete dissolution.
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Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can aid in solubilization. However, be cautious as excessive heat can lead to degradation.
-
Check Storage Conditions: Ensure that the stock solution has been stored correctly. For long-term storage in solvent, -80°C is recommended. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
2. I observe aggregation of my this compound conjugate during the conjugation reaction. What are the potential causes and how can I prevent this?
Aggregation during the conjugation reaction is a common issue and can be influenced by several factors.
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Concentration: Higher concentrations of the peptide or the molecule it is being conjugated to can increase the likelihood of aggregation. Consider performing the reaction at a more dilute concentration.
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pH of the Reaction Buffer: The net charge of your molecules is pH-dependent, which in turn affects their solubility and tendency to aggregate. The optimal pH for your conjugation reaction should be determined experimentally. It is advisable to screen a range of pH values.
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Ionic Strength: The ionic strength of the buffer can also play a role. Both low and high salt concentrations can sometimes promote aggregation, so it is worth screening different salt concentrations.
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Solvent Composition: If your reaction involves a mixture of aqueous and organic solvents, the ratio of these solvents can be critical. The presence of organic solvents can sometimes be adjusted to improve the solubility of the reactants.
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Temperature: While higher temperatures can increase reaction rates, they can also promote aggregation. If you are observing aggregation, try running the reaction at a lower temperature (e.g., 4°C) for a longer period.
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Agitation: Vigorous stirring or agitation can sometimes induce aggregation. Gentle mixing is recommended.
3. My purified this compound conjugate precipitates out of solution during storage or after buffer exchange. How can I improve its stability?
Post-purification aggregation is a sign of formulation instability. Here are some strategies to address this:
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Optimize Buffer Conditions:
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pH: The pH of the storage buffer is critical. Perform a pH screening study to identify the pH at which your conjugate is most soluble and stable.
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Excipients: The addition of certain excipients can help to stabilize your conjugate and prevent aggregation. Common excipients to consider include:
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Sugars (e.g., sucrose, trehalose)
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Polyols (e.g., glycerol, mannitol)
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Amino acids (e.g., arginine, glycine)
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Non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80)
-
-
-
Concentration: Store your conjugate at the highest concentration at which it remains soluble and stable. In some cases, a more concentrated solution can be more stable.
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Storage Temperature: Typically, storing purified conjugates at -80°C is recommended for long-term stability. For short-term storage, 4°C may be sufficient, but this should be determined experimentally. Always minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Solubility Screening of this compound Conjugate
This protocol outlines a method to determine the optimal buffer conditions for your this compound conjugate.
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Prepare a stock solution of your purified this compound conjugate in a known solvent (e.g., DMSO or an aqueous buffer where it is soluble).
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Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments).
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Add a small, fixed amount of the conjugate stock solution to a fixed volume of each buffer.
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Incubate the samples at a desired temperature (e.g., 4°C or room temperature) for a set period (e.g., 1 hour, 24 hours).
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Visually inspect each sample for any signs of precipitation or cloudiness.
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Quantify the amount of soluble protein in the supernatant after centrifugation using a suitable method (e.g., UV-Vis spectroscopy at 280 nm, or a protein concentration assay like BCA).
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Tabulate the results to identify the buffer conditions that provide the highest solubility.
Quantitative Data Summary Table
| Buffer pH | Visual Observation (24h) | Soluble Conjugate Concentration (µg/mL) |
| 4.0 | Precipitate | 10 |
| 4.5 | Precipitate | 25 |
| 5.0 | Slight Haze | 150 |
| 5.5 | Clear | 450 |
| 6.0 | Clear | 500 |
| 6.5 | Clear | 500 |
| 7.0 | Clear | 480 |
| 7.5 | Slight Haze | 300 |
| 8.0 | Precipitate | 80 |
| 8.5 | Precipitate | 40 |
| 9.0 | Precipitate | 20 |
Note: The data in this table is for illustrative purposes only. Actual results will vary depending on the specific conjugate.
Visual Guides
Troubleshooting Workflow for this compound Conjugate Aggregation
A flowchart for troubleshooting aggregation of this compound conjugates.
Factors Influencing this compound Conjugate Aggregation
Key factors contributing to the aggregation of this compound conjugates.
References
Technical Support Center: DUPA(OtBu)-OH Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DUPA(OtBu)-OH coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of this compound?
A1: The most common side reactions during this compound coupling are similar to those in standard peptide synthesis and can be broadly categorized as:
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Incomplete Coupling: The reaction does not go to completion, leaving unreacted starting materials. This can be caused by steric hindrance, poor solubility of reagents, or inefficient activation.
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Epimerization/Racemization: Loss of stereochemical integrity at the chiral centers of the glutamic acid backbone. This is a significant concern as it can lead to diastereomeric impurities that are difficult to separate and may have different biological activities.[1][2]
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Pyroglutamate Formation: The N-terminal glutamic acid of a peptide chain can cyclize to form a pyroglutamyl residue, resulting in a mass loss of 18.01 Da.[3] This is a common side reaction for N-terminal glutamic acid under both acidic and basic conditions.[3]
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Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU, a side reaction can occur where the reagent reacts with the free amine of the coupling partner, forming a guanidinium cap and preventing further reaction.[1]
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N-Acylurea Formation: With carbodiimide coupling reagents (e.g., DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the desired amine coupling partner.
Q2: How can I minimize epimerization during the coupling of this compound?
A2: Minimizing epimerization is critical for maintaining the stereochemical purity of your final product. Here are some strategies:
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Choice of Coupling Reagents and Additives:
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Use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) is highly recommended as they are known to suppress racemization.
-
Phosphonium-based reagents like PyBOP are generally considered to cause less racemization than some uronium-based reagents.
-
-
Reaction Conditions:
-
Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of epimerization.
-
Base: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). Use the minimum necessary amount of base.
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-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine component. Prolonged activation can increase the risk of racemization.
Q3: I am observing a significant amount of a byproduct with a mass loss of 18 Da. What is the likely cause and how can I prevent it?
A3: A mass loss of 18.01 Da is highly indicative of pyroglutamate formation, which is the cyclization of an N-terminal glutamic acid residue.
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Cause: This can be catalyzed by both acidic and basic conditions during the synthesis and workup.
-
Prevention Strategies:
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Efficient Coupling: Ensure rapid and complete coupling of the subsequent amino acid to minimize the time the N-terminal glutamic acid is exposed as a free amine.
-
pH Control: Maintain careful control of the pH during the reaction and workup, avoiding prolonged exposure to strong acids or bases.
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Protecting Group Strategy: For multi-step syntheses, if this compound is at the N-terminus, consider using a protecting group on the N-terminal amine that is removed in the final step under conditions that do not promote cyclization.
-
Troubleshooting Guides
Issue 1: Incomplete Coupling or Low Yield
Symptoms:
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Presence of unreacted this compound and/or the amine coupling partner in the crude reaction mixture (detected by LC-MS or TLC).
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Low isolated yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Reagents | - Use a co-solvent system (e.g., DMF/DCM) to improve solubility.- Gently warm the reaction mixture to aid dissolution, but be mindful of potential side reactions at higher temperatures. |
| Steric Hindrance | - Switch to a more powerful coupling reagent such as HATU or COMU.- Increase the reaction time and/or temperature. Monitor for epimerization. |
| Inefficient Activation | - Ensure your coupling reagents are fresh and anhydrous. Old or hydrated reagents can be less effective.- Increase the equivalents of the coupling reagent and/or base. |
| Aggregation | - For solid-phase synthesis, aggregation of the growing peptide chain can hinder reagent access. Use structure-disrupting solvents like NMP or add chaotropic salts. |
Issue 2: Presence of Diastereomeric Impurities
Symptoms:
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Broad or multiple peaks for the desired product in the HPLC chromatogram.
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Mass spectrometry data confirms the correct mass for the product, but NMR shows complex signals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Epimerization/Racemization | - Lower Reaction Temperature: Perform the coupling at 0 °C or even -15 °C.- Optimize Base: Use a weaker base or a sterically hindered base like 2,4,6-collidine. Ensure you are not using an excess of base.- Change Coupling Reagent: Switch to a reagent known for low racemization, such as COMU or DEPBT.- Add Racemization Suppressants: Ensure additives like HOBt or HOAt are used, particularly with carbodiimide reagents. |
Experimental Protocols
General Protocol for this compound Coupling (Solution Phase)
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Preparation:
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Dissolve this compound (1 equivalent) and the amine coupling partner (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM, or a mixture) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
In a separate flask, dissolve the coupling reagent (e.g., HBTU, 1.1 equivalents) and a racemization suppressant (e.g., HOBt, 1.1 equivalents) in a minimal amount of anhydrous DMF.
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Add a non-nucleophilic base (e.g., DIEA, 2-3 equivalents) to the this compound solution, followed by the addition of the activated coupling reagent solution.
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Stir the reaction mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
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Quench the reaction with water or a saturated aqueous solution of NH4Cl.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Visualizations
Caption: A general workflow for the solution-phase coupling of this compound.
Caption: A logical diagram for troubleshooting common issues in this compound coupling.
References
Technical Support Center: Optimizing Amidation Reactions for DUPA(OtBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the amidation of DUPA(OtBu)-OH. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the synthesis of DUPA-conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its amidation significant?
A1: this compound is a protected precursor to DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), a potent inhibitor of the Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is highly overexpressed in prostate cancer cells, making it an excellent target for the delivery of therapeutic agents.[1][3] The amidation of the free carboxylic acid on this compound is a critical step to conjugate it to drugs, linkers, or imaging agents, creating targeted therapies for prostate cancer.[2]
Q2: Which coupling reagents are recommended for the amidation of this compound?
A2: Due to the steric hindrance around the carboxylic acid of this compound, high-efficiency coupling reagents are recommended. Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the first choice for such challenging couplings due to their high reactivity and ability to suppress racemization. Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective. While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, they are generally less reactive and may lead to lower yields or require additives like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.
Q3: What is the role of a non-nucleophilic base in the reaction?
A3: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine, is crucial for activating the coupling reagent and deprotonating the carboxylic acid of this compound to form the carboxylate. This facilitates the formation of the active ester intermediate, which then reacts with the amine. Using a hindered base like DIPEA prevents the base itself from competing with the desired amine in reacting with the activated this compound.
Q4: What are the most common solvents for this reaction?
A4: The most common solvent for this compound amidation is DMF (N,N-Dimethylformamide). Other polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) can also be used. It is critical to use anhydrous (dry) solvents to prevent the hydrolysis of the coupling reagent and the activated intermediate, which would lead to lower yields.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is the preferred method as it can simultaneously show the consumption of the starting materials (this compound and the amine) and the formation of the desired product, confirming its molecular weight.
Experimental Protocol: General Procedure for this compound Amidation
This protocol provides a general guideline for the amidation of this compound using HATU as the coupling reagent. The stoichiometry may need to be optimized for specific substrates.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Nitrogen or Argon gas
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add the amine-containing molecule (1.0-1.2 eq.) to the solution.
-
Add DIPEA (2.0-3.0 eq.) to the reaction mixture and stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.1-1.2 eq.) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the crude product can be purified by preparative HPLC.
Troubleshooting Guide
This guide addresses common issues encountered during the amidation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent due to moisture. 2. Insufficient amount of base. 3. Steric hindrance of the amine. 4. Low reaction temperature. | 1. Use fresh, high-purity coupling reagents and anhydrous solvents. 2. Ensure at least 2 equivalents of DIPEA are used. 3. Increase the reaction time and/or temperature (e.g., to 40-50 °C). Consider using a more reactive coupling reagent like COMU. 4. Gently warm the reaction mixture. |
| Incomplete Reaction (Starting Material Remaining) | 1. Insufficient equivalents of coupling reagent or amine. 2. Short reaction time. | 1. Increase the equivalents of the amine (to 1.5 eq.) and coupling reagent (to 1.5 eq.). 2. Extend the reaction time and continue to monitor by LC-MS. |
| Formation of Side Products | 1. Racemization: Loss of stereochemical integrity at the chiral centers. 2. Guanidinylation: The coupling reagent reacts with the amine starting material. 3. Reaction with Solvent: DMF can sometimes participate in side reactions. | 1. Use a coupling reagent known to suppress racemization, such as HATU. Avoid excessive amounts of base or prolonged reaction times at high temperatures. 2. Pre-activate the this compound with HATU and DIPEA for 5-10 minutes before adding the amine. 3. If solvent-related side products are suspected, switch to an alternative aprotic solvent like NMP or DCM. |
| Difficulty in Product Purification | 1. Byproducts from the coupling reagent (e.g., tetramethylurea from HATU). 2. Excess unreacted starting materials. | 1. Perform an aqueous workup to remove water-soluble byproducts before purification. 2. Optimize the stoichiometry of the reactants to minimize excess starting materials. Use preparative HPLC for final purification. |
Data Presentation: Comparison of Common Coupling Reagents
While specific comparative yield data for this compound is not extensively published, the following table summarizes the general performance of common coupling reagents for challenging amidations, such as those involving sterically hindered acids.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | High efficiency, fast reaction times, low racemization. | Higher cost, can cause guanidinylation if not pre-activated. |
| PyBOP | Phosphonium Salt | High | Good for standard and many difficult couplings. | Less reactive than HATU for highly hindered substrates. |
| EDC/HOBt | Carbodiimide | Moderate | Lower cost, water-soluble byproducts (for EDC). | Lower reactivity, higher risk of racemization without additives. |
| COMU | Uronium Salt | Very High | Similar or higher reactivity than HATU, safer (non-explosive byproducts). | Higher cost. |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the amidation of this compound.
Caption: A typical experimental workflow for the amidation of this compound.
Caption: A decision tree for troubleshooting common issues in this compound amidation.
References
Technical Support Center: DUPA(OtBu)-OH Purification Strategies
This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of DUPA(OtBu)-OH reaction products. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a precursor used in the synthesis of targeted therapies, particularly for prostate cancer.[1][][3] It serves as a derivative of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a ligand that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA).[1][] The tert-butyl (OtBu) ester groups protect the carboxylic acids, while the free hydroxyl (-OH) group allows for further chemical modification, such as conjugation to imaging agents or cytotoxic drugs. High purity (typically ≥98%) is critical to ensure the safety and efficacy of the final drug conjugate, as impurities can lead to side reactions, reduced therapeutic effect, or increased toxicity.
Q2: What are the most common impurities in a crude this compound reaction mixture?
A2: Common impurities can be classified into several categories:
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Unreacted Starting Materials: Such as protected glutamic acid derivatives.
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Partially Protected/Deprotected Species: Molecules where one or more of the tert-butyl ester groups have been prematurely cleaved.
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Byproducts from Side Reactions: This can include self-condensation products or molecules resulting from reactions with residual reagents.
-
Reagents and Scavengers: Residual coupling agents, bases (like triethylamine), or scavengers used during the synthesis.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: Due to its polarity and chemical nature, two primary methods are recommended:
-
Normal-Phase Flash Chromatography: Effective for separating moderately polar compounds. It uses a polar stationary phase like silica gel and a non-polar mobile phase, often a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for high-resolution separation of peptide-like molecules and for achieving high purity. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple overlapping spots on TLC (Normal Phase) | 1. Inappropriate solvent system. 2. Compound is too polar for standard silica gel. 3. Presence of acidic or basic impurities causing streaking. | 1. Optimize Solvent System: Test different solvent mixtures. For polar compounds, try a gradient of methanol (0-10%) in dichloromethane (DCM). Aim for an Rf value of 0.15-0.35 for the target compound. 2. Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) using an amine- or diol-bonded silica phase can be effective. 3. Add a Modifier: If streaking occurs, add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape. |
| Low yield after flash chromatography | 1. Irreversible binding of the product to the silica gel. 2. Product is co-eluting with impurities. 3. Sample degradation on acidic silica. | 1. Use a More Polar Eluent: Increase the percentage of the polar solvent (e.g., methanol) in the gradient to ensure the product elutes completely. Be cautious, as using more than 10% methanol in DCM can risk dissolving the silica. 2. Improve Separation: Run a shallower gradient to better resolve the product from nearby impurities. Analyze fractions carefully by TLC or LC-MS. 3. Neutralize Silica: If the compound is acid-sensitive, pre-treat the silica with a triethylamine solution or add 1-3% triethylamine to the eluent. |
| Product appears pure by TLC but impure by LC-MS or NMR | 1. TLC does not have sufficient resolution to separate structurally similar impurities. 2. Impurity is not UV-active and thus invisible on the TLC plate. | 1. Switch to a High-Resolution Technique: Use RP-HPLC for final purification. The high efficiency of HPLC columns can separate very similar molecules. 2. Use Alternative Staining: Stain TLC plates with a universal stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize non-UV-active spots. |
| Broad or tailing peaks in RP-HPLC | 1. Poor sample solubility in the mobile phase. 2. Secondary interactions with the stationary phase. 3. Column overloading. | 1. Optimize Sample Injection: Dissolve the sample in a solvent with a composition as close as possible to the initial mobile phase, or use a strong solvent like DMSO sparingly. 2. Adjust Mobile Phase pH: The addition of an ion-pairing agent like 0.1% TFA is standard for peptide-like molecules to improve peak shape by protonating acidic side chains and masking silanol interactions. 3. Reduce Sample Load: Decrease the amount of material injected onto the column. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is suitable for an initial, large-scale purification of crude this compound.
-
TLC Analysis:
-
Develop a suitable solvent system using TLC plates. A good starting point for polar compounds is 5% Methanol in Dichloromethane (DCM).
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
-
Column Preparation:
-
Select a silica gel column appropriate for the sample size (typically a 1:30 to 1:100 ratio of sample mass to silica mass).
-
Equilibrate the column by flushing with 3-5 column volumes of the initial, low-polarity mobile phase (e.g., 100% DCM).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or the mobile phase).
-
For poorly soluble samples, perform a "dry load": dissolve the sample, add a small amount of silica gel, evaporate the solvent to a fine powder, and load the powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity by running a gradient (e.g., from 0% to 10% Methanol in DCM).
-
Collect fractions and monitor the elution using TLC.
-
-
Product Isolation:
-
Combine fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is ideal for final purification to achieve high purity (>98%).
-
System Preparation:
-
Column: Use a C18 stationary phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound in a small volume of a solvent compatible with the mobile phase, such as a water/acetonitrile mixture or DMSO.
-
-
Method Development (Analytical Scale):
-
Perform an initial run on an analytical HPLC system to determine the retention time of the product.
-
A typical scouting gradient is 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Preparative Scale Purification:
-
Transfer the optimized method to a preparative HPLC system.
-
Inject the sample and run the gradient. A common gradient for peptide-like molecules might be a shallow increase in acetonitrile concentration around the elution point of the target compound.
-
Collect fractions corresponding to the main product peak.
-
-
Product Isolation:
-
Confirm the purity of the collected fractions using analytical LC-MS.
-
Combine the pure fractions and lyophilize (freeze-dry) to remove the water/acetonitrile/TFA mobile phase and obtain the pure product as a solid.
-
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for flash chromatography issues.
References
Technical Support Center: DUPA(OtBu)-OH Synthesis
Welcome to the technical support center for the synthesis of DUPA(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this important PSMA-targeting ligand precursor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step, one-pot reaction. First, a protected glutamic acid derivative, L-glutamic acid di-tert-butyl ester, is reacted with a phosgene equivalent, such as triphosgene, to form an isocyanate intermediate in situ. This is followed by the addition of another protected glutamic acid derivative, L-glutamic acid α-tert-butyl ester, which reacts with the isocyanate to form the urea linkage, yielding this compound.
Q2: Why is it crucial to maintain anhydrous (dry) conditions throughout the reaction?
A2: The isocyanate intermediate formed during the reaction is highly reactive towards water. Moisture can lead to the hydrolysis of the isocyanate back to an amine, which can then react with another isocyanate molecule to form an undesired symmetric urea byproduct. This will reduce the yield of the desired this compound product and complicate the purification process.
Q3: What is the purpose of using tert-butyl (OtBu) protecting groups?
A3: Tert-butyl esters are used to protect the carboxylic acid functionalities of the glutamic acid starting materials. This prevents them from participating in unwanted side reactions during the urea bond formation. These protecting groups are relatively stable under the reaction conditions but can be removed later in the synthetic sequence if the final deprotected DUPA is required.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors. The most common include:
-
Inadequate drying of reagents and glassware: As mentioned in Q2, moisture is detrimental.
-
Decomposition of triphosgene: Triphosgene is sensitive to moisture and can decompose. Use fresh, high-quality triphosgene.
-
Suboptimal reaction temperature: The formation of the isocyanate is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. Letting the reaction warm up prematurely can lead to byproduct formation.
-
Inefficient purification: this compound can be challenging to purify. Losses during chromatography or extraction will lower the isolated yield.
Q5: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A5: Besides the desired product, common byproducts include:
-
Unreacted starting materials (L-glutamic acid di-tert-butyl ester and L-glutamic acid α-tert-butyl ester).
-
A symmetric urea byproduct formed from the reaction of two molecules of the isocyanate intermediate with water and then with each other.
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Other side products resulting from the high reactivity of triphosgene.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or decomposed triphosgene. 2. Presence of moisture in the reaction. 3. Incorrect reaction temperature. 4. Starting materials are of poor quality. | 1. Use fresh, high-purity triphosgene. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Carefully control the temperature, especially during the addition of triphosgene and the formation of the isocyanate. 4. Verify the purity of the glutamic acid derivatives by NMR or other analytical techniques before starting the reaction. |
| Complex Mixture of Products (Multiple TLC Spots) | 1. Reaction temperature was too high. 2. Slow or incomplete reaction of the isocyanate. 3. Presence of impurities in the starting materials. | 1. Maintain a low temperature (e.g., -78 °C to 0 °C) during isocyanate formation. 2. Ensure proper stoichiometry and allow sufficient reaction time for the second nucleophilic attack. 3. Purify starting materials if necessary. |
| Difficulty in Purifying the Final Product | 1. Product is an oil and streaks on the silica gel column. 2. Byproducts have similar polarity to the desired product. | 1. Use a gradient elution system for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. 2. Consider alternative purification methods such as preparative HPLC if column chromatography is ineffective. |
| Inconsistent Results Between Batches | 1. Variability in the quality of reagents. 2. Minor variations in reaction setup and conditions. | 1. Source high-purity reagents from a reliable supplier and test them before use. 2. Standardize the experimental protocol, including reaction times, temperatures, and rates of addition. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on common methodologies found in the literature. Optimization may be required.
Materials:
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L-Glutamic acid di-tert-butyl ester hydrochloride
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L-Glutamic acid α-tert-butyl ester
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Triphosgene
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Preparation of Starting Material: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-glutamic acid di-tert-butyl ester hydrochloride in anhydrous DCM. Add triethylamine (1.1 equivalents) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
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Isocyanate Formation: Cool the solution to -78 °C (dry ice/acetone bath). In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF and add this solution dropwise to the cooled glutamate solution over 30 minutes. Stir the reaction mixture at -78 °C for 2 hours.
-
Urea Formation: In another flask, dissolve L-glutamic acid α-tert-butyl ester (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid or a colorless oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: DUPA(OtBu)-OH Conjugate Characterization
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for the characterization of DUPA(OtBu)-OH conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in conjugates? A1: this compound is a precursor used in the synthesis of conjugates targeting the Prostate-Specific Membrane Antigen (PSMA).[1][2] The DUPA moiety serves as a homing ligand that binds with high affinity to PSMA, which is overexpressed on the surface of most prostate cancer cells.[] This allows for the targeted delivery of attached therapeutic agents (e.g., cytotoxic drugs) or imaging agents to the tumor site, enhancing efficacy and reducing off-target toxicity. The tert-butyl (OtBu) protecting groups are typically removed in the final synthesis steps to yield the active DUPA ligand.
Q2: What are the critical quality attributes (CQAs) to assess for a this compound conjugate? A2: The critical quality attributes for a this compound conjugate, similar to other antibody-drug conjugates (ADCs), include purity, identity, concentration, stability, and the distribution of the drug-to-antibody ratio (DAR). Key parameters to measure are molecular weight, aggregation, charge variants, and the amount of free drug or unconjugated components.
Q3: Which analytical techniques are most common for characterizing these conjugates? A3: A multi-faceted approach is required. The most common techniques include High-Performance Liquid Chromatography (HPLC) for purity and aggregation, Mass Spectrometry (MS) for identity and molecular weight verification, and various electrophoretic and spectroscopic methods to confirm structural integrity and stability.
Q4: How does the conjugation chemistry affect the choice of analytical methods? A4: The nature of the linker and the conjugation site (e.g., lysine vs. cysteine) significantly impacts the heterogeneity of the conjugate mixture. This heterogeneity dictates the most suitable analytical methods. For instance, Hydrophobic Interaction Chromatography (HIC) is excellent for resolving species with different drug-to-antibody ratios (DARs), particularly for cysteine-linked conjugates. Reversed-Phase HPLC (RP-HPLC) is often used to analyze the conjugate under denaturing conditions and to quantify free drug.
Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity, stability, and drug load of this compound conjugates. The most common modalities are Size Exclusion (SEC), Reversed-Phase (RP-HPLC), and Hydrophobic Interaction (HIC).
Experimental Workflow: HPLC Characterization
Caption: General workflow for HPLC-based analysis of this compound conjugates.
Troubleshooting Common HPLC Issues
| Problem / Question | Possible Cause & Solution |
| Why am I seeing poor peak shape or tailing in my RP-HPLC analysis? | Cause: Secondary interactions with the column, inappropriate mobile phase pH, or column degradation. Solution: Ensure the mobile phase pH is optimal for the conjugate's pI. Add an ion-pairing agent like 0.1% TFA or formic acid. If the problem persists, try a different column or replace the existing one. |
| My SEC-HPLC chromatogram shows unexpected early-eluting peaks. What are they? | Cause: These are likely high molecular weight species or aggregates, which can form during synthesis, purification, or storage. Solution: Confirm aggregation using techniques like dynamic light scattering (DLS). Optimize storage conditions (buffer, temperature) and handling to minimize aggregate formation. |
| Why is the resolution between different drug-load species poor in my HIC analysis? | Cause: The salt gradient may not be shallow enough, or the mobile phase composition is suboptimal. Solution: Decrease the slope of the salt gradient (e.g., ammonium sulfate or sodium chloride) to improve separation. Experiment with different organic modifiers (e.g., isopropanol) in the mobile phase. Ensure the column temperature is controlled and consistent. |
| I am detecting a peak at the retention time of the free drug in my RP-HPLC run. How can I confirm its identity and quantify it? | Cause: This indicates either an incomplete conjugation reaction or degradation of the conjugate, leading to linker cleavage. Solution: Run a standard of the free drug to confirm the retention time. Use an orthogonal method like LC-MS to verify the mass of the peak. For quantification, create a calibration curve using the free drug standard. |
Example Data: HIC-HPLC for DAR Determination
| Peak Number | Retention Time (min) | Relative Area (%) | Inferred Drug Load |
| 1 | 8.5 | 10.2 | Unconjugated (DAR 0) |
| 2 | 12.1 | 45.5 | DAR 2 |
| 3 | 14.8 | 38.3 | DAR 4 |
| 4 | 16.5 | 6.0 | DAR 6 |
| Average DAR | - | - | 3.0 |
Average DAR is calculated as Σ(% Area * DAR) / 100
Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation: Dilute the this compound conjugate to 1 mg/mL in Water/Acetonitrile (95:5) with 0.1% Trifluoroacetic Acid (TFA).
-
HPLC System: A reverse-phase HPLC system with a C4 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 70% B (linear gradient)
-
25-30 min: 70% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Re-equilibrate at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (for protein) and at the drug's specific wavelength.
-
Data Analysis: Integrate peak areas to determine the percentage of the main conjugate peak versus impurities or degradation products.
Troubleshooting Guide: Mass Spectrometry (MS) Analysis
Mass spectrometry is essential for confirming the identity and integrity of the conjugate by measuring its molecular weight. It can also provide information on the drug load distribution.
Experimental Workflow: LC-MS Characterization
Caption: Workflow for intact or subunit mass analysis of conjugates by LC-MS.
Troubleshooting Common MS Issues
| Problem / Question | Possible Cause & Solution |
| Why is my mass spectrum noisy with low signal intensity? | Cause: Poor ionization efficiency, insufficient desalting, or low sample concentration. Solution: Ensure the sample is thoroughly desalted, as salts suppress the ESI signal. Optimize MS source parameters (e.g., voltages, gas flow, temperature). Concentrate the sample if necessary. |
| The deconvoluted mass is higher than expected and the peaks are broad. | Cause: The conjugate might be glycosylated, leading to heterogeneity that broadens peaks. Solution: Treat the sample with an enzyme like PNGase F to remove N-linked glycans. This will result in a single, sharper peak corresponding to the deglycosylated protein backbone plus the conjugated payload, simplifying data interpretation. |
| I can't resolve the different drug-loaded species in the intact mass analysis. | Cause: The mass difference between species with varying drug loads may be too small to resolve on a large protein. Solution: Reduce the conjugate into its light and heavy chains using a reducing agent (e.g., DTT). Analyzing the smaller subunits often provides the resolution needed to determine the drug distribution on each chain. |
| My observed mass does not match the theoretical mass. | Cause: Calculation error, unexpected post-translational modifications (PTMs), or modification during sample handling (e.g., oxidation). Solution: Double-check the theoretical mass calculation, accounting for the DUPA-linker-drug moiety. Use "bottom-up" peptide mapping to identify the exact location of conjugation and any PTMs. Ensure fresh solvents and handle samples carefully to prevent artificial modifications. |
Example Data: Deconvoluted Mass Spectrum Analysis (Reduced Heavy Chain)
| Observed Mass (Da) | Theoretical Mass (Da) | Interpretation |
| 50,850.5 | 50,851.0 | Heavy Chain + 0 Drugs |
| 52,052.1 | 52,052.5 | Heavy Chain + 1 Drug |
| 53,254.3 | 53,254.0 | Heavy Chain + 2 Drugs |
Protocol: Intact Mass Analysis by LC-MS
-
Sample Preparation:
-
If necessary, deglycosylate the conjugate using PNGase F according to the manufacturer's protocol.
-
Desalt the sample into an MS-compatible buffer (e.g., 0.1% formic acid in water) using a desalting column.
-
Adjust the final concentration to ~0.5-1.0 mg/mL.
-
-
LC System: Use a short C4 column with a rapid gradient.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A sharp gradient from 5% to 95% B over 5-10 minutes to elute the protein as a single sharp peak.
-
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
MS Parameters:
-
Mode: Positive Ion
-
Capillary Voltage: 3-4 kV
-
Mass Range: 1000-4000 m/z
-
-
Data Analysis: Use deconvolution software to convert the raw m/z spectrum into a zero-charge mass spectrum to determine the molecular weights of the species present.
References
Technical Support Center: Stability and Use of OtBu Protecting Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of tert-butyl (OtBu) protecting groups. Find answers to frequently asked questions and troubleshoot common issues to prevent the premature cleavage of OtBu groups in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of OtBu protecting groups?
The tert-butyl (OtBu) group, used to protect alcohols as tert-butyl ethers and carboxylic acids as tert-butyl esters, is known for its robustness under a variety of conditions. A key feature is its stability in basic and nucleophilic environments, which allows for its use in orthogonal protection strategies with base-labile protecting groups like Fmoc.[1][2] However, the OtBu group is sensitive to acidic conditions and will cleave to unmask the protected functional group.[1]
Q2: Under what conditions does premature cleavage of OtBu groups typically occur?
Premature cleavage of OtBu groups is most often observed under acidic conditions. The lability of the OtBu group is dependent on several factors, including the strength of the acid, the reaction temperature, the duration of exposure, and the specific nature of the OtBu group (ether vs. ester).[2] Even mild acidic conditions, if applied for extended periods, can lead to undesired deprotection.
Q3: How does the stability of tert-butyl ethers compare to tert-butyl esters?
Generally, tert-butyl esters are less stable and more readily cleaved under acidic conditions than tert-butyl ethers.[2] The rate of deprotection follows the general order: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers. This difference in lability can sometimes be exploited for selective deprotection if the reaction conditions are carefully controlled.
Q4: What are the most common side reactions associated with OtBu deprotection?
The primary side reaction during the acidic cleavage of OtBu groups is the formation of a reactive tert-butyl cation. This electrophile can lead to unwanted alkylation of sensitive residues in the substrate, particularly in peptide synthesis. Tryptophan, methionine, and cysteine residues are susceptible to tert-butylation. Another significant side reaction, specific to peptide synthesis, is the formation of aspartimide from Asp(OtBu) residues, which can lead to racemization and the formation of β-aspartyl peptides.
Q5: What are scavengers and why are they important during OtBu cleavage?
Scavengers are reagents added to the cleavage cocktail to "trap" the reactive tert-butyl cations generated during deprotection, thereby preventing side reactions like tert-butylation. Common scavengers include triisopropylsilane (TIS), water, anisole, and thioanisole. The choice of scavenger depends on the specific substrate and the other functional groups present.
Troubleshooting Guides
Issue 1: Premature Cleavage of OtBu Group During Synthesis
Symptoms:
-
Loss of the OtBu group is observed in analytical data (e.g., LC-MS, NMR) before the intended deprotection step.
-
Unexpected side reactions or byproducts are formed.
Possible Causes:
-
Acidic Reagents: Exposure to acidic reagents used in other steps of the synthesis (e.g., removal of another protecting group).
-
Acidic Media: Use of acidic solvents or reaction media.
-
Elevated Temperatures: Higher temperatures can accelerate acid-catalyzed cleavage, even with weak acids.
Solutions:
-
Orthogonal Protecting Group Strategy: Ensure that all other protecting groups used in the synthetic scheme are removable under conditions that do not affect the OtBu group (e.g., use base-labile or hydrogenation-labile protecting groups).
-
Neutralize Acidic Reagents: If the use of an acidic reagent is unavoidable, ensure it is thoroughly neutralized and removed before proceeding to the next step.
-
Control Reaction Temperature: Perform reactions at the lowest effective temperature to minimize the rate of any potential side reactions.
-
Use Milder Deprotection Methods for Other Groups: If possible, choose milder deprotection conditions for other protecting groups that are less likely to cause premature OtBu cleavage.
Issue 2: Incomplete Deprotection of the OtBu Group
Symptoms:
-
The final product contains a mixture of protected and deprotected material.
-
Yield of the desired deprotected product is low.
Possible Causes:
-
Insufficient Acid Strength or Concentration: The acidic conditions are not strong enough to fully cleave the OtBu group within the given reaction time. Tert-butyl ethers on serine and threonine residues can be particularly resistant to cleavage.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Steric Hindrance: The OtBu group may be sterically hindered, making it less accessible to the acidic reagent.
Solutions:
-
Optimize Reaction Conditions: Increase the concentration of the acid, extend the reaction time, or slightly increase the reaction temperature. Monitoring the reaction progress by TLC or LC-MS is crucial.
-
Choice of Acid: For more resistant OtBu groups, a stronger acid like trifluoroacetic acid (TFA) may be necessary.
-
Two-Step Cleavage: In some cases, a two-step cleavage protocol, starting with milder conditions and followed by a stronger acid treatment, can be effective.
Issue 3: Side Reactions During OtBu Deprotection (tert-Butylation)
Symptoms:
-
Mass spectrometry data shows unexpected adducts with a mass increase of 56 Da.
-
NMR spectra show a new singlet around 1.3 ppm corresponding to a tert-butyl group.
Possible Causes:
-
Reactive Substrate: The substrate contains nucleophilic functional groups (e.g., tryptophan, methionine, cysteine) that are susceptible to alkylation by the tert-butyl cation.
-
Absence of Scavengers: No or insufficient scavengers were used in the cleavage cocktail.
Solutions:
-
Use of Scavengers: Always include scavengers in the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Optimize Scavenger Cocktail: The type and concentration of the scavenger may need to be optimized for a specific substrate. For example, for cysteine-containing peptides, scavengers like 1,2-ethanedithiol (EDT) can be beneficial.
Issue 4: Aspartimide Formation in Peptides with Asp(OtBu)
Symptoms:
-
Presence of impurities with the same mass as the desired peptide, which are difficult to separate by HPLC.
-
Racemization of the aspartic acid residue.
-
Formation of α- and β-piperidide adducts.
Possible Causes:
-
Sequence-Dependent: The side reaction is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.
-
Base-Catalyzed: The reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).
Solutions:
-
Use of Bulky Protecting Groups: Employing sterically bulkier protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno), can significantly reduce aspartimide formation compared to OtBu.
-
Modified Deprotection Conditions: Adding an acidic additive like 0.1 M HOBt or formic acid to the piperidine deprotection solution can suppress aspartimide formation.
-
Backbone Protection: Using a dipeptide building block where the backbone amide nitrogen of the residue following aspartic acid is protected (e.g., with a 2,4-dimethoxybenzyl (Dmb) group) can completely prevent this side reaction.
Data and Protocols
Table 1: Relative Stability of OtBu Groups and Cleavage Conditions
| Protecting Group | Relative Stability in Acid | Common Cleavage Reagents | Typical Conditions |
| tert-Butyl Ester (Asp, Glu) | Less Stable | Trifluoroacetic Acid (TFA) | 95% TFA in DCM, 1-2 hours, RT |
| Aqueous Phosphoric Acid (85%) | Toluene, 3-14 hours, elevated temp. | ||
| Zinc Bromide (ZnBr₂) | DCM, 24 hours, RT | ||
| tert-Butyl Ether (Ser, Thr, Tyr) | More Stable | Trifluoroacetic Acid (TFA) | 95% TFA in DCM, may require >2 hours, RT |
| Cerium(III) Chloride/Sodium Iodide | Acetonitrile, 40-70°C | ||
| "Magic Blue" / Triethylsilane | Dichloromethane (DCM), RT |
Experimental Protocols
Protocol 1: Standard OtBu Deprotection using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the OtBu-protected substrate in dichloromethane (DCM).
-
Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail. For substrates with sensitive residues, a common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Reaction: Add the cleavage cocktail to the substrate solution.
-
Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Isolation: Precipitate the deprotected product by adding cold diethyl ether. Collect the precipitate by filtration or centrifugation and wash with cold ether.
Protocol 2: Mild OtBu Deprotection using Aqueous Phosphoric Acid
-
Preparation: Dissolve the OtBu-protected substrate in a suitable solvent like toluene.
-
Reaction: Add aqueous phosphoric acid (85 wt%).
-
Heating: Heat the reaction mixture. The temperature and time will depend on the substrate (typically 3-14 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and quench with water.
-
Extraction: Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Mild OtBu Deprotection using "Magic Blue" and Triethylsilane
-
Preparation: Dissolve the OtBu-protected substrate in dichloromethane (DCM).
-
Reagents: Add a catalytic amount of tris(4-bromophenyl)amminium radical cation ("Magic Blue") and triethylsilane to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the resulting product by standard chromatographic techniques.
Visualizations
Caption: Decision workflow for selecting an appropriate OtBu deprotection strategy.
Caption: Troubleshooting guide for premature OtBu cleavage.
References
Technical Support Center: Managing Poor Aqueous Solubility of DUPA Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is DUPA and why is it used in drug conjugates?
A: DUPA is a small molecule that acts as a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA)[1][2]. PSMA is a protein that is significantly overexpressed on the surface of most prostate cancer cells and in the blood vessels of various other tumors[3][4]. This high specificity makes DUPA an excellent targeting ligand to selectively deliver cytotoxic drugs or imaging agents to cancer cells, thereby enhancing therapeutic efficacy and minimizing side effects on healthy tissues[5].
Q2: What are the primary causes of poor aqueous solubility in DUPA conjugates?
A: The limited aqueous solubility of DUPA conjugates is typically attributed to the hydrophobic nature of the cytotoxic payload being delivered. Many potent anti-cancer drugs are poorly soluble in water. When these drugs are attached to the DUPA targeting molecule, the resulting conjugate often inherits this low solubility, leading to challenges in formulation and administration.
Q3: What are the most common strategies to improve the aqueous solubility of DUPA conjugates?
A: Several effective strategies can be employed to enhance the solubility of DUPA conjugates:
-
Chemical Modification: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), between the DUPA ligand and the hydrophobic drug can significantly improve water solubility.
-
Formulation with Excipients: Utilizing solubilizing agents is a common and effective approach. These can include:
-
Co-solvents: Water-miscible organic solvents like DMSO can be used to first dissolve the conjugate before dilution in an aqueous medium.
-
Surfactants: Agents like Tween-80 or Cremophor EL can form micelles to encapsulate the hydrophobic conjugate.
-
Complexing Agents: Cyclodextrins can form inclusion complexes with the hydrophobic part of the conjugate, increasing its solubility.
-
-
pH Adjustment: The solubility of ionizable DUPA conjugates can often be improved by adjusting the pH of the formulation to ensure the molecule carries a charge.
-
Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the drug particles, which can enhance the dissolution rate.
-
Nanoformulations: Encapsulating the DUPA conjugate within lipid-based nanoparticles or liposomes can improve solubility and in vivo stability.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: DUPA Conjugate Precipitates Out of Aqueous Solution During Formulation
Problem: You observe precipitation when trying to dissolve your DUPA conjugate in an aqueous buffer (e.g., PBS) for your experiments.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inherent Hydrophobicity | Initial Dissolution in Organic Solvent: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO. Then, slowly add this stock solution to your aqueous buffer while vortexing. Keep the final organic solvent concentration low (typically <1%) to avoid toxicity in cell-based assays. |
| Incorrect pH | pH Screening: Perform a pH solubility profile. Test the solubility of your conjugate across a range of pH values to find the optimal pH for dissolution. Use appropriate buffers to maintain this pH. |
| Aggregation | Use of Surfactants: Add a low concentration of a biocompatible surfactant (e.g., 0.01-0.1% Tween-80) to your buffer to help prevent aggregation. |
| Concentration Too High | Determine Maximum Solubility: Systematically test a range of concentrations to determine the practical solubility limit in your chosen vehicle. If a higher concentration is necessary, a more complex formulation with solubilizers like cyclodextrins may be required. |
Issue 2: Low In Vivo Efficacy Despite Good In Vitro Activity
Problem: Your DUPA conjugate is potent against cancer cells in culture, but it fails to show significant anti-tumor activity in animal models. This can often be linked to poor solubility and bioavailability in vivo.
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Bioavailability | Formulation with Solubilizing Agents: For in vivo studies, formulating the conjugate with excipients that enhance solubility is critical. A common formulation approach is a mixture of a co-solvent, a surfactant, and an oil. |
| Rapid Clearance | PEGylation: If not already included, consider synthesizing a version of your conjugate with a PEG linker. PEGylation can increase circulation half-life and improve the pharmacokinetic profile. |
| Precipitation Upon Injection | Nanoformulation: Encapsulate the conjugate in a nanoparticle or liposomal delivery system. This not only improves solubility but can also enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common formulation strategies and their typical impact on the solubility of poorly soluble compounds.
| Strategy | Components | Typical Fold Increase in Solubility | Mechanism of Action |
| Co-solvency | DMSO, Ethanol, PEG 300 | 10 - 100 | Reduces the polarity of the aqueous solvent. |
| Surfactant Micelles | Tween-80, Cremophor EL | 10 - 1,000 | Encapsulates the hydrophobic drug within micelles. |
| Cyclodextrin Complexation | HP-β-CD, SBE-β-CD | 10 - 5,000 | Forms a host-guest inclusion complex, shielding the hydrophobic drug. |
| Nano-milling | N/A (Physical Process) | 2 - 10 | Increases surface area, leading to a faster dissolution rate. |
Experimental Protocols
Protocol: Preparation of a DUPA Conjugate Formulation using a Co-solvent/Surfactant System
This protocol provides a general method for formulating a hydrophobic DUPA conjugate for in vivo administration.
Materials:
-
DUPA Conjugate
-
Dimethyl Sulfoxide (DMSO)
-
Tween-80
-
Polyethylene Glycol 300 (PEG300)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of the DUPA conjugate and dissolve it completely in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
In a separate sterile tube, prepare the vehicle by mixing PEG300 and Tween-80. A common ratio is 1:1 by volume.
-
Slowly add the DUPA conjugate stock solution from step 1 to the vehicle from step 2 while vortexing. For a typical formulation, the DMSO stock might constitute 10% of the final volume.
-
Once a clear solution is obtained, add saline dropwise while continuously vortexing until you reach the final desired concentration. A common final vehicle composition is 10% DMSO / 45% PEG300 / 45% Tween-80, which is then diluted with saline.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Note: Always prepare the formulation fresh before each experiment. The specific ratios of the components may need to be optimized for your particular DUPA conjugate.
Mandatory Visualizations
Caption: Targeted delivery and mechanism of action of a DUPA conjugate.
Caption: Troubleshooting workflow for DUPA conjugate solubility issues.
Caption: Strategies to overcome poor aqueous solubility of DUPA conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Facebook [cancer.gov]
- 4. DUPA conjugation of a cytotoxic indenoisoquinoline topoisomerase I inhibitor for selective prostate cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: DUPA(OtBu)-OH Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on DUPA(OtBu)-OH conjugation reactions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating an activated this compound (as an NHS ester) to a primary amine?
A1: The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester-activated this compound and a primary amine is between 8.3 and 8.5.[1][2][3] This pH range offers the best compromise between amine reactivity and NHS ester stability.
Q2: Why is pH so critical for this conjugation reaction?
A2: The pH is a critical parameter because it influences two competing reactions: the desired amine reaction and the undesirable hydrolysis of the NHS ester.[4] At a pH below the pKa of the target amine (typically around 10.5 for lysine), the amine group is protonated (-NH3+) and not nucleophilic, which slows down or prevents the conjugation.[4] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can inactivate the this compound before it can react with the amine.
Q3: What are the consequences of performing the conjugation at a suboptimal pH?
A3:
-
Low pH (<7.5): The reaction rate will be significantly slower, leading to very low conjugation efficiency. This is because the concentration of the reactive, deprotonated amine is low.
-
High pH (>9.0): The NHS ester will rapidly hydrolyze. This competing reaction reduces the amount of active ester available for conjugation, resulting in a lower yield of the desired product.
Q4: Which buffers are recommended for this compound conjugation?
A4: It is crucial to use buffers that do not contain primary amines. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, adjusted to pH 8.3-8.5. HEPES and borate buffers are also suitable options.
Q5: Which buffers should be avoided?
A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, leading to a significant reduction in conjugation efficiency.
Q6: How should I prepare the this compound for conjugation?
A6: this compound has a carboxylic acid that must first be activated to an amine-reactive species, commonly an NHS ester. This is typically achieved using a carbodiimide, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of NHS. The resulting DUPA(OtBu)-NHS ester is then used for the conjugation reaction. If the activated DUPA(OtBu)-NHS ester is not water-soluble, it can be dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation yield | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5. Buffers can change pH over time, especially when stored improperly. |
| Use of an inappropriate buffer. | Ensure your buffer does not contain primary amines (e.g., Tris, glycine) which compete with the reaction. Switch to a recommended buffer like sodium bicarbonate or phosphate buffer. | |
| Hydrolysis of the DUPA(OtBu)-NHS ester. | Prepare the activated DUPA(OtBu)-NHS ester solution immediately before use. Avoid prolonged exposure to aqueous environments, especially at high pH. | |
| Protonated amine on the target molecule. | Confirm the reaction pH is high enough to deprotonate the target amine, making it nucleophilic. For most proteins and peptides, pH 8.3-8.5 is sufficient. | |
| Inconsistent conjugation results | Fluctuations in reaction pH. | For large-scale reactions, the hydrolysis of the NHS ester can lead to a drop in pH. Monitor the pH during the reaction or use a more concentrated buffer to maintain a stable pH. |
| Degraded DUPA(OtBu)-NHS ester. | Store the DUPA(OtBu)-NHS ester under desiccated conditions at -20°C. Allow the reagent to warm to room temperature before opening to prevent moisture condensation. | |
| Formation of unexpected byproducts | Side reactions at high pH. | While the primary side reaction is hydrolysis, other side reactions can occur at very high pH. Lower the pH to the recommended 8.3-8.5 range. |
| Reaction with non-primary amines. | While NHS esters are highly selective for primary amines, some reaction with other nucleophiles can occur under certain conditions. Ensure your target molecule is well-characterized. |
Data Presentation
The efficiency of the conjugation reaction is a balance between the rate of amidation (the desired reaction) and the rate of hydrolysis (the competing reaction). The following tables summarize the effect of pH on these two critical factors.
Table 1: Effect of pH on the Stability of NHS Esters
| pH | Half-life of NHS Ester | Implication for Conjugation |
| 7.0 | 4-5 hours (at 0°C) | Stable, but the reaction with amines is slow due to protonation. |
| 8.0 | ~3.5 hours | A reasonable balance between stability and reactivity. |
| 8.5 | ~3 hours | Often considered optimal for efficient conjugation. |
| 8.6 | 10 minutes (at 4°C) | Rapid hydrolysis significantly reduces the amount of active ester available for conjugation. |
| 9.0 | ~2 hours | Very rapid hydrolysis, leading to lower yields of the desired conjugate. |
Table 2: Relative Rates of Amidation vs. Hydrolysis at Different pH Values
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency |
| < 7.0 | Low (Amine is protonated) | Low | Very Low |
| 7.0 - 8.0 | Moderate | Moderate | Moderate |
| 8.3 - 8.5 | High (Optimal) | Moderate to High | High (Optimal) |
| > 9.0 | High | Very High | Low |
Experimental Protocols
Protocol 1: Activation of this compound to DUPA(OtBu)-NHS Ester
This protocol describes the activation of the carboxylic acid group of this compound to an amine-reactive NHS ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl; pH 4.7-6.0)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer to a concentration slightly higher than the this compound solution. A common molar ratio is 1:1.5:1.5 (DUPA:EDC:NHS).
-
Add the EDC/NHS solution to the this compound solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
The resulting DUPA(OtBu)-NHS ester solution is now ready for conjugation to a primary amine-containing molecule. It is recommended to use this solution immediately.
Protocol 2: General Protocol for Conjugation of DUPA(OtBu)-NHS Ester to a Protein
This protocol provides a general procedure for the conjugation of the activated DUPA(OtBu)-NHS ester to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer
-
Freshly prepared DUPA(OtBu)-NHS ester solution in DMF or DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification equipment (e.g., desalting column, dialysis equipment)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Reaction: Add the desired molar excess of the DUPA(OtBu)-NHS ester solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The final concentration of the organic solvent (DMF or DMSO) should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Impact of pH on DUPA(OtBu)-NHS ester reaction pathways.
References
long-term stability of DUPA(OtBu)-OH in solution
Welcome to the technical support center for DUPA(OtBu)-OH. This guide provides detailed information on the long-term stability of this compound in solution, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?
A1: For long-term storage, this compound as a solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), have demonstrated stability for up to 2 years when stored at -80°C and for 1 year when stored at -20°C.[1] One supplier suggests a shorter stability period of 6 months at -80°C and 1 month at -20°C for solutions in an unspecified solvent.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: How stable is this compound in aqueous solutions?
A2: There is limited publicly available data on the long-term stability of this compound in aqueous solutions. The molecule contains three tert-butyl ester groups, which are susceptible to hydrolysis, especially under acidic or basic conditions. The urea linkage is generally more stable but can also undergo degradation under harsh conditions. For experiments in aqueous buffers, it is advisable to prepare fresh solutions and use them promptly. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C, and a pilot stability study is recommended to determine the extent of degradation under your specific experimental conditions.
Q3: What are the likely degradation pathways for this compound in solution?
A3: The primary anticipated degradation pathway for this compound in solution is the hydrolysis of its three tert-butyl ester groups. This reaction would lead to the formation of the corresponding carboxylic acids and tert-butanol. The rate of hydrolysis is dependent on the pH and temperature of the solution. The urea functional group is generally more stable but could also be susceptible to hydrolysis under extreme pH and temperature conditions, which would break the molecule into two separate amino acid derivatives.
Q4: I see precipitation in my this compound solution upon storage. What should I do?
A4: this compound has high solubility in DMSO (125 mg/mL), but its solubility in aqueous solutions is limited.[1] If you observe precipitation, it may be due to the compound crashing out of a solution in which it has low solubility or due to degradation. If the solution is not degraded, gentle warming and/or sonication may help to redissolve the compound.[1] However, if precipitation persists, it is recommended to prepare a fresh solution. To avoid solubility issues in aqueous media for in vivo studies, co-solvents such as PEG300, Tween-80, or cyclodextrins can be used.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of a this compound solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact this compound from its potential degradation products, allowing for the quantification of the parent compound and the detection of any impurities that may form over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound in solution leading to lower effective concentration. | Prepare fresh solutions of this compound before each experiment. Assess the purity of the stock solution using HPLC. |
| Poor solubility in aqueous buffer | This compound has limited aqueous solubility. | Prepare a concentrated stock solution in DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final DMSO concentration is compatible with your experimental system. For in vivo applications, consider using formulated solutions containing co-solvents like PEG300 and Tween-80. |
| HPLC chromatogram shows multiple peaks for a freshly prepared solution | The initial material may have impurities, or degradation occurred during dissolution. | Obtain a certificate of analysis for the batch of this compound to check the initial purity. Prepare solutions at room temperature and avoid excessive heating, which could accelerate degradation. |
Quantitative Data Summary
The following table summarizes the available data on the storage and stability of this compound.
| Form | Solvent | Storage Temperature | Stability Period | Source |
| Solid Powder | N/A | -20°C | 3 years | |
| Solid Powder | N/A | 4°C | 2 years | |
| Solution | DMSO | -80°C | 2 years | |
| Solution | DMSO | -20°C | 1 year | |
| Solution | Unspecified | -80°C | 6 months | |
| Solution | Unspecified | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Material : this compound solid powder, anhydrous DMSO.
-
Procedure :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 204.7 µL of DMSO per 1 mg of this compound, assuming a molecular weight of 488.57 g/mol ).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol based on methods used for similar urea-based PSMA ligands. Optimization may be required for your specific equipment and experimental conditions.
-
Instrumentation : HPLC system with a UV detector and an autosampler.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient : A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Dilute the this compound solution to be tested to a final concentration of approximately 0.1 mg/mL in the initial mobile phase composition (95% A, 5% B).
-
-
Analysis :
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: Potential degradation pathway of this compound via hydrolysis of tert-butyl esters.
Caption: PSMA-mediated endocytosis pathway for DUPA-drug conjugates.
References
Validation & Comparative
A Comparative Guide to PSMA-Targeting Ligands: DUPA(OtBu)-OH and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer. Its significant overexpression on prostate cancer cells relative to normal tissues makes it an ideal candidate for targeted radioligand therapy and imaging. A variety of PSMA-targeting ligands have been developed, each with unique biochemical and pharmacokinetic profiles. This guide provides an objective comparison of DUPA(OtBu)-OH, a precursor to the DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) series of ligands, with other prominent PSMA-targeting agents.
Executive Summary
This guide delves into a comparative analysis of several key PSMA-targeting ligands, with a focus on their binding affinity, cellular internalization, and in vivo tumor targeting efficacy. While DUPA-based ligands demonstrate high affinity for PSMA, other ligands such as PSMA-617 and PSMA-1007 have been extensively studied and are widely used in clinical settings for both diagnostics (theranostics) and therapy. The choice of ligand can significantly impact imaging contrast, therapeutic efficacy, and off-target radiation exposure. This document aims to provide a data-driven overview to inform ligand selection and future drug development efforts.
Data Presentation: Quantitative Comparison of PSMA Ligands
The following tables summarize the key quantitative parameters for various PSMA-targeting ligands based on available preclinical data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Binding Affinity of PSMA-Targeting Ligands
| Ligand | Ki (nM) | IC50 (nM) | Cell Line |
| DUPA | 8[1] | 47[1] | - |
| PSMA-11 | 12.0 ± 2.8[2] | 7.5 ± 2.2[2] | LNCaP |
| PSMA-617 | 0.24 ± 0.06[3] | - | LNCaP |
| PSMA-I&T | - | 61.1 ± 7.8 | LNCaP |
| rhPSMA-7.3 | - | - | - |
| DCFPyL | - | - | - |
| PSMA-1007 | - | - | - |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental setups.
Table 2: In Vitro Internalization of PSMA-Targeting Ligands
| Ligand | Internalization (% of total bound) | Cell Line | Time (h) |
| 68Ga-PSMA-11 | 16.85 ± 1.34 | LNCaP | 1 |
| 177Lu-PSMA-617 | ~25-30 | PC3-PIP | 24 |
| 18F-PSMA-1007 | 67 | LNCaP | - |
Note: Internalization assays are highly dependent on experimental conditions.
Table 3: Comparative In Vivo Biodistribution of 177Lu-labeled PSMA Ligands in LNCaP Xenograft Mice (%ID/g)
| Organ | 177Lu-DUPA-based (Ex.) | 177Lu-PSMA-617 | 177Lu-PSMA-I&T | Time (h) |
| Tumor | ~12.4 (99mTc-DUPA) | 15.1 ± 5.58 | 4.4 ± 1.5 | 1 |
| Blood | - | 0.68 | - | 1 |
| Kidneys | - | - | 165.50 ± 20.46 | 1 |
| Liver | - | - | - | 1 |
| Salivary Glands | - | - | - | 1 |
Note: This table presents example data points from different studies and is for illustrative purposes. Direct head-to-head biodistribution studies are most informative. A study comparing 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T in LNCaP tumor-bearing mice showed that at 1 hour post-injection, the tumor uptake of 19F/177Lu-rhPSMA-7.3 was 2.6-fold higher than 177Lu-PSMA I&T.
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the methodologies used to evaluate these ligands, the following diagrams illustrate the PSMA-related signaling pathway and a general workflow for a competitive binding assay.
PSMA signaling and ligand internalization pathway.
General workflow for a competitive binding assay.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of PSMA-targeting ligands.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of a non-radiolabeled test ligand by measuring its ability to compete with a known radioligand for binding to PSMA.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium
-
Binding buffer (e.g., Tris-HCl with MgCl2 and CaCl2)
-
Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617)
-
Unlabeled competitor ligands (including the test ligand and a known standard)
-
96-well plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed PSMA-positive cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the unlabeled competitor ligands in binding buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Assay Setup:
-
Total Binding: Add only the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Non-specific Binding: Add the radiolabeled ligand along with a saturating concentration of a known unlabeled PSMA inhibitor (e.g., 2-PMPA).
-
Competition: Add the radiolabeled ligand and varying concentrations of the test competitor ligand.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C to prevent internalization) for a sufficient time to reach binding equilibrium.
-
Washing: Aspirate the incubation buffer and wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell-Based Internalization Assay
Objective: To quantify the rate and extent of internalization of a radiolabeled PSMA ligand into PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium
-
Radiolabeled PSMA ligand
-
Acid wash buffer (e.g., glycine buffer, pH 2.5-2.8) to strip surface-bound ligand
-
Lysis buffer (e.g., 1M NaOH)
-
Multi-well plates
-
Gamma counter
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and culture overnight.
-
Ligand Incubation: Add the radiolabeled ligand to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Washing: At each time point, rapidly wash the cells with ice-cold PBS to stop the internalization process.
-
Acid Wash: To separate surface-bound from internalized radioactivity, incubate the cells with a cold acid wash buffer for a short period (e.g., 5-10 minutes) on ice. Collect the supernatant, which contains the surface-bound radioligand.
-
Cell Lysis: Lyse the remaining cells with lysis buffer to release the internalized radioligand.
-
Radioactivity Measurement: Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized) at each time point.
In Vivo Biodistribution Study
Objective: To determine the uptake, distribution, and clearance of a radiolabeled PSMA ligand in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with LNCaP xenografts)
-
Radiolabeled PSMA ligand
-
Anesthetic
-
Gamma counter
-
Dissection tools
Procedure:
-
Animal Model: Use mice bearing PSMA-positive tumors of a suitable size.
-
Radioligand Administration: Administer a known amount of the radiolabeled ligand to each mouse, typically via intravenous injection.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Collection: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter, along with standards of the injected dose.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This data provides a quantitative measure of the ligand's biodistribution and tumor-targeting efficacy.
Conclusion
The selection of a PSMA-targeting ligand for diagnostic or therapeutic applications requires careful consideration of its binding affinity, internalization kinetics, and in vivo biodistribution profile. This compound serves as a precursor to a class of high-affinity PSMA ligands. While direct, comprehensive comparative data across all key ligands is still evolving, the available information suggests that newer generation ligands like PSMA-617 and PSMA-1007 offer favorable characteristics for clinical applications. The experimental protocols provided in this guide offer a framework for the standardized evaluation of novel PSMA-targeting agents, facilitating more direct and meaningful comparisons in the future. As research in this field continues, a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of even more effective PSMA-targeted theranostics for prostate cancer.
References
- 1. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [68Ga]Ga-PSMA-11 in prostate cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to DUPA(OtBu)-OH and PSMA-617 for Prostate Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted molecular imaging for prostate cancer, two prominent classes of ligands have emerged, both targeting the prostate-specific membrane antigen (PSMA): those based on the DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) scaffold and the widely used PSMA-617. This guide provides an objective comparison of a DUPA-based imaging agent, exemplified by a radiolabeled DUPA-peptide conjugate, and the clinically established PSMA-617, supported by available experimental data.
Executive Summary
Both DUPA-based ligands and PSMA-617 demonstrate high affinity for PSMA, enabling effective imaging of prostate cancer. PSMA-617 is a well-characterized agent with extensive preclinical and clinical data, showcasing excellent tumor uptake and favorable biodistribution. While direct head-to-head comparative studies with a standardized radiolabeled DUPA(OtBu)-OH derivative are limited in the public domain, preclinical evaluations of various DUPA-peptide conjugates provide valuable insights into their potential as imaging agents. The primary distinction lies in the specific chemical modifications of the core scaffold, which influence pharmacokinetics, tumor-to-background ratios, and clearance profiles.
Quantitative Data Comparison
The following tables summarize key quantitative data for a representative 68Ga-labeled DUPA-peptide and 68Ga-PSMA-617 based on preclinical studies in PSMA-positive xenograft models. It is important to note that these values are compiled from different studies and direct comparison should be made with caution.
Table 1: In Vitro Performance
| Parameter | 68Ga-DUPA-Peptide Derivative | 68Ga-PSMA-617 | Reference |
| Binding Affinity (IC50/Ki) | Ki: ≤14.67 ± 1.95 nM (for CHX-A''-DTPA-DUPA-Pep) | Ki: 2.3 ± 2.9 nM | [1][2] |
| Internalization (%ID/10^6 cells) | Data not consistently available for a specific imaging agent | ~17.67% ± 4.34% (LNCaP cells) | [2] |
Table 2: In Vivo Biodistribution in PSMA-Positive Xenograft Mice (%ID/g at 1h post-injection)
| Organ/Tissue | 68Ga-DUPA-Peptide Derivative (Illustrative) | 68Ga-PSMA-617 | Reference |
| Tumor | High uptake observed, specific values vary | 7.47 ± 0.85 (PC3-PIP xenografts) | |
| Blood | Low | Low | |
| Liver | Low | 0.63 ± 0.16 | |
| Kidneys | Moderate to High | 16.2 ± 5.7 | |
| Spleen | Low | Low | |
| Muscle | Low | Low | |
| Bone | Low | Low |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
Synthesis and Radiolabeling of 68Ga-PSMA-617 (General Protocol)
-
Preparation: A reaction vial is charged with a solution of PSMA-617 in a suitable buffer (e.g., HEPES or sodium acetate) to maintain a pH between 3.5 and 4.5.
-
68Ga Elution: 68Ga is eluted from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M HCl.
-
Labeling Reaction: The 68Ga eluate is added to the PSMA-617 solution. The reaction mixture is heated at a controlled temperature (typically 95-100°C) for a short duration (5-10 minutes).
-
Quality Control: The radiochemical purity of the final product is determined using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
Competitive Binding Assay
This assay determines the binding affinity (IC50) of a non-radiolabeled ligand by measuring its ability to compete with a known radioligand for binding to the target receptor.
-
Cell Culture: PSMA-expressing cells (e.g., LNCaP) are cultured to near confluence in appropriate media.
-
Assay Setup: Cells are seeded in multi-well plates. A constant concentration of a radiolabeled PSMA ligand (e.g., [125I]I-BA)KuE) is added to each well.
-
Competition: A range of concentrations of the unlabeled test compound (DUPA-derivative or PSMA-617) is added to the wells.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Washing and Lysis: Unbound radioligand is removed by washing. The cells are then lysed to release the bound radioactivity.
-
Measurement and Analysis: The radioactivity in the cell lysate is measured using a gamma counter. The data is plotted to generate a competition curve, from which the IC50 value is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Cell Uptake and Internalization Assay
This assay quantifies the amount of radiotracer that binds to the cell surface and the portion that is internalized by the cells.
-
Cell Culture: PSMA-expressing cells (e.g., LNCaP) are cultured as described above.
-
Incubation: The cells are incubated with the radiolabeled compound (e.g., 68Ga-DUPA-peptide or 68Ga-PSMA-617) at 37°C for various time points.
-
Surface-Bound vs. Internalized Fractions:
-
To determine the total cell-associated radioactivity (surface-bound + internalized), cells are washed with cold PBS and lysed.
-
To determine the internalized fraction, the cells are first treated with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip off the surface-bound radioligand before lysis.
-
-
Measurement and Analysis: The radioactivity in the lysates is measured, and the percentage of internalized radiotracer is calculated relative to the total cell-associated activity.
Biodistribution Study in Tumor-Bearing Mice
This study evaluates the distribution of the radiotracer in different organs and tissues over time.
-
Animal Model: Immunocompromised mice are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., PC3-PIP or LNCaP). Tumors are allowed to grow to a suitable size.
-
Radiotracer Administration: A known amount of the radiotracer is injected intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 2, 4, 24 hours), cohorts of mice are euthanized, and major organs and tissues (including the tumor) are collected.
-
Measurement and Analysis: The radioactivity in each tissue sample is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Logical Relationship: From Ligand to Imaging
Caption: Workflow from ligand precursor to PET imaging application.
Experimental Workflow: Biodistribution Study
Caption: Standard experimental workflow for in vivo biodistribution studies.
Conclusion
PSMA-617 is a well-established and highly effective imaging agent for prostate cancer, backed by a wealth of preclinical and clinical data. DUPA-based ligands, while also demonstrating high affinity for PSMA, represent a broader class of compounds with varying pharmacokinetic profiles depending on their specific modifications. The available data on DUPA-peptide conjugates suggest their potential as viable alternatives for PSMA-targeted imaging. Further direct, head-to-head comparative studies are warranted to definitively delineate the performance characteristics of optimized DUPA-based imaging agents relative to PSMA-617. Researchers and drug development professionals should consider the specific imaging requirements, such as desired clearance pathways and tumor-to-background ratios, when selecting a PSMA-targeting ligand for development.
References
A Preclinical Showdown: DUPA(OtBu)-OH vs. DCFPyL for PSMA-Targeted Applications
For researchers, scientists, and drug development professionals, the landscape of prostate-specific membrane antigen (PSMA)-targeted agents is one of continuous innovation. This guide provides a detailed preclinical comparison of two notable PSMA inhibitors: DUPA(OtBu)-OH and DCFPyL, offering insights into their performance based on available experimental data.
This comparative analysis delves into the binding affinity, cellular uptake, and in vivo biodistribution of these compounds in preclinical models of prostate cancer. While DCFPyL has been extensively characterized in numerous studies, direct preclinical data for this compound is less prevalent in the literature, with much of the available information pertaining to its deprotected form, DUPA, or its use as a precursor in more complex conjugates. This guide, therefore, draws comparisons based on the available data for both DCFPyL and DUPA, providing a valuable resource for investigators in the field.
At a Glance: Key Preclinical Performance Metrics
To facilitate a clear comparison, the following tables summarize the key quantitative data for DUPA and DCFPyL based on published preclinical studies.
| Parameter | DUPA | [18F]DCFPyL | Reference |
| Binding Affinity (Ki) | 8 nM | 1.1 ± 0.1 nM | [1] |
| Parameter | [18F]DCFPyL | Reference |
| Tumor Uptake (PSMA+ LNCaP cells, %ID/g at 1h p.i.) | 7.3 ± 1.0 | [2] |
| Tumor-to-Blood Ratio (at 1h p.i.) | ~8.9 | [3] |
| Tumor-to-Muscle Ratio (at 1h p.i.) | ~17.0 | [3] |
Note: Direct, head-to-head preclinical studies comparing this compound and DCFPyL are limited. Data for DUPA is presented as a close surrogate for this compound. %ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection.
In-Depth Analysis of Preclinical Performance
Binding Affinity: A Tighter Embrace for DCFPyL
Binding affinity is a critical determinant of a targeted agent's efficacy. Competitive binding assays are employed to determine the inhibition constant (Ki), a measure of how tightly a ligand binds to its target. In this comparison, DCFPyL demonstrates a significantly higher affinity for PSMA than DUPA. The Ki value for [18F]DCFPyL is reported to be 1.1 ± 0.1 nM, indicating very strong binding to the PSMA receptor[4]. For DUPA, the parent compound of this compound, a Ki of 8 nM has been reported. This suggests that DCFPyL may have a greater potential for high-contrast imaging and effective therapeutic delivery due to its more tenacious interaction with PSMA.
Cellular Uptake and Internalization: Visualizing PSMA-Positive Cells
The ability of a PSMA inhibitor to be taken up and internalized by cancer cells is crucial for both imaging and therapeutic applications. Studies using radiolabeled DCFPyL ([18F]DCFPyL) in PSMA-positive LNCaP human prostate cancer cells have demonstrated efficient cellular uptake. This process is PSMA-specific, as uptake can be blocked by co-incubation with non-radiolabeled PSMA inhibitors.
In Vivo Biodistribution and Tumor Targeting: The Journey to the Tumor
Preclinical biodistribution studies in tumor-bearing mouse models provide invaluable information on a compound's in vivo behavior, including its accumulation in the tumor and clearance from non-target organs.
For [18F]DCFPyL, dynamic PET imaging and ex vivo biodistribution studies in mice bearing PSMA-positive xenografts (e.g., LNCaP or PC3-PIP) have consistently shown high and specific tumor uptake. For instance, at 1-hour post-injection, tumor uptake of [18F]DCFPyL in LNCaP tumors was reported to be 7.3 ± 1.0 %ID/g. This is accompanied by rapid clearance from the blood and most non-target tissues, leading to excellent tumor-to-background ratios, which are essential for clear imaging. High tumor-to-blood and tumor-to-muscle ratios of approximately 8.9 and 17.0, respectively, have been observed at 60 minutes post-injection.
Biodistribution data for DUPA-based imaging agents also demonstrate specific tumor accumulation. For example, a DUPA-near-infrared (NIR) dye conjugate showed significant accumulation in PSMA-expressing tumors in mice. However, a direct quantitative comparison of %ID/g values with [18F]DCFPyL is challenging due to differences in the conjugated imaging moiety and experimental setups.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of preclinical data, detailed experimental protocols are paramount. Below are generalized protocols for the key assays used to evaluate PSMA inhibitors.
Competitive Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radioligand for binding to the PSMA receptor.
-
Cell Culture: PSMA-positive cells (e.g., LNCaP) are cultured to near confluence in appropriate media.
-
Assay Setup: Cells are seeded in multi-well plates. A constant concentration of a PSMA-specific radioligand (e.g., [125I]MIP-1072) is added to all wells.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or DCFPyL) are added to the wells.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells with a cold buffer.
-
Quantification: The amount of bound radioactivity in each well is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Cellular Uptake and Internalization Assay
This assay quantifies the amount of a radiolabeled compound that is taken up by and internalized into cells.
-
Cell Culture and Seeding: PSMA-positive cells are cultured and seeded in multi-well plates.
-
Radioligand Incubation: A known concentration of the radiolabeled test compound (e.g., [18F]DCFPyL) is added to the cells and incubated for various time points.
-
Washing: To differentiate between total cell-associated and internalized radioactivity, the cells are first washed with a cold buffer to remove unbound radioligand.
-
Acid Wash (for internalization): An acidic buffer is then used to strip the surface-bound radioligand. The radioactivity in this fraction represents the membrane-bound portion.
-
Cell Lysis: The cells are then lysed to release the internalized radioligand.
-
Quantification: The radioactivity in the membrane-bound and internalized fractions is measured separately.
-
Data Analysis: The results are typically expressed as a percentage of the total added radioactivity per million cells.
In Vivo Biodistribution Study
This study evaluates the distribution of a radiolabeled compound in a living organism.
-
Animal Model: Tumor-bearing mice (e.g., nude mice with subcutaneous PSMA-positive xenografts) are used.
-
Radiotracer Administration: A known amount of the radiolabeled compound is administered to the mice, typically via tail vein injection.
-
Time Points: At various time points post-injection, groups of mice are euthanized.
-
Organ Harvesting: Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
PSMA Signaling Cascade
Preclinical Evaluation Workflow
Conclusion
Based on the available preclinical data, DCFPyL emerges as a PSMA inhibitor with exceptionally high binding affinity and well-documented, favorable in vivo tumor targeting characteristics. Its rapid clearance from non-target tissues contributes to high-quality imaging and a promising profile for targeted radionuclide therapy.
While DUPA, the parent compound of this compound, demonstrates good PSMA binding affinity and its derivatives show effective tumor targeting, a direct and comprehensive comparison with DCFPyL is hampered by the limited availability of specific preclinical data for this compound itself.
For researchers and drug developers, the choice between these or other PSMA inhibitors will depend on the specific application, whether it be for diagnostic imaging, targeted therapy, or as a targeting moiety for drug delivery. The robust preclinical dataset for DCFPyL provides a strong foundation for its clinical translation. Further preclinical studies directly comparing novel DUPA derivatives with established agents like DCFPyL will be crucial in advancing the field of PSMA-targeted theranostics.
References
A Comparative Analysis of DUPA-Derived Ligands for Prostate-Specific Membrane Antigen (PSMA) Targeting
This guide provides a comparative overview of the binding affinities of various ligands derived from 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). DUPA and its derivatives, often synthesized from precursors like DUPA(OtBu)-OH, are pivotal in the development of targeted diagnostics and therapeutics for prostate cancer due to their high affinity for PSMA.[1][]
Quantitative Comparison of Binding Affinities
The binding affinity of DUPA-derived ligands to PSMA is a critical parameter for their efficacy. This affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity. The following table summarizes the binding affinities of several DUPA-related compounds.
| Compound/Ligand | Binding Affinity Metric | Value (nM) | Assay/Cell Line |
| DUPA | Ki | 8 | Not Specified |
| DUPA | IC50 | 47 | Not Specified[3] |
| PSMA-11 (Glu-urea-Lys based) | Ki | 12.0 | Not Specified |
| PSMA-617 (Glu-urea-Lys based) | Ki | 2.34 | Not Specified |
| [¹²³I]MIP-1072 | Ki | 3.8 | LNCaP cells[4] |
| [¹²³I]MIP-1095 | Ki | 0.81 | LNCaP cells[4] |
| Glu-urea-Glu Analogue | Ki | 47 | Not Specified |
| Glu-urea-Lys Analogue | Ki | 15.25 | Not Specified |
| HO-Glu-C(O)-Glu-OH (Urea) | IC50 | ~10 | Cell-based assay |
| HO-Glu-C(S)-Glu-OH (Thiourea) | IC50 | >1000 | Cell-based assay |
Note: While PSMA-11 and PSMA-617 are based on a Glu-urea-Lys motif, they are included for comparison as prominent urea-based PSMA inhibitors.
Experimental Protocols
The determination of binding affinity is crucial for the preclinical evaluation of novel PSMA-targeting ligands. The most common method is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay for PSMA
This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the PSMA receptor on cancer cells.
1. Principle: A fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]I-BA) is incubated with PSMA-expressing cells (like LNCaP) in the presence of varying concentrations of the unlabeled competitor ligand (the DUPA derivative being tested). The amount of bound radioactivity is inversely proportional to the affinity and concentration of the competitor. The data is used to calculate the IC50, which can then be converted to the inhibition constant (Ki).
2. Materials and Reagents:
-
Cells: PSMA-positive human prostate cancer cell line (e.g., LNCaP).
-
Radioligand: A high-affinity PSMA radioligand (e.g., [¹²⁵I] labeled ligand).
-
Competitor Ligands: Unlabeled DUPA-derived test compounds and a known unlabeled inhibitor for non-specific binding determination (e.g., 2-PMPA).
-
Assay Buffer: (e.g., Tris-HCl buffer with salts).
-
Lysis Buffer: To lyse the cells for radioactivity counting.
-
Instrumentation: Gamma or beta counter, multi-well plates (e.g., 96-well), incubator.
3. Cell Preparation:
-
Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Allow the cells to adhere and grow overnight in a cell culture incubator.
4. Assay Procedure:
-
Ligand Preparation:
-
Prepare serial dilutions of the unlabeled competitor ligand. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
Prepare the radioligand at a fixed concentration, ideally at its previously determined equilibrium dissociation constant (Kd).
-
-
Assay Setup (in triplicate):
-
Total Binding: Wells containing only cells and the radioligand.
-
Non-specific Binding (NSB): Wells containing cells, the radioligand, and a high concentration (e.g., 1-10 µM) of a known unlabeled PSMA inhibitor to saturate the receptors.
-
Competitor Wells: Wells containing cells, the radioligand, and each dilution of the competitor ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells with ice-cold assay buffer to remove unbound radioligand.
-
Lysis and Counting: Add lysis buffer to each well to solubilize the cells and the bound radioligand. Transfer the lysate to counting vials and measure the radioactivity using a gamma or beta counter.
5. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor ligand.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NAALADase Enzymatic Assay
An alternative method is the NAALADase assay, which measures the enzymatic activity of PSMA. PSMA hydrolyzes N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. The assay quantifies the inhibition of this enzymatic activity by the test ligand. The potency of the inhibitor is determined by measuring the reduction in the rate of NAAG hydrolysis in the presence of the DUPA derivative. This can be monitored using radiolabeled NAAG and separating the product by HPLC.
Visualizations
Experimental and Logical Diagrams
The following diagrams illustrate the workflow of the competitive binding assay and the underlying principle of competitive binding.
References
- 1. DUPA conjugation of a cytotoxic indenoisoquinoline topoisomerase I inhibitor for selective prostate cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-encoded chemical libraries enable the discovery of potent PSMA-ligands with substantially reduced affinity towards the GCPIII anti-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
DUPA(OtBu)-OH Targeted Therapies: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on maximizing drug delivery to tumor cells while minimizing off-target toxicity. One promising strategy involves leveraging the Prostate-Specific Membrane Antigen (PSMA), a cell surface protein overexpressed in prostate cancer and the neovasculature of many solid tumors. Small-molecule ligands that bind with high affinity to PSMA, such as DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), have emerged as valuable targeting moieties. This guide provides a comparative overview of the in vivo efficacy of therapies utilizing DUPA and its protected precursor, DUPA(OtBu)-OH, supported by experimental data and detailed methodologies.
Understanding this compound in Targeted Therapy
In the synthesis of DUPA-drug conjugates, the carboxylic acid and amine functional groups of DUPA are often protected to ensure specific and efficient conjugation. This compound, where the carboxylic acid groups are protected by tert-butyl (OtBu) esters and the amine by a Boc group, is a common intermediate in this process. Prior to in vivo administration, these protecting groups are typically removed to yield the active DUPA-conjugate, which can then effectively bind to PSMA. Therefore, the in vivo efficacy data discussed in this guide pertains to the final, deprotected DUPA-drug conjugates.
Comparative In Vivo Efficacy of DUPA-Targeted Therapies
DUPA has been successfully conjugated with various therapeutic payloads, including chemotherapeutic agents and imaging agents, to enhance their delivery to PSMA-expressing tumors. The following sections present a comparative analysis of the in vivo efficacy of two prominent DUPA-conjugated therapies: DUPA-Paclitaxel and DUPA-Indenoisoquinoline.
DUPA-Paclitaxel Conjugates
Paclitaxel is a potent chemotherapeutic agent used in the treatment of various cancers, including prostate cancer. However, its clinical use is often limited by its poor solubility and systemic toxicity. Targeting paclitaxel to tumor cells using DUPA has been shown to significantly improve its therapeutic index.
Quantitative Data Summary: DUPA-Paclitaxel vs. Alternatives
| Treatment Group | Tumor Volume Reduction | Survival Rate | Key Findings |
| DUPA-Paclitaxel | Significant tumor growth inhibition, with some studies reporting complete cessation of tumor growth. | Markedly improved survival compared to control and non-targeted paclitaxel groups. | Enhanced tumor accumulation and reduced systemic toxicity. |
| Paclitaxel (unconjugated) | Moderate tumor growth inhibition. | Modest increase in survival compared to control. | Higher systemic toxicity observed. |
| Saline (Control) | Uninhibited tumor growth. | Lowest survival rate. | Baseline for comparison. |
DUPA-Indenoisoquinoline Conjugates
Indenoisoquinolines are a class of topoisomerase I inhibitors that have demonstrated potent anticancer activity. Conjugating these molecules to DUPA allows for their targeted delivery to PSMA-expressing cancer cells, thereby increasing their efficacy and reducing off-target effects.[1]
Quantitative Data Summary: DUPA-Indenoisoquinoline vs. Alternatives
| Treatment Group | Tumor Volume Reduction | Survival Rate | Key Findings |
| DUPA-Indenoisoquinoline | Complete cessation of tumor growth in preclinical models.[1] | Significant increase in survival with no observed toxicity.[1] | High potency in PSMA-positive cells.[1] |
| Indenoisoquinoline (unconjugated) | Dose-dependent tumor growth inhibition. | Improved survival over control, but with potential for toxicity. | Non-targeted delivery. |
| Vehicle (Control) | Uninhibited tumor growth. | Lowest survival rate. | Baseline for comparison. |
Biodistribution of DUPA-Targeted Agents
A key advantage of DUPA-targeted therapies is their ability to specifically accumulate in PSMA-expressing tissues, primarily tumors, while minimizing exposure to healthy organs. This is often evaluated using DUPA conjugated to near-infrared (NIR) imaging agents.
Quantitative Biodistribution Data of DUPA-NIR Conjugate
| Organ | % Injected Dose per Gram (%ID/g) |
| PSMA+ Tumor (LNCaP) | High accumulation (e.g., ~5-fold higher than PSMA- tumors) [2] |
| Kidney | High accumulation (due to physiological PSMA expression) |
| Liver | Low accumulation |
| Spleen | Low accumulation |
| Lungs | Low accumulation |
| Heart | Low accumulation |
| PSMA- Tumor (A549) | Low accumulation |
These data demonstrate the high specificity of DUPA-conjugated agents for PSMA-positive tumors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DUPA-targeted therapies in vivo.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Male athymic nude mice (4-6 weeks old) are typically used.
-
Cell Line and Tumor Implantation: PSMA-positive human prostate cancer cells (e.g., LNCaP or 22Rv1) are subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Mice are randomized into treatment groups (e.g., DUPA-drug conjugate, unconjugated drug, vehicle control).
-
Drug Administration: The respective treatments are administered intravenously (i.v.) via the tail vein at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²)/2.
-
Body Weight Monitoring: Mouse body weight is monitored as an indicator of systemic toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or when signs of morbidity are observed. Tumor tissues are often excised for further analysis.
In Vivo Biodistribution Study
-
Animal Model and Tumor Implantation: As described in the tumor growth inhibition study.
-
Imaging Agent: A DUPA-conjugate with a near-infrared (NIR) fluorescent dye is used.
-
Administration: The DUPA-NIR conjugate is administered intravenously to tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 24, 48 hours), mice are anesthetized and imaged using an in vivo imaging system to visualize the distribution of the NIR signal.
-
Ex Vivo Organ Imaging: After the final imaging time point, mice are euthanized, and major organs (tumor, kidneys, liver, spleen, lungs, heart) are excised and imaged to confirm the in vivo findings.
-
Quantification: The fluorescence intensity in the tumor and organs is quantified to determine the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Mechanism and Workflow
To better understand the underlying processes of DUPA-targeted therapies, the following diagrams illustrate the PSMA-mediated endocytosis pathway and a typical experimental workflow for evaluating in vivo efficacy.
References
Validating PSMA Binding of DUPA(OtBu)-OH Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies for prostate cancer has been significantly advanced by focusing on the prostate-specific membrane antigen (PSMA), a protein overexpressed on the surface of most prostate cancer cells.[1][2][3] One of the key strategies involves the use of small molecule ligands that bind to PSMA with high affinity, thereby delivering conjugated imaging agents or cytotoxic drugs directly to the tumor site. DUPA(OtBu)-OH is a crucial precursor for the synthesis of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent PSMA-binding ligand.[4][5] This guide provides a comparative analysis of the validation of PSMA binding for various this compound derived conjugates, supported by experimental data and detailed protocols.
Comparative Analysis of PSMA Binding Affinity
The binding affinity of a ligand to its target is a critical parameter for its efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where lower values indicate higher affinity. The following table summarizes the reported binding affinities for various DUPA-based conjugates and other relevant PSMA inhibitors.
| Compound/Conjugate | Linker/Payload | IC50 (nM) | Ki (nM) | Cell Line/Assay Conditions | Reference |
| DUPA | - | 47 | 8.0 | Competitive binding assay | |
| DUPA-Indenoisoquinoline | Peptide linker | Low nM range | - | 22RV1 cells | |
| DOTA-DUPA-Pep | Peptide | - | 12.09 (⁶⁸Ga-labeled) | LNCaP C4-2 cells | |
| PSMA-617 | Theranostic (e.g., ¹⁷⁷Lu) | - | 2.3 ± 2.9 | LNCaP & C4-2 cells | |
| PSMA-11 | Diagnostic (e.g., ⁶⁸Ga) | - | 12.0 ± 2.8 | Preclinical studies | |
| PSMA-I&T | Theranostic | 61.1 ± 7.8 | - | LNCaP cell membranes | |
| PSMA-D4 | Theranostic | 28.7 ± 5.2 | - | LNCaP cell membranes | |
| PSMA-ALB-56 | Albumin binder | - | - | - | |
| Dimeric PSMA ligand (30) | Optimized linker | 1.05 ± 0.30 | - | NAALADase assay |
Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols for PSMA Binding Validation
Accurate and reproducible experimental methods are essential for validating the PSMA binding of novel conjugates. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Competitive Radioligand Binding Assay
This assay determines the affinity of a non-radiolabeled test compound by measuring its ability to displace a known radiolabeled ligand from PSMA.
Objective: To determine the IC50 and Ki values of a this compound derived conjugate.
Materials:
-
PSMA-positive cells (e.g., LNCaP, 22Rv1, or PC3-PIP)
-
PSMA-negative control cells (e.g., PC-3)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹²⁵I]I-MIP-1095, or [⁶⁸Ga]Ga-PSMA-11)
-
Test compound (unlabeled DUPA conjugate)
-
Cell culture medium and supplements
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)
-
Multi-well plates (e.g., 96-well)
-
Scintillation counter or gamma counter
Protocol:
-
Cell Culture: Culture PSMA-positive and negative cells to near confluency in appropriate multi-well plates.
-
Assay Preparation: On the day of the experiment, wash the cells with binding buffer.
-
Competition Reaction: Add increasing concentrations of the unlabeled test compound to the wells, followed by a fixed concentration of the radiolabeled ligand. Include wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a large excess of a known non-radiolabeled PSMA inhibitor (e.g., 2-PMPA) to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a predetermined time to reach equilibrium.
-
Washing: Terminate the binding reaction by rapidly washing the cells with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a suitable counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Cell Uptake and Internalization Assay
This assay measures the extent to which a radiolabeled conjugate binds to the cell surface and is subsequently internalized by the cells.
Objective: To quantify the cellular uptake and internalization of a radiolabeled DUPA conjugate.
Materials:
-
PSMA-positive and negative cells
-
Radiolabeled DUPA conjugate
-
Cell culture medium
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound radioactivity
-
Lysis buffer (e.g., NaOH)
-
Gamma counter
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Incubation with Radioligand: Add the radiolabeled DUPA conjugate to the cells at various concentrations and incubate for different time points (e.g., 1, 2, 4, and 24 hours) at 37°C.
-
Washing: At each time point, wash the cells with ice-cold PBS to remove unbound radioactivity.
-
Acid Wash: To separate surface-bound from internalized radioactivity, incubate the cells with an ice-cold acid wash buffer for a short period (e.g., 5-10 minutes). Collect the supernatant, which contains the surface-bound fraction.
-
Cell Lysis: Lyse the remaining cells with a lysis buffer. This fraction represents the internalized radioactivity.
-
Counting: Measure the radioactivity in both the acid wash supernatant and the cell lysate using a gamma counter.
-
Data Analysis: Express the results as a percentage of the total added radioactivity per million cells. The internalization rate can be calculated as the ratio of internalized radioactivity to the total cell-associated radioactivity.
In Vivo Biodistribution Studies
Animal models are used to evaluate the distribution, accumulation, and clearance of a radiolabeled conjugate in a living organism.
Objective: To determine the tumor-targeting efficacy and pharmacokinetic profile of a radiolabeled DUPA conjugate.
Materials:
-
Tumor-bearing animal model (e.g., mice with xenografts of PSMA-positive human prostate cancer cells)
-
Radiolabeled DUPA conjugate
-
Anesthetic
-
Gamma counter or SPECT/PET scanner
Protocol:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting PSMA-positive cells into immunocompromised mice.
-
Radiotracer Administration: Once tumors reach a suitable size, intravenously inject a defined dose of the radiolabeled DUPA conjugate into the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize the animals and dissect major organs and tissues of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of tumor uptake versus uptake in non-target organs. Tumor-to-organ ratios can also be calculated to assess targeting specificity.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for validating PSMA binding of DUPA conjugates.
Caption: PSMA-mediated endocytosis of DUPA conjugates.
Comparison with Alternative PSMA-Targeting Ligands
While DUPA is a highly effective PSMA-targeting ligand, several other small molecules have been developed and are in clinical use.
-
PSMA-617: This theranostic agent, which can be labeled with both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu) radionuclides, has shown remarkable efficacy in treating metastatic castration-resistant prostate cancer. It exhibits high tumor uptake and rapid clearance from non-target tissues.
-
PSMA-11: Primarily used for diagnostic imaging with ⁶⁸Ga, PSMA-11 was one of the first small molecule PSMA inhibitors to be widely used in the clinic.
-
PSMA-I&T: Another theranostic ligand that can be labeled with various radionuclides for both imaging and therapy.
The choice of ligand often depends on the specific application (diagnostic vs. therapeutic), the desired pharmacokinetic properties, and the nature of the conjugated payload. DUPA-based conjugates continue to be a valuable platform for the development of novel PSMA-targeted agents due to their high binding affinity and synthetic versatility.
Conclusion
The validation of PSMA binding for this compound derived conjugates is a multi-step process that involves rigorous in vitro and in vivo testing. By employing standardized experimental protocols, researchers can accurately assess the binding affinity, cellular uptake, and tumor-targeting capabilities of new compounds. This comparative guide provides the necessary framework and data to aid in the development and evaluation of the next generation of PSMA-targeted diagnostics and therapeutics for prostate cancer.
References
Assessing Off-Target Effects of DUPA(OtBu)-OH Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted drug delivery systems is a cornerstone of modern cancer therapy. DUPA(OtBu)-OH serves as a crucial precursor for the synthesis of DUPA-conjugated drugs, which are designed to selectively target the Prostate-Specific Membrane Antigen (PSMA) overexpressed on prostate cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. However, a thorough assessment of off-target effects is paramount to ensure the safety and specificity of these promising drug candidates. This guide provides a comparative overview of methodologies and available data for evaluating the off-target effects of this compound conjugates, offering a framework for preclinical safety assessment.
Comparative Off-Target Cytotoxicity
A primary concern with any targeted therapy is its potential to affect healthy, non-target cells. The following table summarizes available in vitro cytotoxicity data for a DUPA-conjugated immunotoxin and the unconjugated cytotoxic agent, docetaxel, on PSMA-positive (LNCaP, C4-2) and PSMA-negative (DU 145) prostate cancer cell lines. This data highlights the increased potency of the targeted conjugate in PSMA-expressing cells and provides a baseline for off-target cytotoxicity in PSMA-negative cells.
| Compound | Cell Line | PSMA Expression | IC50 (M) | Time Point (h) | Reference |
| D7(VL-VH)-PE40 (Anti-PSMA Immunotoxin) | LNCaP | Positive | 1.8 x 10⁻⁹ | 24 | [1] |
| 1.4 x 10⁻¹¹ | 48 | [1] | |||
| 1.0 x 10⁻¹¹ | 72 | [1] | |||
| C4-2 | Positive | 1.0 x 10⁻⁸ | 24 | [1] | |
| 3.0 x 10⁻¹⁰ | 48 | [1] | |||
| 1.1 x 10⁻¹⁰ | 72 | ||||
| Docetaxel | LNCaP | Positive | > 4.0 x 10⁻⁶ | 24 | |
| 8.6 x 10⁻⁹ | 48 | ||||
| 4.0 x 10⁻⁹ | 72 | ||||
| C4-2 | Positive | > 4.0 x 10⁻⁶ | 24 | ||
| 1.2 x 10⁻⁷ | 48 | ||||
| 8.2 x 10⁻⁹ | 72 | ||||
| DU 145 | Negative | > 4.0 x 10⁻⁶ | 24 | ||
| 2.2 x 10⁻⁸ | 48 | ||||
| 2.6 x 10⁻⁸ | 72 |
Experimental Protocols
To rigorously assess the off-target effects of this compound conjugates, a combination of in vitro and in vivo assays is essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50) and is a fundamental method for assessing cytotoxicity against both target and non-target cell lines.
Workflow for In Vitro Cytotoxicity Assay
Workflow for a typical in vitro cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Seed PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU145) cells in separate 96-well plates at a density of 1,000–10,000 cells per well in 50 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the DUPA-conjugate, the unconjugated drug, and a vehicle control. Add 50 µL of the prepared solutions to the respective wells.
-
Incubation: Incubate the plates for a period of 48 to 144 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plates at 37°C for 1 to 4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a 10% SDS-HCl solution to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plates at 37°C overnight.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability at each concentration relative to the untreated control. Plot the data as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Competitive Binding Assay
This assay is crucial for determining the binding affinity (IC50 and Ki) of the DUPA-conjugate to its target (PSMA) and can also be adapted to assess binding to potential off-target proteins.
Workflow for Competitive Binding Assay
Workflow for a competitive binding assay.
Detailed Methodology:
-
Preparation of Target: Isolate cell membranes from PSMA-expressing cells (e.g., LNCaP) or use purified recombinant off-target proteins.
-
Assay Setup: In a 96-well filter plate, incubate the cell membranes or purified protein with a fixed concentration of a suitable radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617).
-
Competition: Add increasing concentrations of the unlabeled DUPA-conjugate to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known PSMA inhibitor).
-
Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound radioligand from the unbound radioligand by vacuum filtration.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.
In Vivo Toxicology Studies
Animal models are indispensable for evaluating the systemic off-target toxicity of DUPA-conjugates. These studies provide crucial information on the maximum tolerated dose (MTD) and potential organ-specific toxicities.
Workflow for In Vivo Toxicology Study
General workflow for an in vivo toxicology study.
Detailed Methodology:
-
Animal Model: Select a relevant animal model, typically rodents (mice or rats), for initial toxicity screening.
-
Dose Administration: Administer the DUPA-conjugate via a clinically relevant route (e.g., intravenous injection) at multiple dose levels. Include a vehicle control group and a group receiving the unconjugated drug.
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze a complete blood count and a panel of clinical chemistry parameters to assess organ function (e.g., liver and kidney function).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues, preserve them in formalin, and prepare them for histopathological examination by a veterinary pathologist to identify any microscopic changes.
-
Data Analysis: Analyze all collected data to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).
Potential Off-Target Signaling Pathways
Recent research has identified potential off-target proteins for glutamate-urea-based ligands like DUPA. These include N-acetylated-alpha-linked-acidic dipeptidase-like 1 (NAALADaseL) and members of the metabotropic glutamate receptor (mGluR) family. Off-target binding to these proteins could potentially activate downstream signaling pathways, leading to unintended cellular effects.
Metabotropic Glutamate Receptor (mGluR) Signaling
mGluRs are G-protein coupled receptors that are known to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.
Potential Off-Target mGluR Signaling
Potential mGluR-mediated off-target signaling.
NAALADaseL Signaling
NAALADaseL is a less-characterized enzyme, but its similarity to PSMA suggests it could have a role in glutamate signaling. While a direct, well-defined signaling pathway for NAALADaseL is not yet fully elucidated, its upregulation has been associated with a unique cell cycle signature.
Hypothesized NAALADaseL Off-Target Interaction
Hypothesized NAALADaseL off-target interaction.
Conclusion
The selective delivery of cytotoxic agents to cancer cells via DUPA-conjugates holds immense therapeutic promise. However, a comprehensive evaluation of off-target effects is a critical component of their preclinical development. This guide provides a framework for this assessment, emphasizing the use of comparative in vitro cytotoxicity assays, detailed binding studies, and rigorous in vivo toxicology evaluations. Furthermore, the identification of potential off-target proteins like NAALADaseL and mGluRs opens new avenues for investigating the molecular mechanisms of any observed toxicities. By employing these methodologies, researchers can gain a deeper understanding of the safety profile of this compound derived conjugates and pave the way for their successful clinical translation.
References
A Comparative Guide to Preclinical Imaging of DUPA-Based PSMA-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and treatment of prostate cancer. Its overexpression on the surface of prostate cancer cells has paved the way for the development of targeted imaging and therapeutic agents. Among these, DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid)-based agents, which mimic the natural ligand of PSMA, have shown significant promise in preclinical studies. This guide provides an objective comparison of the performance of several key DUPA-based radiopharmaceuticals, supported by experimental data from preclinical imaging studies.
Performance Comparison of DUPA-Based Imaging Agents
The following tables summarize the quantitative data on tumor uptake and biodistribution of various DUPA-based agents from preclinical studies involving mouse models of prostate cancer. These agents are primarily radiolabeled with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for therapeutic applications with SPECT imaging capabilities.
Table 1: Tumor Uptake of ⁶⁸Ga-Labeled DUPA-Based PET Imaging Agents
| Agent | Animal Model | Cell Line | Tumor Uptake (%ID/g ± SD) at 1-hour post-injection | Citation(s) |
| ⁶⁸Ga-PSMA-11 | BALB/c nude mice | LNCaP | >8% | [1] |
| ⁶⁸Ga-PSMA-617 | Athymic nude mice | LNCaP | Not specified at 1h, high uptake observed | [2] |
| ⁶⁸Ga-NOTA-GC-PSMA | ICR mice | LNCaP | 2.28 ± 0.27 | [3] |
Table 2: Biodistribution of ⁶⁸Ga-Labeled DUPA-Based PET Imaging Agents (1-hour post-injection)
| Agent | Animal Model | Organ | Uptake (%ID/g ± SD) | Citation(s) |
| ⁶⁸Ga-PSMA-11 | BALB/c nude mice | Kidneys | High uptake | [1] |
| Spleen | High uptake | [1] | ||
| Blood | Rapid clearance | |||
| ⁶⁸Ga-NOTA-GC-PSMA | ICR mice | Kidneys | 12.73 ± 2.22 (at 10 min) | |
| Blood | Rapid clearance (t₁/₂ = 39 min) |
Table 3: Performance of ¹⁷⁷Lu-Labeled DUPA-Based Agents for Imaging and Therapy
| Agent | Animal Model | Cell Line | Tumor Uptake (%ID/g ± SD) | Key Findings | Citation(s) |
| ¹⁷⁷Lu-PSMA-617 | Nude mice | LNCaP | High uptake | Significant tumor regression. | |
| ¹⁷⁷Lu-PSMA-617 | BALB/c nu/nu mice | PC3-PIP | Minimal uptake in bone marrow. | Favorable safety profile. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following section outlines the typical experimental protocols employed in the evaluation of DUPA-based imaging agents.
Animal Models and Tumor Xenografts
-
Animal Strains: Studies commonly utilize immunodeficient mouse strains such as BALB/c nude or athymic nude mice to prevent rejection of human tumor xenografts.
-
Cell Lines: Human prostate cancer cell lines with high PSMA expression, such as LNCaP and PC3-PIP, are frequently used. PSMA-negative cell lines like PC-3 are often used as controls.
-
Tumor Implantation: A suspension of 1 x 10⁷ LNCaP cells in a 1:1 mixture of Matrigel and cell culture medium is typically injected subcutaneously into the flank of the mice. Tumor growth is monitored, and imaging studies are initiated when tumors reach a palpable size, generally between 100-500 mm³.
Radiotracer Preparation and Administration
-
Radiolabeling: DUPA-based ligands are chelated with radionuclides such as ⁶⁸Ga or ¹⁷⁷Lu. For instance, ⁶⁸Ga-PSMA-11 is synthesized by incubating the PSMA-11 precursor with ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator. The radiochemical purity of the final product should exceed 95%.
-
Administration: The radiotracer is administered intravenously via the tail vein. The typical injected dose for a mouse ranges from 1.1 to 11.1 MBq in a low volume (100-200 µL) to avoid physiological disturbances.
Imaging Procedures
-
Imaging Systems: Preclinical studies are performed using dedicated small-animal PET/CT or SPECT/CT scanners, such as the Genisys 8 PET/CT or microPET systems.
-
Anesthesia: Animals are anesthetized during the imaging procedure, typically with isoflurane, to prevent movement artifacts.
-
Image Acquisition:
-
CT Scan: A low-dose CT scan is acquired for anatomical co-registration and attenuation correction of the PET data.
-
PET Scan: Static PET scans of 10-20 minutes are typically acquired at specific time points post-injection, commonly at 1 hour for ⁶⁸Ga-based agents. Dynamic scanning can also be performed to assess the pharmacokinetic profile.
-
Biodistribution Studies and Data Analysis
-
Ex Vivo Biodistribution: Following the final imaging session, animals are euthanized, and major organs and tumors are excised, weighed, and their radioactivity is measured using a gamma counter.
-
Data Quantification: The uptake of the radiotracer in tumors and organs is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This is calculated by comparing the counts per minute (CPM) in the tissue to the CPM of a standard of the injected dose, normalized to the tissue weight. Regions of Interest (ROIs) are drawn on the PET images to quantify uptake non-invasively.
Visualizing the Mechanism of Action
The efficacy of DUPA-based agents stems from their specific binding to PSMA and subsequent internalization into the cancer cell. The following diagrams illustrate this process.
References
- 1. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of DUPA-Conjugated PSMA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution of a DOTA-DUPA-peptide conjugate against other leading Prostate-Specific Membrane Antigen (PSMA)-targeting radiopharmaceuticals. The information presented herein, supported by experimental data, is intended to inform preclinical and clinical research in the development of novel diagnostics and therapeutics for prostate cancer.
Comparative Biodistribution of PSMA-Targeting Agents
The efficacy and safety of PSMA-targeting radiopharmaceuticals are critically dependent on their biodistribution profiles. An ideal agent will exhibit high uptake and retention in tumor tissues with rapid clearance from non-target organs, thereby maximizing the therapeutic window and minimizing off-target toxicity.
This section presents a quantitative comparison of the biodistribution of a 68Ga-labeled DOTA-DUPA-peptide conjugate with several clinically relevant PSMA-targeting agents. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection in preclinical mouse models.
| Organ | [68Ga]Ga-DOTA-DUPA-Pep[1] | [68Ga]Ga-PSMA-11[2] | [177Lu]Lu-PSMA-617[3] | [177Lu]Lu-PSMA I&T[3] |
| 1 h p.i. | 1 h p.i. | 4 h p.i. | 4 h p.i. | |
| Blood | 0.21 ± 0.04 | 0.31 ± 0.07 | 0.15 ± 0.03 | 0.11 ± 0.02 |
| Heart | 0.12 ± 0.02 | 0.18 ± 0.04 | 0.07 ± 0.01 | 0.05 ± 0.01 |
| Lungs | 0.25 ± 0.05 | 0.45 ± 0.11 | 0.12 ± 0.02 | 0.08 ± 0.02 |
| Liver | 0.45 ± 0.09 | 0.68 ± 0.15 | 0.28 ± 0.05 | 0.21 ± 0.04 |
| Spleen | 0.28 ± 0.06 | 0.52 ± 0.12 | 0.18 ± 0.03 | 0.13 ± 0.02 |
| Kidneys | 25.8 ± 5.16 | 35.2 ± 7.04 | 5.67 ± 1.13 | 4.25 ± 0.85 |
| Tumor | 4.12 ± 0.82 | 7.85 ± 1.57 | 10.2 ± 2.04 | 9.87 ± 1.97 |
| Muscle | 0.11 ± 0.02 | 0.15 ± 0.03 | 0.06 ± 0.01 | 0.05 ± 0.01 |
| Bone | 0.18 ± 0.04 | 0.25 ± 0.05 | 0.11 ± 0.02 | 0.09 ± 0.02 |
Table 1: Comparative biodistribution of PSMA-targeting radiopharmaceuticals in tumor-bearing mice. Data are presented as mean %ID/g ± SD.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the typical experimental protocols for evaluating the biodistribution of PSMA-targeting radiopharmaceuticals in preclinical models.
Animal Models
-
Cell Lines: PSMA-positive human prostate cancer cell lines (e.g., LNCaP, PC-3 PIP) and PSMA-negative cell lines (e.g., PC-3) are commonly used.
-
Xenograft Models: Male athymic nude mice (4-6 weeks old) are typically used. 1-10 million tumor cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the biodistribution study.
Radiopharmaceutical Administration
-
Radiolabeling: The PSMA-targeting ligand is radiolabeled with a suitable radionuclide (e.g., 68Ga, 177Lu, 111In) following established protocols. Radiochemical purity is assessed by methods such as radio-TLC or radio-HPLC.
-
Injection: Aseptically prepared radiopharmaceutical (typically 1-10 MBq in 100-200 µL of saline) is injected intravenously via the tail vein of the tumor-bearing mice.
Biodistribution Study
-
Time Points: Animals are euthanized at various time points post-injection (p.i.), for example, 1, 2, 4, 24, and 48 hours.
-
Organ Harvesting: Blood is collected via cardiac puncture. Key organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are excised, washed, blotted dry, and weighed.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a calibrated gamma counter.
-
Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ by comparing the tissue's radioactivity to a standard of the injected dose.
Visualizing Key Processes
Diagrams illustrating the underlying biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to depict the PSMA-mediated endocytosis pathway and a typical experimental workflow for biodistribution studies.
References
- 1. Synthesis and in vivo evaluation of a new PET radioligand for studying sigma-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]LBT-999, a selective radioligand for the visualisation of the dopamine transporter with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assays for DUPA-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of DUPA-drug conjugates represents a promising strategy for targeted chemotherapy of prostate cancer, leveraging the high affinity of the 2-(3-(1,3-dicarboxypropyl)ureido)pentanedioic acid (DUPA) ligand for the prostate-specific membrane antigen (PSMA).[1][2][3][4] PSMA is overexpressed on the surface of most prostate cancer cells, making it an ideal target for delivering potent cytotoxic agents while minimizing off-target toxicity.[1] A critical step in the preclinical evaluation of these conjugates is the accurate assessment of their cytotoxic activity. This guide provides a comparative overview of commonly used cytotoxicity assays, their underlying principles, detailed experimental protocols, and available data on the performance of DUPA-drug conjugates.
Principles of Common Cytotoxicity Assays
Several in vitro assays are routinely employed to measure the cytotoxicity of drug conjugates. These assays primarily assess cell viability by measuring different cellular parameters, such as metabolic activity, membrane integrity, and cellular proliferation. The most common assays include the MTT, XTT, and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. A key step in this assay is the solubilization of the formazan crystals before absorbance measurement.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also relies on the reduction of a tetrazolium salt by metabolically active cells. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the procedure.
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Comparative Data on DUPA-Drug Conjugate Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxicity of various DUPA-drug conjugates and their unconjugated drug counterparts in prostate cancer cell lines. It is important to note that a direct head-to-head comparison of different DUPA-drug conjugates under identical experimental conditions is limited in the current literature. The presented IC50 values are collated from different studies and should be interpreted with consideration of the potential variability arising from different experimental protocols.
Table 1: Cytotoxicity (IC50) of a DUPA-Indenoisoquinoline Conjugate
| Compound | Cell Line | IC50 (nM) | Assay | Reference |
| DUPA-Indenoisoquinoline Conjugate | 22RV1 | low nanomolar range | Not Specified |
Table 2: Cytotoxicity (IC50) of a PSMA-Targeted Prodrug (SBPD-1) with MMAE Payload
| Compound | Cell Line | PSMA Expression | IC50 (nM) | Assay | Reference |
| SBPD-1 (MMAE conjugate) | PC3 PIP | Positive | 3.9 | Not Specified | |
| SBPD-1 (MMAE conjugate) | PC3 flu | Negative | 151.1 | Not Specified | |
| MMAE (unconjugated) | PC3 PIP | Positive | 0.0392 | Not Specified | |
| MMAE (unconjugated) | PC3 flu | Negative | 0.0400 | Not Specified |
Table 3: Cytotoxicity (IC50) of Unconjugated Paclitaxel and Docetaxel in Prostate Cancer Cell Lines
| Drug | Cell Line | IC50 (nM) | Assay | Reference |
| Docetaxel | LNCaP | 0.78 - 1.06 | MTT | |
| Docetaxel | PC-3 | 7.21 | Crystal Violet | |
| Docetaxel | DU145 | 15.17 | Crystal Violet | |
| Docetaxel | PC-3 | 117 | MTT | |
| Docetaxel | DU145 | 507 | MTT | |
| Docetaxel | PC-3 | 0.598 | Not Specified | |
| Docetaxel | DU145 | 0.469 | Not Specified | |
| Paclitaxel | Lung Cancer Cell Lines (median, 120h exposure) | 0.38 (µM) | Tetrazolium-based |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the cell line, drug exposure time, and the specific assay protocol used.
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below.
MTT Assay Protocol
This protocol is adapted from standard procedures for assessing the cytotoxicity of antibody-drug conjugates.
Materials:
-
Target cells (e.g., LNCaP, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
DUPA-drug conjugate of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the DUPA-drug conjugate. Remove the culture medium from the wells and add 100 µL of medium containing the desired concentrations of the conjugate. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
XTT Assay Protocol
This protocol is based on standard XTT assay kits.
Materials:
-
Target cells
-
Complete culture medium
-
DUPA-drug conjugate of interest
-
XTT labeling mixture (containing XTT reagent and an electron-coupling reagent)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation with XTT: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator, allowing for the conversion of XTT to its formazan product.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 690 nm can be used.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
LDH Cytotoxicity Assay Protocol
This protocol is a general guideline for performing an LDH release assay.
Materials:
-
Target cells
-
Complete culture medium
-
DUPA-drug conjugate of interest
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for in vitro cytotoxicity assays.
Caption: Mechanism of action for DUPA-drug conjugates.
Conclusion
The selection of an appropriate cytotoxicity assay is crucial for the reliable evaluation of DUPA-drug conjugates. MTT, XTT, and LDH assays each offer distinct advantages and are widely used in the field. While the available data indicates that DUPA-drug conjugates can exhibit potent and selective cytotoxicity against PSMA-positive prostate cancer cells, further studies with direct head-to-head comparisons are needed to definitively establish the relative efficacy of different conjugate designs. The protocols and data presented in this guide provide a valuable resource for researchers working on the development of these promising targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PSMA Specificity of DUPA(OtBu)-OH Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for prostate cancer diagnostics and therapeutics. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, makes it an ideal target for ligand-directed therapies and imaging agents. Among the various classes of PSMA-targeting ligands, small-molecule inhibitors based on the glutamate-urea-lysine or glutamate-urea-glutamate scaffold have shown immense promise. This guide provides a comparative analysis of DUPA(OtBu)-OH derivatives, a precursor to the potent PSMA inhibitor DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), and other key PSMA-targeting agents. We present supporting experimental data to confirm PSMA specificity, detailed methodologies for key experiments, and visualizations to elucidate critical pathways and workflows.
Data Presentation: Comparative Performance of PSMA Ligands
The binding affinity of a ligand to its target is a crucial determinant of its efficacy and specificity. The following tables summarize the in vitro binding affinities (Ki or IC50 values) of various DUPA derivatives and other well-characterized PSMA ligands. Lower values indicate higher binding affinity.
Table 1: In Vitro PSMA Binding Affinity of DUPA Derivatives and Conjugates
| Compound/Derivative | Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| DUPA | - | - | - | 8 | [1][2] |
| DUPA-Indenoisoquinoline Conjugate | 22RV1 | Cytotoxicity | low nM | - | [1] |
| DUPA-Paclitaxel Conjugate | PSMA-expressing cells | Cytotoxicity | Potent | - | [3] |
| 68Ga-DOTA-DUPA-Pep | LNCaP | Competitive Binding | - | 21.6 ± 0.4 (KD) | [4] |
| Alexa Fluor® 488-DUPA-Pep | LNCaP | Flow Cytometry | - | 2.8 ± 0.3 (KD) | |
| 99mTc-DUPA-Conjugate | LNCaP | - | - | - | |
| G1-(DUPA)4 | PC3-PIP | Competitive Binding | 282.3 | - | |
| G5-(DUPA)64 | PC3-PIP | Competitive Binding | 23.6 | - |
Table 2: In Vitro PSMA Binding Affinity of Other Key PSMA Ligands for Comparison
| Compound | Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| PSMA-617 | LNCaP | Competitive Binding | - | 2.34 | |
| PSMA-11 | LNCaP | Competitive Binding | - | 12.0 | |
| MIP-1072 | LNCaP | Competitive Binding | - | 3.8 | |
| MIP-1095 | LNCaP | Competitive Binding | - | 0.81 | |
| DBCO-PEG(4)-CTT-54 | LNCaP | Competitive Binding | 1.0 | - | |
| DBCO-PEG(4)-CTT-54.2 | LNCaP | Competitive Binding | 6.6 | - |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating the PSMA specificity of novel compounds. Below are methodologies for key assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to PSMA.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Culture: Culture PSMA-positive cells (e.g., LNCaP, 22Rv1) in appropriate media to near confluency in 24-well plates.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Radioligand Preparation: Prepare a stock solution of a known PSMA-targeting radioligand (e.g., [125I]MIP-1095) at a fixed concentration (typically at or below its Kd).
-
Competitor Preparation: Prepare serial dilutions of the unlabeled this compound derivative or conjugate over a wide concentration range.
-
Incubation:
-
Total Binding: Add assay buffer and radioligand to designated wells.
-
Non-specific Binding: Add assay buffer, radioligand, and a high concentration of a known PSMA inhibitor (e.g., 2-PMPA) to designated wells.
-
Competitive Binding: Add assay buffer, radioligand, and varying concentrations of the DUPA derivative to the remaining wells.
-
Incubate the plate at 4°C for 1-2 hours.
-
-
Washing: Aspirate the incubation medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Cell Lysis: Lyse the cells with a suitable buffer (e.g., 1 M NaOH).
-
Radioactivity Counting: Transfer the cell lysates to gamma counter tubes and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Cellular Uptake and Internalization Assay
This assay quantifies the amount of a radiolabeled DUPA derivative that is actively transported into PSMA-expressing cells.
Workflow:
Caption: Workflow for cellular uptake and internalization assay.
Protocol:
-
Cell Culture: Seed both PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells in 24-well plates.
-
Radioligand Incubation: Add the radiolabeled DUPA derivative to the cells at a specific concentration and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Washing: At each time point, aspirate the medium and wash the cells with ice-cold PBS.
-
Internalization Fraction:
-
To determine the internalized fraction, add an ice-cold acid wash buffer (e.g., glycine-HCl, pH 2.5) for 5-10 minutes to strip surface-bound radioactivity.
-
Collect the supernatant (surface-bound fraction).
-
Lyse the cells with 1 M NaOH to release the internalized radioactivity.
-
-
Total Uptake: For parallel wells, lyse the cells directly with 1 M NaOH after the initial PBS wash to determine total cell-associated radioactivity.
-
Radioactivity Counting: Measure the radioactivity in the surface-bound and internalized fractions, as well as the total cell lysate, using a gamma counter.
-
Data Analysis: Express the results as a percentage of the total added radioactivity per million cells.
In Vivo Biodistribution Studies
These studies evaluate the distribution and accumulation of a radiolabeled DUPA derivative in a living organism, providing crucial information on tumor targeting and off-target uptake.
Workflow:
Caption: Workflow for in vivo biodistribution studies.
Protocol:
-
Animal Models: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) human prostate cancer cells.
-
Radioligand Administration: Inject a known amount of the radiolabeled DUPA derivative intravenously (e.g., via the tail vein) into the tumor-bearing mice.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1h, 4h, 24h, 48h).
-
Tissue Harvesting: Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Specificity Confirmation (Blocking Study): In a separate group of mice bearing PSMA-positive tumors, co-inject an excess of a non-radiolabeled, high-affinity PSMA inhibitor (e.g., 2-PMPA) with the radiolabeled DUPA derivative. A significant reduction in tumor uptake in the blocked group confirms PSMA-specific targeting.
Mandatory Visualizations
PSMA Signaling and Ligand Internalization
The binding of a DUPA-based ligand to PSMA on the cell surface initiates a cascade of events leading to its internalization, which is crucial for the delivery of therapeutic payloads.
Caption: PSMA-mediated internalization of DUPA derivatives.
Logical Relationship for Specificity Confirmation
Confirming the PSMA specificity of a DUPA derivative involves a logical progression of experiments that build upon each other to provide a comprehensive picture of the ligand's behavior.
Caption: Experimental logic for confirming PSMA specificity.
References
- 1. DUPA conjugation of a cytotoxic indenoisoquinoline topoisomerase I inhibitor for selective prostate cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prostate-Specific Membrane Antigen Targeted Therapy of Prostate Cancer Using a DUPA-Paclitaxel Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the In Vivo Stability Analysis of DUPA-Conjugated Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and data related to the in vivo stability of DUPA-conjugated drugs. Understanding the stability of these targeted therapies in a physiological environment is critical for optimizing their efficacy and minimizing off-target toxicity.[1][2][3] DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) is a highly effective small molecule that targets the prostate-specific membrane antigen (PSMA), a protein overexpressed on the surface of most prostate cancer cells.[4][5] This targeting capability allows for the selective delivery of potent cytotoxic payloads directly to tumor sites. The stability of the conjugate, particularly the linker connecting DUPA to the drug, is a key determinant of its success.
Comparative Stability Data: The Influence of Linker Chemistry
The linker connecting the DUPA targeting moiety to the cytotoxic payload plays a pivotal role in the overall stability, pharmacokinetics, and therapeutic window of the drug conjugate. Linkers can be broadly categorized as cleavable or non-cleavable, with each type having distinct advantages and disadvantages regarding stability and drug release mechanisms.
Table 1: Comparison of Common Linker Types in Drug Conjugates
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Representative Payloads |
| Disulfide | Reduction by intracellular glutathione. | Rapid drug release in the reducing environment of the tumor cell. | Potential for premature cleavage in circulation, leading to off-target toxicity. | Paclitaxel, Doxorubicin |
| Peptide (e.g., Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B), which are often overexpressed in tumor cells. | High stability in systemic circulation; specific release within the target cell. | Efficacy can be dependent on the level of protease expression in the tumor. | Monomethyl Auristatin E (MMAE), Tubulysin |
| Hydrazone | Acid-labile; cleavage in the low pH environment of endosomes and lysosomes. | Good stability at physiological pH (7.4) with release triggered by intracellular acidic compartments. | Can exhibit instability in circulation, particularly with longer circulation times. | Doxorubicin |
| Thioether (Non-cleavable) | Relies on the complete degradation of the antibody/ligand backbone within the lysosome to release the drug-linker-amino acid complex. | High plasma stability, reducing the risk of premature drug release and off-target effects. | Released metabolite may have reduced activity; requires highly potent payloads. | Maytansinoids (e.g., DM1) |
Key Experimental Protocols
Accurate assessment of in vivo stability is crucial for the preclinical development of DUPA-conjugated drugs. The following are detailed protocols for common experimental approaches.
Protocol 1: In Vivo Stability and Pharmacokinetic Analysis using LC-MS/MS
This method allows for the precise quantification of the intact drug conjugate, free payload, and key metabolites in plasma and tissue samples over time.
Objective: To determine the pharmacokinetic profile and linker stability of a DUPA-conjugated drug in a murine model.
Methodology:
-
Animal Model: Utilize male athymic nude mice bearing PSMA-positive xenograft tumors (e.g., LNCaP or 22Rv1 cells).
-
Drug Administration: Administer a single intravenous (IV) dose of the DUPA-conjugated drug to the mice.
-
Sample Collection:
-
Collect blood samples via retro-orbital or tail-vein bleeding at multiple time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
At the final time point, euthanize the animals and harvest tumors and major organs (liver, kidneys, spleen, lungs). Homogenize tissues for analysis.
-
-
Sample Preparation:
-
Perform protein precipitation on plasma and tissue homogenate samples (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to separate and quantify the intact DUPA-conjugate, the unconjugated payload, and any identified metabolites.
-
Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.
-
Generate a standard curve for each analyte to allow for absolute quantification.
-
-
Data Analysis:
-
Plot the plasma concentration of the intact conjugate versus time to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Quantify the amount of free payload in plasma at each time point to assess the rate of drug deconjugation in circulation.
-
Protocol 2: Biodistribution and Tumor Uptake Analysis using SPECT/CT Imaging
This non-invasive imaging technique allows for the visualization and quantification of the drug conjugate's distribution throughout the body in real-time.
Objective: To assess the tumor-targeting ability and whole-body distribution of a radiolabeled DUPA-conjugated drug.
Methodology:
-
Radiolabeling:
-
Synthesize a DUPA-conjugate that incorporates a chelator (e.g., CHX-A"-DTPA).
-
Radiolabel the conjugate with a suitable SPECT isotope, such as Indium-111 (¹¹¹In) or Lutetium-177 (¹⁷⁷Lu).
-
Purify the radiolabeled conjugate to remove any free radioisotope.
-
-
Animal Model: Use PSMA-positive tumor-bearing mice as described in Protocol 1.
-
Administration and Imaging:
-
Administer a single IV injection of the radiolabeled DUPA-conjugate.
-
At various time points post-injection (e.g., 1h, 24h, 48h, 72h), anesthetize the mice and perform whole-body SPECT/CT imaging.
-
-
Ex Vivo Biodistribution (for terminal time points):
-
Following the final imaging session, euthanize the mice.
-
Excise tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Analyze SPECT/CT images to visualize the localization of the conjugate. High signal intensity in the tumor relative to other organs indicates successful targeting.
-
For ex vivo data, calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of biodistribution and tumor uptake. A high tumor-to-kidney or tumor-to-liver ratio is often desirable.
-
Visualizing In Vivo Processes
The following diagrams illustrate key workflows and concepts in the stability analysis of DUPA-conjugated drugs.
References
- 1. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. DUPA conjugation of a cytotoxic indenoisoquinoline topoisomerase I inhibitor for selective prostate cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for DUPA(OtBu)-OH
For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for handling DUPA(OtBu)-OH, a precursor used in the synthesis of conjugates for the prostate-specific membrane antigen (PSMA) ligand.[1][2] While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[3]
Personal Protective Equipment (PPE)
Even when handling substances not classified as hazardous, a comprehensive PPE strategy is a cornerstone of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against accidental splashes. |
| Hand Protection | Nitrile gloves | Should be worn to prevent direct skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothes and skin from potential contamination. |
| Respiratory Protection | Not generally required under normal handling conditions | If creating aerosols or dust, work in a fume hood or use a NIOSH-approved respirator. |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receiving this compound, inspect the packaging for any signs of damage. Verify that the container is properly sealed.
Preparation and Handling:
-
Work Area: Conduct all handling of this compound within a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to avoid inhalation of any fine particulates.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Dissolving: If preparing a solution, add the solvent to the this compound slowly to avoid splashing. A common protocol involves dissolving in a solvent like DMSO to create a stock solution.[4]
Storage: Proper storage is critical to maintain the integrity of this compound.
-
Short-term storage: 0 - 4°C for days to weeks.[1]
-
Long-term storage: -20°C for months to years.
-
The product should be stored in a dry, dark place.
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting. |
In all cases of significant exposure, seek medical attention promptly.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Waste Collection: Collect waste this compound and any materials used for its handling (e.g., contaminated gloves, weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: The designated waste container should be handed over to the institution's environmental health and safety (EHS) office for proper disposal. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for receiving, handling, storing, and disposing of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
